molecular formula C10H8Cl2N2O2 B1369445 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide CAS No. 846023-24-3

2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Cat. No.: B1369445
CAS No.: 846023-24-3
M. Wt: 259.09 g/mol
InChI Key: RPWHAQJEZWBZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C10H8Cl2N2O2 and its molecular weight is 259.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-16-9-5-8(6(11)4-7(9)12)14-10(15)2-3-13/h4-5H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWHAQJEZWBZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)CC#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582702
Record name 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846023-24-3
Record name 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=846023-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0846023243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.208
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3SP4M83RW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide CAS 846023-24-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS 846023-24-3): A Key Intermediate in Bosutinib Synthesis

Introduction

This compound, identified by CAS Number 846023-24-3, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] While not an active pharmaceutical ingredient (API) itself, it serves as a critical advanced intermediate in the synthesis of Bosutinib, a potent dual inhibitor of Src and Abl tyrosine kinases.[2][3][4] Bosutinib is a second-generation kinase inhibitor approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML), particularly in cases of resistance or intolerance to prior therapies.[3][5] This guide provides a comprehensive technical overview of the compound's properties, synthesis, analytical validation, and its pivotal role in the construction of this important oncologic therapy.

Physicochemical and Structural Characterization

The molecular structure of this compound incorporates a dichlorinated methoxy-substituted aniline ring linked via an amide bond to a cyanoacetyl group. This specific arrangement of functional groups makes it an ideal precursor for subsequent cyclization and coupling reactions in a multi-step API synthesis. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 846023-24-3 [6][7]
Molecular Formula C₁₀H₈Cl₂N₂O₂ [2][8]
Molecular Weight 259.09 g/mol [2][8]
Appearance White solid / Almost white crystalline powder [1][3]
Melting Point 180-181 °C [1][8][9]
Boiling Point 462.4 °C at 760 mmHg (Predicted) [6]
Density 1.436 g/cm³ (Predicted) [6]
IUPAC Name This compound [2][7]
Topological Polar Surface Area (TPSA) 62.1 Ų [7][10]

| LogP | 2.85 (Predicted) |[10] |

Structural confirmation is typically achieved through standard analytical techniques. Spectroscopic data from literature includes:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.00 (s, 1H, NH), 7.66 (s, 1H, ArH), 7.58 (s, 1H, ArH), 4.02 (s, 2H, CH₂), 3.84 (s, 3H, OCH₃).[1][8]

  • Mass Spectrometry (Electrospray Ionization): m/z 257.0, 259.0 ([M-H]⁻), corresponding to the isotopic pattern of a molecule containing two chlorine atoms.[1][8]

  • Elemental Analysis (C₁₀H₈Cl₂N₂O₂): Calculated: C, 46.36%; H, 3.11%; N, 10.81%. Found: C, 46.25%; H, 3.10%; N, 10.85%.[1][8]

Synthesis Methodology

The most commonly cited synthesis of this compound involves a direct amide coupling reaction. This approach is efficient and proceeds with high yield. An alternative route via acylation followed by chlorination has also been patented.[11]

Protocol: Amide Coupling Synthesis

This protocol is based on the reaction between 2,4-dichloro-5-methoxyaniline and cyanoacetic acid, facilitated by a carbodiimide coupling agent.[1][8] The use of 1,3-diisopropylcarbodiimide (DIC) is a strategic choice; it activates the carboxylic acid, making it susceptible to nucleophilic attack by the aniline, and the resulting diisopropylurea byproduct has limited solubility in many organic solvents, simplifying purification.

Step-by-Step Methodology:

  • Reactant Charging: To a suitable reaction vessel, charge 2,4-dichloro-5-methoxyaniline (1.0 eq) and cyanoacetic acid (approx. 1.03 eq).

  • Dissolution: Add tetrahydrofuran (THF) as the solvent and stir at 50 °C until all solids are completely dissolved.[1][8] THF is an excellent solvent for this reaction, as it is relatively inert and effectively dissolves the reactants while being easily removable post-reaction.

  • Coupling Agent Addition: Heat the solution to reflux. Slowly add 1,3-diisopropylcarbodiimide (approx. 1.03 eq) dropwise to the refluxing mixture. This controlled addition is crucial to manage the exothermic nature of the reaction and prevent side reactions.

  • Reaction: Maintain the reaction at reflux for 30 minutes, monitoring for completion by a suitable method (e.g., TLC or LC-MS).

  • Initial Isolation: Cool the reaction mixture to approximately 15 °C in an ice bath to precipitate the diisopropylurea byproduct and some of the product.[1][8]

  • Filtration: Collect the solid by filtration and wash with a small amount of cold THF.

  • Product Precipitation: Slowly pour the filtrate into water with stirring. This causes the desired product, which is poorly soluble in water, to precipitate. Continue stirring for 30 minutes to ensure complete precipitation.[1][8]

  • Final Purification: Collect the white solid product by filtration and wash with water. For higher purity, dissolve the solid in ethyl acetate, dry the solution over anhydrous sodium sulfate, and concentrate under vacuum to afford the final product.[1][8] A typical reported yield for this process is 88%.[1][8]

G cluster_reactants Reactants & Solvent cluster_reagents Reagents cluster_process Process Aniline 2,4-dichloro-5- methoxyaniline Mix Mix and Dissolve (50°C) Aniline->Mix Acid Cyanoacetic Acid Acid->Mix THF THF (Solvent) THF->Mix DIC 1,3-Diisopropyl- carbodiimide (DIC) Reflux Heat to Reflux & Add DIC DIC->Reflux Mix->Reflux Cool Cool to 15°C Reflux->Cool Filter1 Filter (Remove Urea) Cool->Filter1 Precipitate Precipitate in Water Filter1->Precipitate Filter2 Filter & Wash Precipitate->Filter2 Dry Dry in vacuo Filter2->Dry Product Final Product: 2-Cyano-N-(2,4-dichloro-5- methoxyphenyl)acetamide Dry->Product

Synthesis Workflow via Amide Coupling.

Role in Drug Development: The Synthesis of Bosutinib

This compound is not an arbitrary structure; it is specifically designed as a key building block for Bosutinib. The entire N-(2,4-dichloro-5-methoxyphenyl) moiety is incorporated into the final drug structure. The synthesis of Bosutinib involves the construction of a 3-cyano-4-chloro-quinoline core, which is then coupled with the aniline derivative.

While multiple synthetic routes to Bosutinib exist, a convergent approach involves the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloro-5-methoxyaniline (derived from our title compound or used directly) and a 4-chloroquinoline intermediate.[1][12] The cyanoacetamide group of the title compound can be a precursor to the quinoline ring system itself through cyclization reactions.

G Intermediate 2-Cyano-N-(2,4-dichloro- 5-methoxyphenyl)acetamide (CAS 846023-24-3) Coupling Key Coupling Reaction (e.g., SNAr) Intermediate->Coupling Quinoline Substituted 4-Chloroquinoline Core Quinoline->Coupling Bosutinib Bosutinib (Final API) Coupling->Bosutinib

Convergent Synthesis Pathway to Bosutinib.
Mechanism of Action of Bosutinib

Bosutinib functions as a dual ATP-competitive inhibitor of the Bcr-Abl and Src family tyrosine kinases.[3][9]

  • Bcr-Abl Kinase: The Bcr-Abl fusion oncoprotein, a result of the Philadelphia chromosome translocation, exhibits constitutively active tyrosine kinase activity.[11] This aberrant activity drives the proliferation and anti-apoptotic signaling that characterize CML. Bcr-Abl activates multiple downstream pathways, including the RAS/MAPK pathway for proliferation and the PI3K/AKT/mTOR pathway for cell survival.[6][13] Bosutinib blocks the ATP-binding site of Bcr-Abl, inhibiting its autophosphorylation and preventing the activation of these oncogenic cascades.[9][11]

  • Src Family Kinases (SFKs): Bosutinib also potently inhibits SFKs (including Src, Lyn, and Hck).[9] SFKs are non-receptor tyrosine kinases that play crucial roles in regulating cell growth, adhesion, and motility.[14][15] Their inhibition by Bosutinib contributes to its broad anti-leukemic activity and may help overcome resistance mechanisms seen with other kinase inhibitors.[3][9]

G cluster_upstream Upstream Signal cluster_inhibitor Point of Intervention cluster_pathways Downstream Pathways cluster_ras Proliferation Pathway cluster_pi3k Survival Pathway BcrAbl Bcr-Abl Oncoprotein (Constitutively Active) GRB2 GRB2/SOS BcrAbl->GRB2 activates PI3K PI3K BcrAbl->PI3K activates Bosutinib Bosutinib Bosutinib->BcrAbl INHIBITS RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis (Survival) mTOR->Apoptosis

Simplified Bcr-Abl Signaling and Bosutinib Inhibition.

Safety and Handling

This compound is classified as a research chemical and should be handled with appropriate precautions in a laboratory setting.[1] A Safety Data Sheet (SDS) should be consulted before use.[13] General GHS hazard statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled.[16] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a well-characterized chemical entity whose primary value lies in its role as a strategic intermediate for the pharmaceutical industry. Its synthesis is robust and high-yielding, and its structure is ideally suited for the construction of the 4-anilino-quinoline core of Bosutinib. For researchers and professionals in drug development, understanding the properties and synthesis of this intermediate is essential for appreciating the elegant and complex manufacturing pathway of a life-saving targeted cancer therapy.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: Beyond the Data—A Molecule's Story

In the intricate process of drug discovery, a molecule is more than a structure on a page; it is a complex entity with a unique story told through its physicochemical properties. These characteristics are the fundamental language that dictates how a compound will behave, from the flask to a formulation, and ultimately, within a biological system. This guide is designed to provide a comprehensive, in-depth understanding of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No: 846023-24-3), a key intermediate in the synthesis of the tyrosine kinase inhibitor, Bosutinib.[1][2] Our purpose is not merely to list data, but to weave a narrative of scientific integrity, explaining the causality behind experimental observations and grounding them in authoritative, field-proven insights. For the discerning scientist, understanding why a molecule behaves as it does is the cornerstone of innovation.

Molecular Identity and Structural Elucidation

Confirming the identity and structure of a compound is the non-negotiable first step in its characterization. This compound is a white solid with the molecular formula C₁₀H₈Cl₂N₂O₂.[3][4]

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup and Purification R1 2,4-dichloro-5-methoxyaniline Mix Dissolve reactants in THF R1->Mix R2 Cyanoacetic Acid R2->Mix Coupling 1,3-Diisopropylcarbodiimide (DIC) Coupling->Mix Solvent Tetrahydrofuran (THF) Solvent->Mix Heat Heat to reflux (approx. 66°C) Mix->Heat Add Add DIC dropwise Heat->Add React React for 30 minutes Add->React Cool Cool in ice bath (~15°C) React->Cool Filter1 Filter to remove urea byproduct Cool->Filter1 Precipitate Pour filtrate into water Filter1->Precipitate Filter2 Filter to collect crude product Precipitate->Filter2 Dissolve Dissolve in Ethyl Acetate Filter2->Dissolve Dry Dry with Na₂SO₄ Dissolve->Dry Concentrate Concentrate under vacuum Dry->Concentrate Product Final Product: This compound (White Solid, ~88% yield) Concentrate->Product

References

An In-depth Technical Guide to the Synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds, notably the tyrosine kinase inhibitor Bosutinib.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the primary synthetic routes, including amide bond formation facilitated by carbodiimide and oxalyl chloride coupling agents, as well as an alternative pathway involving direct chlorination. A critical analysis of the advantages and disadvantages of each method, detailed experimental protocols, and strategies for purification are presented.

Introduction: Significance of this compound

This compound (Compound 3 ) is a crucial building block in the synthesis of complex pharmaceutical molecules. Its structure, featuring a reactive cyanoacetyl moiety and a substituted dichloromethoxyphenyl ring, makes it a versatile precursor for the construction of various heterocyclic systems. The most prominent application of this intermediate is in the manufacturing of Bosutinib, a targeted therapy for certain types of leukemia.[1] The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry.

This guide will explore the primary synthetic strategies for obtaining high-purity this compound, with a focus on practical, field-proven methodologies. We will examine the synthesis of the key precursors, 2,4-dichloro-5-methoxyaniline (1 ) and cyanoacetic acid (2 ), and then detail the coupling reactions to form the final product.

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule reveals two primary precursor molecules: 2,4-dichloro-5-methoxyaniline (1 ) and a cyanoacetic acid derivative (2 ).

Retrosynthesis Target This compound (3) Precursors 2,4-dichloro-5-methoxyaniline (1) + Cyanoacetic acid (2) Target->Precursors Amide bond formation Aniline_Precursor 3-Methoxyaniline Precursors->Aniline_Precursor Chlorination Cyanoacetic_Acid_Precursor Chloroacetic acid Precursors->Cyanoacetic_Acid_Precursor Cyanation Synthesis_Workflow cluster_precursors Starting Materials cluster_coupling Coupling Methods Aniline 2,4-dichloro-5-methoxyaniline (1) Carbodiimide Carbodiimide (e.g., DIC) Aniline->Carbodiimide Oxalyl_Chloride Oxalyl Chloride Aniline->Oxalyl_Chloride Cyanoacetic_Acid Cyanoacetic acid (2) Cyanoacetic_Acid->Carbodiimide Cyanoacetic_Acid->Oxalyl_Chloride Product This compound (3) Carbodiimide->Product Oxalyl_Chloride->Product Purification Purification (Filtration, Washing, Recrystallization) Product->Purification Final_Product High-Purity Product Purification->Final_Product

References

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2] This guide provides a comprehensive analysis of the essential starting materials and synthetic methodologies for this compound. We will dissect the predominant amide coupling pathway, explore alternative synthetic strategies, and offer detailed, field-proven protocols. The focus is on the causality behind experimental choices, ensuring a deep understanding of the chemical principles for researchers, scientists, and drug development professionals.

Introduction to the Target Molecule

This compound (CAS No: 846023-24-3) is a substituted acetamide derivative.[3] Its molecular structure is characterized by a cyanoacetamide group attached to a dichlorinated methoxyaniline ring. This specific arrangement of functional groups makes it an ideal precursor for constructing more complex molecules like Bosutinib.

Chemical Identity:

Property Value
IUPAC Name This compound[3]
CAS Number 846023-24-3[1]
Molecular Formula C₁₀H₈Cl₂N₂O₂[1][3]
Molecular Weight 259.09 g/mol [1][3]
Appearance White to off-white solid/powder[2][4][5]

| Melting Point | 180-181 °C[4][6] |

Primary Synthetic Pathway: Carbodiimide-Mediated Amide Coupling

The most direct and widely documented synthesis of the title compound involves the formation of an amide bond between a substituted aniline and cyanoacetic acid. This reaction is a cornerstone of organic synthesis but requires specific activation of the carboxylic acid moiety.

Conceptual Overview

The direct reaction between an amine and a carboxylic acid to form an amide is thermodynamically challenging as it involves the elimination of water and the formation of a stable, unreactive ammonium carboxylate salt. To overcome this energy barrier, a coupling agent is employed. In this synthesis, a carbodiimide, such as 1,3-diisopropylcarbodiimide (DIC), is used to activate the cyanoacetic acid.

The mechanism proceeds via the activation of the carboxylic acid by DIC to form a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent. The nucleophilic amine (2,4-dichloro-5-methoxyaniline) then attacks the carbonyl carbon of the intermediate, forming the desired amide bond and releasing a urea byproduct (1,3-diisopropylurea).

Primary_Synthesis cluster_reactants Starting Materials cluster_reagents Reagents Aniline 2,4-Dichloro-5-methoxyaniline (Nucleophile) Product This compound Aniline->Product:w Nucleophilic Attack Acid Cyanoacetic Acid (Acyl Source) Acid->Product:w Acylation DIC 1,3-Diisopropylcarbodiimide (DIC) (Coupling Agent) DIC->Product:w Activation Solvent Tetrahydrofuran (THF) (Solvent) Solvent->Product Byproduct 1,3-Diisopropylurea (Byproduct) Product->Byproduct Forms alongside

Caption: Reaction scheme for the primary synthesis pathway.

Core Starting Materials & Reagents

A. 2,4-Dichloro-5-methoxyaniline This is the foundational aromatic amine that serves as the nucleophile in the reaction. Its purity is critical to avoid side reactions and ensure a high yield of the final product.

PropertyValueSource
CAS Number 98446-49-2[7]
Molecular Weight 192.04 g/mol [8]
Melting Point 49.5-51.5 °C[7]
Appearance Light tan to off-white solid[5][7]
Solubility Soluble in organic solvents like ethanol, acetone; limited solubility in water.[5]

This aniline can be synthesized via the hydrolysis of N-(2,4-dichloro-5-methoxyphenyl)acetamide or through multi-step routes starting from less substituted precursors.[7][9]

B. Cyanoacetic Acid This dually functionalized molecule provides the cyanoacetyl group. It contains both a carboxylic acid for amide bond formation and a nitrile group that remains in the final product.

PropertyValue
CAS Number 372-09-8
Molecular Weight 85.06 g/mol
Melting Point 66-69 °C
Appearance White to yellowish crystalline solid

C. 1,3-Diisopropylcarbodiimide (DIC) DIC is the critical coupling agent. It is an effective dehydrating agent that facilitates the amide bond formation with high efficiency.

PropertyValue
CAS Number 693-13-0
Molecular Weight 126.20 g/mol
Form Liquid

Detailed Experimental Protocol (Primary Pathway)

This protocol is synthesized from established literature procedures and represents a reliable method for laboratory-scale synthesis.[4][6]

Step-by-Step Methodology
  • Reactant Charging: In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, combine 2,4-dichloro-5-methoxyaniline (5.00 g, 26 mmol) and cyanoacetic acid (2.28 g, 26.8 mmol).

  • Dissolution: Add tetrahydrofuran (THF, approx. 50 mL) and stir the mixture at 50 °C until all solids are completely dissolved.

  • Initiation: Heat the resulting solution to reflux.

  • Coupling Agent Addition: Slowly add 1,3-diisopropylcarbodiimide (DIC) (4.2 mL, 26.8 mmol) dropwise to the refluxing solution. The controlled addition is crucial to manage the exothermic reaction and prevent side product formation.

  • Reaction: Maintain the reaction at reflux for 30 minutes. During this time, the byproduct 1,3-diisopropylurea may begin to precipitate as a white solid.

  • Cooling & Initial Isolation: After the reaction period, cool the mixture to approximately 15 °C using an ice-water bath. The precipitated urea byproduct is collected by filtration and washed with a small amount of cold THF.

  • Product Precipitation: Slowly pour the filtrate into a beaker of cold water (e.g., 500 mL) with vigorous stirring. The target product, being insoluble in water, will precipitate as a white solid.

  • Final Isolation & Purification: Collect the white solid by filtration and wash it thoroughly with water. For further purification, the solid can be dissolved in a large volume of ethyl acetate (e.g., 500 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

Quantitative Data Summary
Reactant/ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)Molar Eq.
2,4-Dichloro-5-methoxyaniline192.045.00 g26.01.0
Cyanoacetic Acid85.062.28 g26.8~1.03
1,3-Diisopropylcarbodiimide126.204.2 mL26.8~1.03
Expected Yield 259.09 ~5.9 g 22.8 ~88% [4][6]

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Charge 1. Charge Aniline & Cyanoacetic Acid Dissolve 2. Add THF & Dissolve (50 °C) Charge->Dissolve Reflux 3. Heat to Reflux Dissolve->Reflux AddDIC 4. Add DIC Dropwise Reflux->AddDIC React 5. Maintain Reflux (30 min) AddDIC->React Cool 6. Cool in Ice Bath (~15 °C) React->Cool FilterUrea 7. Filter Urea Byproduct Cool->FilterUrea Precipitate 8. Pour Filtrate into Water FilterUrea->Precipitate FilterProduct 9. Filter Product Precipitate->FilterProduct Dry 10. Dry Product (Yield ~88%) FilterProduct->Dry

Caption: Step-by-step experimental workflow for the primary synthesis.

Alternative Synthetic Strategies

While the carbodiimide coupling is robust, alternative routes exist that may be advantageous depending on the availability of starting materials and scale of production.

Route A: Acylation with 2-Cyanoacetyl Chloride

This strategy employs a more reactive acylating agent, 2-cyanoacetyl chloride, which can be prepared from cyanoacetic acid using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[10][11]

  • Causality: The acyl chloride is highly electrophilic and reacts directly with the aniline without the need for a coupling agent. The reaction is typically faster but produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine).

  • Advantages: High reactivity, no coupling agent cost, and no urea byproduct to remove.

  • Disadvantages: Requires handling of a moisture-sensitive and corrosive acyl chloride and a chlorinating agent. The workup involves removing the hydrochloride salt of the base.

Acyl_Chloride_Route Aniline 2,4-Dichloro-5-methoxyaniline Product Final Product Aniline->Product:w AcylChloride 2-Cyanoacetyl Chloride AcylChloride->Product:w Base Base (e.g., Et₃N) Base->Product:w HCl Scavenger Byproduct Et₃N·HCl Product->Byproduct

Caption: Synthesis via acylation with 2-cyanoacetyl chloride.

Route B: Post-Amidation Chlorination

A patented alternative builds the molecule in a different order, performing the chlorination as a final step.[12]

  • Amidation: m-Methoxyaniline is first reacted with ethyl cyanoacetate at high temperature (120-200 °C) to form the intermediate N-(3-methoxyphenyl)-2-cyanoacetamide.

  • Chlorination: This intermediate is then dissolved in a suitable solvent (e.g., 1,2-dichloroethane) and treated with chlorine gas at low temperature (-20 to 20 °C) to install the two chloro substituents, yielding the final product.

  • Causality: This route leverages cheaper, more readily available starting materials (m-methoxyaniline vs. its dichlorinated analog). The amide group is an ortho-, para-director, guiding the incoming chlorine atoms to the desired positions.

  • Advantages: Potentially lower cost of raw materials.

  • Disadvantages: Involves handling toxic chlorine gas. The chlorination step may suffer from poor regioselectivity, leading to the formation of undesired isomers and complicating purification. The high-temperature initial step can be energy-intensive.

Conclusion

The synthesis of this compound is most reliably achieved through the carbodiimide-mediated coupling of 2,4-dichloro-5-methoxyaniline and cyanoacetic acid. This method is high-yielding and avoids the harsh reagents associated with alternative pathways. The choice of a coupling agent like DIC is scientifically crucial as it efficiently activates the carboxylic acid for amidation under mild conditions. While routes starting from m-methoxyaniline or using 2-cyanoacetyl chloride are viable, they present challenges related to selectivity and reagent handling, respectively. For researchers and drug development professionals, a thorough understanding of these starting materials and the rationale behind the chosen synthetic route is paramount for successful and scalable production.

References

Unraveling the Molecular Endgame: A Technical Guide to the Mechanism of Action of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of derivatives of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. While this core chemical entity serves as a crucial intermediate in pharmaceutical synthesis, its most prominent and clinically significant derivative is Bosutinib , a potent dual inhibitor of Src and Abl tyrosine kinases.[1][2][3] Consequently, this guide will focus on the well-elucidated mechanism of Bosutinib as the archetypal derivative, offering a comprehensive overview for researchers in oncology and drug development. We will dissect its molecular targets, the downstream signaling cascades it perturbs, and the validated experimental methodologies used to characterize its potent anti-neoplastic activity.

Introduction: From a Synthetic Intermediate to a Targeted Therapy

The compound this compound is a key building block in the synthesis of Bosutinib (marketed as Bosulif®).[1][2] Bosutinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[4] Its development was a direct response to the challenge of resistance to first-generation TKIs like imatinib.[5][6] The core value of Bosutinib lies in its dual inhibitory action against both the Bcr-Abl fusion protein, the hallmark of CML, and the Src family kinases (SFKs), which are implicated in both CML progression and resistance.[7] This dual-action provides a more comprehensive blockade of oncogenic signaling pathways.

The Primary Molecular Targets: A Dual Assault on Oncogenic Kinases

Bosutinib functions as an ATP-competitive inhibitor, binding to the kinase domain of its target proteins and preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins.[1] This action effectively shuts down the aberrant signaling that drives cancer cell proliferation and survival.

Bcr-Abl Kinase: The Driver of Chronic Myeloid Leukemia

The Bcr-Abl fusion protein, resulting from a reciprocal translocation between chromosomes 9 and 22, possesses constitutively active Abl kinase activity.[8] This aberrant kinase is the primary driver of CML, promoting uncontrolled cell division and inhibiting apoptosis. Bosutinib potently inhibits the kinase activity of wild-type Bcr-Abl and is also effective against a majority of imatinib-resistant Bcr-Abl mutants, with the notable exceptions of the T315I and V299L mutations.[2]

Src Family Kinases (SFKs): Key Players in Malignancy and Resistance

Bosutinib is also a potent inhibitor of several members of the Src family of non-receptor tyrosine kinases, including Src, Lyn, and Hck.[1][9] SFKs are involved in a multitude of cellular processes such as cell growth, differentiation, migration, and survival. In the context of CML, SFKs can be activated by Bcr-Abl and contribute to the malignant phenotype. Overexpression and activation of SFKs are also associated with resistance to imatinib. By inhibiting SFKs, Bosutinib not only directly targets oncogenic signaling but also addresses a key mechanism of resistance.

The following table summarizes the inhibitory activity of Bosutinib against its primary kinase targets.

Kinase TargetIC50 (nM)Significance in Malignancy
Abl 1The kinase component of the Bcr-Abl oncoprotein, driving CML.[10]
Src 1.2Involved in cell growth, migration, and survival; implicated in CML and solid tumors.[10]
Lyn -A member of the Src family, involved in Bcr-Abl signaling and cell survival.[9]
Hck -Another Src family member implicated in myeloid malignancies.[9]

Note: IC50 values can vary depending on the specific assay conditions.

Downstream Signaling Pathways: Deactivating the Pro-Survival Network

The dual inhibition of Abl and Src kinases by Bosutinib leads to the suppression of multiple downstream signaling pathways that are critical for the survival and proliferation of cancer cells.[11]

Inhibition of Proliferation and Survival Pathways

By blocking Bcr-Abl and Src, Bosutinib effectively inhibits the phosphorylation and activation of key signaling nodes, including:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Bosutinib's inhibition of upstream kinases leads to the deactivation of this pathway.[11]

  • MAPK/ERK Pathway: This cascade is crucial for transmitting signals from the cell surface to the nucleus to regulate gene expression related to cell proliferation and differentiation. Bosutinib treatment results in the suppression of this pathway.[11]

  • JAK/STAT Pathway: This pathway is involved in cytokine signaling and plays a role in cell survival and proliferation. Bosutinib has been shown to inhibit STAT5 phosphorylation, a downstream target of Bcr-Abl.[11][12]

The interconnected nature of these pathways means that their simultaneous inhibition by Bosutinib results in a potent anti-leukemic effect.

G cluster_nucleus Nucleus Bcr_Abl Bcr-Abl PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Bcr_Abl->PI3K_AKT_mTOR Activates MAPK_ERK MAPK/ERK Pathway Bcr_Abl->MAPK_ERK Activates JAK_STAT JAK/STAT Pathway Bcr_Abl->JAK_STAT Activates Src_Family_Kinases Src Family Kinases (Src, Lyn, Hck) Src_Family_Kinases->PI3K_AKT_mTOR Activates Src_Family_Kinases->MAPK_ERK Activates Src_Family_Kinases->JAK_STAT Activates Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation Promotes MAPK_ERK->Proliferation Promotes JAK_STAT->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Bosutinib Bosutinib Bosutinib->Bcr_Abl Inhibits Bosutinib->Src_Family_Kinases Inhibits

Figure 1: Simplified signaling pathway showing the inhibitory action of Bosutinib.

Experimental Methodologies for Characterizing the Mechanism of Action

A robust understanding of a drug's mechanism of action relies on a suite of well-validated experimental techniques. The following protocols are fundamental to the investigation of kinase inhibitors like Bosutinib.

In Vitro Kinase Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is the primary method for determining the IC50 value of an inhibitor against its target.

Protocol:

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., Abl, Src).

    • Kinase-specific peptide substrate.

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compound (Bosutinib) at various concentrations.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 96-well or 384-well plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of Bosutinib in the appropriate solvent (e.g., DMSO).

    • In a multi-well plate, add the kinase, peptide substrate, and Bosutinib (or vehicle control) in the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a reagent that quantifies the amount of ADP produced, which is inversely proportional to the kinase inhibition.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percentage of inhibition for each concentration of Bosutinib relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2][9]

Cellular Proliferation Assay (MTT/WST-1 Assay)

Rationale: This assay assesses the effect of a compound on the viability and metabolic activity of cancer cells, providing an indication of its cytostatic or cytotoxic effects.

Protocol:

  • Reagents and Materials:

    • Cancer cell line (e.g., K562 for CML).

    • Complete cell culture medium.

    • Bosutinib at various concentrations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent.

    • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plates.

    • Multi-well spectrophotometer.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]

    • Treat the cells with serial dilutions of Bosutinib or vehicle control and incubate for a specified period (e.g., 48-72 hours).

    • Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[4]

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a multi-well spectrophotometer.[13]

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Western Blot Analysis of Protein Phosphorylation

Rationale: This technique is used to detect and quantify the phosphorylation status of specific proteins within a signaling pathway, providing direct evidence of kinase inhibition within a cellular context.

Protocol:

  • Reagents and Materials:

    • Cancer cell line.

    • Bosutinib.

    • Lysis buffer containing protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

    • Blocking buffer (e.g., 5% BSA in TBST).

    • Primary antibodies (specific for phosphorylated and total forms of the target protein, e.g., p-Src, Src, p-CrkL, CrkL).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat cells with Bosutinib at various concentrations and for different time points.

    • Lyse the cells in ice-cold lysis buffer to extract total protein.

    • Quantify the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.[14]

    • Block the membrane to prevent non-specific antibody binding.[14]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a loading control protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

G cluster_workflow Experimental Workflow for Mechanism of Action Studies cluster_assays Cell_Culture 1. Cell Culture (e.g., K562 CML cells) Drug_Treatment 2. Drug Treatment (Bosutinib at various concentrations) Cell_Culture->Drug_Treatment Endpoint_Assays 3. Endpoint Assays Drug_Treatment->Endpoint_Assays Data_Analysis 4. Data Analysis & Interpretation Endpoint_Assays->Data_Analysis Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Proliferation_Assay Cell Proliferation Assay (MTT/WST-1) Western_Blot Western Blot (Phospho-protein analysis) Apoptosis_Assay Apoptosis Assay (Annexin V/PI)

Figure 2: General experimental workflow for characterizing the mechanism of action of a kinase inhibitor.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, thereby quantifying the pro-apoptotic effects of a compound.

Protocol:

  • Reagents and Materials:

    • Treated and control cells.

    • Annexin V-FITC (or another fluorochrome).

    • Propidium Iodide (PI).

    • Annexin V binding buffer.

    • Flow cytometer.

  • Procedure:

    • Harvest cells after treatment with Bosutinib.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15-20 minutes.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Conclusion

The derivatives of this compound, exemplified by Bosutinib, represent a significant advancement in targeted cancer therapy. The dual inhibition of Bcr-Abl and Src family kinases provides a powerful and multifaceted approach to overcoming the challenges of oncogenic signaling and therapeutic resistance in malignancies such as CML. A thorough understanding of its mechanism of action, elucidated through the rigorous application of the experimental methodologies detailed in this guide, is paramount for the continued development of novel and more effective kinase inhibitors. The protocols and conceptual frameworks presented herein serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

An In-depth Technical Guide to 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecule inhibitors remain a cornerstone of targeted therapy. Within this intricate process, the selection and preparation of key chemical intermediates are of paramount importance, dictating the efficiency, purity, and ultimately the success of a drug development campaign. This guide provides an in-depth technical overview of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No: 846023-24-3), a research chemical of significant interest due to its pivotal role as a precursor in the synthesis of the dual Src/Abl tyrosine kinase inhibitor, Bosutinib.[1][2]

This document will delve into the chemical and physical properties of this compound, provide a detailed, field-proven synthesis protocol, and explore the rationale behind its molecular architecture in the context of kinase inhibitor development. Furthermore, we will touch upon the broader biological potential of the cyanoacetamide chemical class, offering insights for researchers exploring novel therapeutic applications.

Physicochemical and Structural Characteristics

A thorough understanding of a research chemical begins with its fundamental properties. This compound is a white solid with a melting point of 180-181°C.[3][4] Its structural and chemical data are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₈Cl₂N₂O₂[5]
Molecular Weight 259.09 g/mol [5]
IUPAC Name This compound[5]
CAS Number 846023-24-3[1]
Canonical SMILES COC1=C(C=C(C(=C1)NC(=O)CC#N)Cl)Cl[5]
InChIKey RPWHAQJEZWBZGX-UHFFFAOYSA-N[5]
Appearance White powder/solid[2][3]
Melting Point 180-181 °C[3][4]

The molecule possesses a unique combination of functional groups that are critical for its role in subsequent chemical transformations. The cyanoacetamide moiety provides a reactive handle for cyclization reactions, a common strategy in the synthesis of heterocyclic scaffolds prevalent in many drug molecules. The dichlorinated methoxyphenyl ring is a key feature that is ultimately incorporated into the final drug structure, contributing to the binding affinity and selectivity of the kinase inhibitor.

Synthesis Protocol: A Step-by-Step Guide with Mechanistic Insights

The synthesis of this compound is a well-established procedure involving the amidation of 2,4-dichloro-5-methoxyaniline with cyanoacetic acid.[3][4] The following protocol is a reliable method for producing high-purity material in a laboratory setting.

Experimental Protocol

Materials:

  • 2,4-dichloro-5-methoxyaniline

  • Cyanoacetic acid

  • 1,3-Diisopropylcarbodiimide (DIC)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water (deionized)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dichloro-5-methoxyaniline (1 equivalent) and cyanoacetic acid (1.03 equivalents).

  • Dissolution: Add a minimal amount of anhydrous tetrahydrofuran (THF) to the flask and warm the mixture to 50°C with stirring until all solids are completely dissolved.

  • Amide Coupling: Heat the solution to reflux. Slowly add 1,3-diisopropylcarbodiimide (DIC) (1.03 equivalents) dropwise to the refluxing solution. The use of DIC as a coupling agent is a common and effective method for forming amide bonds, as it activates the carboxylic acid for nucleophilic attack by the amine. The by-product, diisopropylurea, is often insoluble in the reaction solvent, facilitating its removal.

  • Reaction Monitoring and Work-up: Continue refluxing for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to approximately 15°C in an ice bath to precipitate the diisopropylurea by-product.

  • First Filtration: Collect the solid product by filtration and wash it with a small amount of cold THF.

  • Precipitation and Second Filtration: Slowly pour the filtrate into a beaker of stirred water. This will cause the desired product to precipitate out as a white solid. Collect the solid by filtration and wash thoroughly with water.

  • Purification and Drying: Dissolve the crude product in ethyl acetate and dry the organic solution over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure to yield the final product, this compound, as a white solid.[3][4]

Characterization Data:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.00 (s, 1H), 7.66 (s, 1H), 7.58 (s, 1H), 4.02 (s, 2H), 3.84 (s, 3H).[3][4]

  • Mass Spectrometry (Electrospray Ionization, Negative Mode): m/z 257.0, 259.0 ([M-H]⁻).[3][4]

  • Elemental Analysis (C₁₀H₈Cl₂N₂O₂): Calculated: C, 46.36%; H, 3.11%; N, 10.81%. Found: C, 46.25%; H, 3.10%; N, 10.85%.[3][4]

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_workup Work-up & Purification Aniline 2,4-dichloro-5-methoxyaniline Reaction Mix & Dissolve in THF Heat to Reflux Add DIC Aniline->Reaction CyanoaceticAcid Cyanoacetic Acid CyanoaceticAcid->Reaction Cooling Cool to 15°C Reaction->Cooling 30 min Filtration1 Filter & Wash (THF) Cooling->Filtration1 Precipitation Precipitate in Water Filtration1->Precipitation Filtrate Filtration2 Filter & Wash (Water) Precipitation->Filtration2 Purification Dissolve in Ethyl Acetate Dry over Na₂SO₄ Concentrate Filtration2->Purification FinalProduct 2-Cyano-N-(2,4-dichloro-5- methoxyphenyl)acetamide Purification->FinalProduct

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Role in Kinase Inhibitor Synthesis: The Gateway to Bosutinib

The primary significance of this compound in the research and drug development landscape is its function as a key building block for the synthesis of Bosutinib.[1][2] Bosutinib is a potent, orally active dual inhibitor of the Src and Abl tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML).

The synthesis of the 4-anilinoquinoline-3-carbonitrile core of Bosutinib and related kinase inhibitors often involves a cyclization reaction where the cyanoacetamide moiety of a precursor like the title compound plays a crucial role. The dichlorinated methoxyphenyl group of this compound is a critical pharmacophore that ultimately occupies a key binding pocket in the target kinases. The rationale for this specific substitution pattern lies in its ability to form favorable interactions within the ATP-binding site of the kinase, contributing to the inhibitor's potency and selectivity. The chlorine atoms can form halogen bonds and occupy hydrophobic pockets, while the methoxy group can act as a hydrogen bond acceptor.

BosutinibSynthesis TitleCompound 2-Cyano-N-(2,4-dichloro-5- methoxyphenyl)acetamide Cyclization Cyclization Reaction TitleCompound->Cyclization QuinolinePrecursor Substituted Quinoline Precursor QuinolinePrecursor->Cyclization BosutinibCore 4-Anilinoquinoline-3-carbonitrile Core Cyclization->BosutinibCore FurtherSteps Further Synthetic Modifications BosutinibCore->FurtherSteps Bosutinib Bosutinib FurtherSteps->Bosutinib

Caption: A simplified schematic of the role of the title compound in the synthesis of Bosutinib.

The Broader Context: Biological Potential of Cyanoacetamide Derivatives

While this compound is primarily valued as a synthetic intermediate, the broader class of cyanoacetamide derivatives has been investigated for a range of biological activities. This provides a valuable context for understanding the potential toxicological profile and possible off-target effects of the title compound and its impurities.

Studies have shown that various substituted cyanoacetamides exhibit promising in vitro antibacterial and anticancer activities.[6][7][8] The cyanoacetamide moiety is a versatile scaffold that can be readily modified to explore structure-activity relationships. For instance, α,β-unsaturated 2-cyanoacetamide derivatives have been synthesized and shown to have antibacterial properties.[6][7] These findings suggest that while the primary application of the title compound is in synthesis, it is prudent for researchers to be aware of the potential biological activity of this chemical class.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. In general, the compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion: A Vital Tool in the Medicinal Chemist's Arsenal

This compound stands as a testament to the critical role of well-designed intermediates in the synthesis of complex and life-saving pharmaceuticals. Its straightforward synthesis, coupled with the strategic placement of functional groups, makes it an invaluable precursor for the construction of the 4-anilinoquinoline-3-carbonitrile scaffold found in Bosutinib and other kinase inhibitors. While its own biological activity is not extensively studied, the broader class of cyanoacetamides exhibits a range of biological effects, a fact that researchers should consider. This guide has provided a comprehensive overview of this important research chemical, from its synthesis and characterization to its pivotal role in drug discovery, equipping researchers and drug development professionals with the essential knowledge for its effective and safe utilization.

References

An In-Depth Technical Guide to 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide: Synthesis, Characterization, and Application in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, a pivotal chemical intermediate in modern pharmaceutical manufacturing. While not an active pharmaceutical ingredient (API) itself, its strategic importance lies in its role as a key precursor in the synthesis of Bosutinib, a tyrosine kinase inhibitor. This document delves into the compound's historical context, detailed physicochemical properties, and critically examines distinct synthesis methodologies, from laboratory-scale protocols to industrial production strategies. By explaining the causality behind experimental choices and presenting validated protocols, this guide serves as an essential resource for researchers, chemists, and professionals involved in drug development and process optimization.

Introduction and Historical Context

This compound, identified by CAS Number 846023-24-3, is an organic compound whose significance is intrinsically linked to the development of targeted cancer therapies.[1][2][3] It is most widely known as a crucial intermediate in the synthesis of Bosutinib, a medication used to treat chronic myeloid leukemia (CML).[1][4][5] Consequently, it is sometimes referred to as "Bosutinib Impurity 29".[1][4][6][7]

The "discovery" of this acetamide derivative is not marked by a singular event but rather by its emergence as a vital building block during the process chemistry development for Bosutinib. Its molecular architecture is strategically designed, containing the dichlorinated methoxyphenyl moiety characteristic of one part of the final Bosutinib structure. The cyanoacetamide group provides a reactive handle for subsequent chemical transformations, making it an ideal and efficient precursor for constructing the more complex quinoline core of the final API. Its history is therefore a testament to the rational design and synthetic planning that underpins modern pharmaceutical production.

Physicochemical and Spectroscopic Properties

The precise characterization of a pharmaceutical intermediate is fundamental to ensuring the quality, purity, and consistency of the final API. This compound typically presents as a white solid.[8] Its key properties and analytical data are summarized below.

PropertyValueSource
CAS Number 846023-24-3[6]
Molecular Formula C₁₀H₈Cl₂N₂O₂[1][6][9]
Molecular Weight 259.09 g/mol [1][6][9]
Appearance White solid[8]
Melting Point 180-181 °C[8][10]
IUPAC Name This compound[1][6]

Spectroscopic Data (as reported):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.00 (s, 1H), 7.66 (s, 1H), 7.58 (s, 1H), 4.02 (s, 2H), 3.84 (s, 3H).[8][10]

  • Mass Spectrometry (ES): m/z 257.0, 259.0 ([M-H]⁻).[8][10]

  • Elemental Analysis (C₁₀H₈Cl₂N₂O₂):

    • Calculated: C, 46.36; H, 3.11; N, 10.81.[8][10]

    • Found: C, 46.25; H, 3.10; N, 10.85.[8][10]

Synthesis Methodologies: From Lab Bench to Industrial Scale

The efficient synthesis of this compound is critical for the cost-effective production of Bosutinib. Two primary strategies have been documented, reflecting different scales and objectives.

Method A: Laboratory-Scale Amide Coupling

This approach is a classic and reliable method for forming the amide bond, well-suited for research and development or small-scale synthesis. The core of this method is the direct coupling of a carboxylic acid with an amine using a carbodiimide activating agent.

Causality of Experimental Design:

  • Choice of Reagents: 2,4-dichloro-5-methoxyaniline is the foundational block containing the required substituted phenyl ring. Cyanoacetic acid provides the acetyl and nitrile functionalities in a single, readily available reagent.

  • Coupling Agent: 1,3-Diisopropylcarbodiimide (DIC) is selected as an efficient activating agent for the carboxylic acid, facilitating nucleophilic attack by the amine. It is often preferred in lab settings for its ease of handling (as a liquid) and the fact that the urea byproduct is often easily separated.

  • Solvent and Temperature: Tetrahydrofuran (THF) is used as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux, which accelerates the reaction rate.[8] The reaction is initiated at an elevated temperature (reflux) to ensure complete activation and coupling, followed by cooling to induce crystallization of the product.

Detailed Experimental Protocol:

  • Combine 2,4-dichloro-5-methoxyaniline (5.00 g, 26 mmol) and cyanoacetic acid (2.28 g, 26.8 mmol) in a reaction vessel.[8]

  • Add a sufficient volume of tetrahydrofuran (THF), approximately 50 mL, and stir until all solids are completely dissolved.[8]

  • Heat the solution to reflux.[8]

  • Add 1,3-diisopropylcarbodiimide (4.2 mL, 26.8 mmol) dropwise to the refluxing solution.[8]

  • Maintain the reaction at reflux for 30 minutes.[8]

  • After the reaction period, cool the mixture in an ice bath to approximately 15 °C to precipitate the product.[8]

  • Collect the solid by filtration and wash the filter cake with a small amount of cold THF.[8]

  • Slowly pour the filtrate into water and stir for 30 minutes to precipitate any remaining product.[8]

  • Collect the white solid by filtration, wash with water, and then dissolve it in ethyl acetate (~500 mL).[8]

  • Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[8]

    • Expected Yield: 5.9 g (88%).[8]

    • Self-Validation: The product identity and purity are confirmed by melting point, NMR, MS, and elemental analysis as detailed in Section 2.[8][10]

Synthesis Workflow: Amide Coupling

cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification R1 2,4-dichloro-5- methoxyaniline P1 Mix & Dissolve in THF R1->P1 R2 Cyanoacetic Acid R2->P1 R3 DIC in THF P3 Add DIC (30 min @ Reflux) R3->P3 P2 Heat to Reflux P1->P2 P2->P3 P4 Cool in Ice Bath (Precipitation) P3->P4 W1 Filtration & Washing P4->W1 W2 Extraction with Ethyl Acetate W1->W2 W3 Drying & Concentration W2->W3 Product 2-Cyano-N-(2,4-dichloro-5- methoxyphenyl)acetamide W3->Product

Caption: Laboratory synthesis workflow for the target compound via DIC-mediated amide coupling.

Method B: Industrial-Focused Acylation-Chlorination

This two-stage method, described in patent literature, is designed for scalability, prioritizing cost-effective raw materials and process efficiency.[11] It avoids potentially expensive coupling reagents in favor of a thermal acylation followed by a direct chlorination step.

Causality of Experimental Design:

  • Stage 1 (Acylation): m-Anisidine (m-methoxyaniline) and ethyl cyanoacetate are used as starting materials.[11] This route builds the N-aryl acetamide core first. The reaction is driven thermally (120-200 °C) without a catalyst, which is advantageous for large-scale production as it simplifies the process and reduces cost.

  • Stage 2 (Chlorination): The intermediate, N-(3-methoxyphenyl)-2-cyanoacetamide, is then subjected to direct chlorination using chlorine gas.[11] This is a highly efficient method for introducing the two chlorine atoms onto the aromatic ring in the correct positions (ortho and para to the activating methoxy group). The reaction temperature is carefully controlled (-20 to 20 °C) to manage the exothermicity and selectivity of the chlorination.[11]

Detailed Experimental Protocol (Summarized from CN102952037A):

  • Acylation:

    • Charge m-anisidine and ethyl cyanoacetate (molar ratio 1:1 to 1:5) into a reactor.[11]

    • Heat the mixture with stirring to 120-200 °C for 2-8 hours.[11]

    • Cool the reaction mixture to room temperature, allowing the intermediate product (N-(3-methoxyphenyl)-2-cyanoacetamide) to crystallize.[11]

    • Filter and wash the crude product with a suitable solvent.[11]

  • Chlorination:

    • Dissolve the intermediate from the previous step in a solvent such as 1,2-dichloroethane.[11]

    • Cool the solution to between -20 and 20 °C (e.g., 0-5 °C).[11]

    • Bubble chlorine gas through the solution over 2-6 hours.[11]

    • Upon reaction completion, purge the system with nitrogen gas.[11]

    • Filter the resulting slurry and wash the filter cake with water to obtain the crude final product.[11]

    • The product can be further purified by recrystallization.

    • Reported Yield: 85% for the chlorination step.[11]

Application in the Synthesis of Bosutinib

The primary and most critical application of this compound is its role as an advanced intermediate in the total synthesis of Bosutinib.[1][4] Bosutinib is a potent inhibitor of the Abl and Src family of tyrosine kinases, which works by blocking the abnormal protein signaling that causes cancer cells to multiply in CML.[5]

The intermediate provides the entire N-(2,4-dichloro-5-methoxyphenyl) portion of the final drug. The cyanoacetamide functional group is the reactive site for the subsequent key reaction step, which typically involves a condensation reaction with another complex intermediate to form the quinoline core of Bosutinib.

Role in Bosutinib Synthesis Pathway

Intermediate 2-Cyano-N-(2,4-dichloro-5- methoxyphenyl)acetamide (Key Intermediate) Reaction Multi-step Condensation & Cyclization Reactions Intermediate->Reaction Quinoline Substituted Quinoline Precursor (e.g., with chloropropoxy group) Quinoline->Reaction Bosutinib Bosutinib (Final API) Reaction->Bosutinib

Caption: The pivotal role of the acetamide intermediate in the convergent synthesis of Bosutinib.

Other Reported Applications

While its pharmaceutical role is dominant, some sources indicate that N-aryl cyanoacetamides and related structures can find use in other chemical industries. It has been mentioned as a component in the formulation of certain biocides and as a broad-spectrum herbicide for controlling weed growth in various crops.[1][5] However, these applications are less documented in peer-reviewed literature compared to its well-established role in drug synthesis.

Conclusion

This compound is a prime example of a molecule whose value is defined by its strategic position in a larger synthetic endeavor. Though lacking therapeutic activity itself, its carefully designed structure makes it an indispensable precursor for the life-saving drug Bosutinib. The availability of robust and scalable synthesis routes, from reliable lab-scale couplings to efficient industrial processes, underscores its importance to pharmaceutical manufacturing. For scientists and researchers in drug development, a thorough understanding of this intermediate's synthesis, characterization, and reactivity is fundamental to the successful production of its corresponding API.

References

2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide: A Guide to Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, identified by CAS Number 846023-24-3, is a critical chemical intermediate in modern pharmaceutical synthesis.[1][2] Its primary significance lies in its role as a key building block in the manufacturing of Bosutinib, a kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][3][4] This guide provides an in-depth analysis for researchers and drug development professionals on the availability, chemical properties, synthesis, and safe handling of this compound. Understanding the supplier landscape and the technical nuances of this intermediate is paramount for ensuring a consistent, high-quality supply chain for research and commercial production.

Chemical Identity and Properties

Accurate identification is the foundation of chemical sourcing. The compound is an acetamide derivative characterized by a dichlorinated, methoxylated phenyl ring.[5] Its key identifiers and physicochemical properties are summarized below.

PropertyValueSource
CAS Number 846023-24-3[6][7]
Molecular Formula C₁₀H₈Cl₂N₂O₂[5][6]
Molecular Weight 259.09 g/mol [5][6]
Appearance White solid / powder[4][8]
Melting Point 180-181 °C[8][9]
SMILES COc1=C(Cl)C=C(Cl)C(NC(CC#N)=O)=C1[6]
InChIKey RPWHAQJEZWBZGX-UHFFFAOYSA-N[5]

Sourcing Landscape: Suppliers and Availability

The availability of this compound spans research-grade quantities to commercial-scale volumes, primarily from suppliers in India and China.[3][10][11] When sourcing this material, it is crucial to consider the supplier's certifications, the purity levels offered, and their capacity to provide supportive technical documentation.

SupplierRegionNoteworthy Offerings
Aarti Pharmalabs IndiaA leading manufacturer and exporter of the Bosutinib intermediate.[2]
Manus Aktteva Biopharma LLP IndiaAn ISO 9001:2015 certified global supplier offering the product for R&D and commercial needs with supportive technical packages.[10]
ChemScene GlobalProvides the compound at ≥97% purity for research purposes, with clear shipping and hazardous material information.[6]
Pharmaffiliates GlobalSupplies the compound as a pharmaceutical standard, intermediate, and fine chemical.[7]
Career Henan Chemical Co. ChinaOffers the product in various packaging sizes (1kg, 5kg, 25kg) and states a production capacity of 500kg-5MT per month.[4]
Hunan Dacheng Medical Chemical ChinaLists the compound as an agrochemical and provides contact information for inquiries.[11]

Expert Insight: For drug development professionals, partnering with a supplier like Manus Aktteva Biopharma or Aarti Pharmalabs is advisable due to their explicit focus on pharmaceutical intermediates and their ability to provide regulatory support.[2][10] For early-stage academic research, suppliers like ChemScene offer readily available, high-purity small quantities.[6] Always request a Certificate of Analysis (COA) to verify purity and identity against established analytical data.[4]

Application in Pharmaceutical Synthesis

The principal application of this acetamide is its function as a direct precursor in the synthesis of Bosutinib.[4] Its chemical structure contains the core dichloromethoxyphenylamine moiety required for the final API. The logical flow from intermediate to the final drug product underscores its importance in the pharmaceutical supply chain.

G cluster_0 Drug Development Pathway A 2-Cyano-N-(2,4-dichloro- 5-methoxyphenyl)acetamide B Key Intermediate A->B  Role C Bosutinib (API) B->C  Leads to

Caption: Role of the intermediate in the Bosutinib synthesis pathway.

Reference Synthesis Protocol

Understanding the synthesis of the intermediate provides insight into potential impurities and quality control checkpoints. The most commonly cited method is a straightforward amidation reaction between 2,4-dichloro-5-methoxyaniline and cyanoacetic acid, facilitated by a carbodiimide coupling agent.[8][9]

Reaction: 2,4-dichloro-5-methoxyaniline + Cyanoacetic Acid → this compound

Causality: 1,3-Diisopropylcarbodiimide (DIC) is used as a dehydrating agent to activate the carboxylic acid group of cyanoacetic acid, enabling the nucleophilic attack from the amine group of 2,4-dichloro-5-methoxyaniline to form a stable amide bond. Tetrahydrofuran (THF) is an appropriate solvent as it dissolves the reactants and is relatively inert under the reaction conditions.[8][9]

G cluster_workflow Synthesis Workflow Reactants 1. Mix Reactants - 2,4-dichloro-5-methoxyaniline - Cyanoacetic acid - THF Solvent Heat 2. Heat to Reflux Reactants->Heat AddDIC 3. Add DIC Dropwise Heat->AddDIC Cool 4. Cool in Ice Bath AddDIC->Cool Filter 5. Filter Solid Cool->Filter Purify 6. Purify from Filtrate Filter->Purify Product Final Product Purify->Product

Caption: Step-by-step workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology: [8][9]

  • Dissolution: In a suitable reaction vessel, mix 2,4-dichloro-5-methoxyaniline (5.00 g, 26 mmol) and cyanoacetic acid (2.28 g, 26.8 mmol). Add tetrahydrofuran (THF) until all solids are completely dissolved.

  • Reaction Initiation: Heat the solution to reflux. Once refluxing, slowly add 1,3-diisopropylcarbodiimide (4.2 mL, 26.8 mmol) dropwise.

  • Reaction Time: Maintain the reflux for 30 minutes after the addition is complete.

  • Crystallization: Cool the reaction mixture to approximately 15 °C using an ice bath to induce precipitation of the product.

  • Initial Filtration: Collect the solid product by filtration and wash it with a small amount of cold THF.

  • Workup: Slowly pour the filtrate into water and stir for 30 minutes to precipitate any remaining product.

  • Final Collection & Purification: Collect the white solid by filtration, wash with water, and then dissolve it in ethyl acetate. Dry the organic solution over anhydrous sodium sulfate.

  • Isolation: Concentrate the solution under vacuum to yield the final product, this compound. The expected yield is approximately 88%.[8]

Trustworthiness: A Self-Validating System

To ensure the identity and purity of the sourced or synthesized material, a standard set of analytical tests must be performed. The data below serves as a benchmark for a high-quality sample.

Analysis TechniqueExpected ResultSource
¹H NMR (400 MHz, DMSO-d₆) δ 3.84 (s, 3H), 4.02 (s, 2H), 7.58 (s, 1H), 7.66 (s, 1H), 10.00 (s, 1H)[8][9]
Mass Spectrometry (ES) m/z 257.0, 259.0 ([M-H]⁻)[8][9]
Elemental Analysis (C₁₀H₈Cl₂N₂O₂) Calculated: C, 46.36%; H, 3.11%; N, 10.81%. Found: C, 46.25%; H, 3.10%; N, 10.85%[8][9]

Expert Insight: The mass spectrum is particularly important for confirming the presence of two chlorine atoms due to the characteristic isotopic pattern (~3:1 ratio for M and M+2 peaks). The ¹H NMR confirms the structural integrity and the absence of significant organic impurities.

Safety, Handling, and Storage

As a chemical intermediate, this compound must be handled with appropriate precautions. The following information is synthesized from available Safety Data Sheets (SDS).[12]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[13]

  • Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[13]

  • Specific target organ toxicity - single exposure (Category 3), Respiratory system , H335: May cause respiratory irritation.[13]

Precautionary Measures:

  • Handling: Use only outdoors or in a well-ventilated area.[12] Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.

  • First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • First Aid (IF ON SKIN): Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.

Conclusion

This compound is a readily available, yet highly specialized, chemical intermediate essential for the production of Bosutinib. For professionals in drug development, establishing a relationship with a reputable supplier who can provide consistent quality, scale-up capacity, and necessary documentation is crucial. The straightforward synthesis and well-defined analytical profile of this compound allow for robust quality control, ensuring the integrity of the downstream API. Adherence to strict safety and handling protocols is mandatory to mitigate the associated health hazards. This guide serves as a foundational resource to aid researchers and scientists in navigating the technical and logistical landscape of this important molecule.

References

Methodological & Application

synthesis of Bosutinib from 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of Bosutinib, a potent dual inhibitor of Src and Abl kinases, starting from the key intermediate 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a step-by-step procedure but also the scientific rationale behind the chosen synthetic strategy.

Introduction to Bosutinib and its Synthesis

Bosutinib (marketed as BOSULIF®) is a critical therapeutic agent for the treatment of chronic myelogenous leukemia (CML).[1] Its chemical structure, 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, presents a multi-step synthetic challenge.[2] The synthetic pathway detailed herein is a convergent approach, focusing on the efficient construction of the quinoline core followed by the strategic introduction of the solubilizing side-chain. This method is designed to be robust, scalable, and to minimize the formation of impurities.

Overall Synthetic Strategy

The synthesis commences with the formation of the core quinoline structure from this compound. This is followed by the crucial step of introducing the side chain at the 7-position of the quinoline ring, leading to the final Bosutinib molecule.

G A 2-Cyano-N-(2,4-dichloro- 5-methoxyphenyl)acetamide B 4-((2,4-dichloro-5-methoxyphenyl)amino)- 7-hydroxy-6-methoxyquinoline-3-carbonitrile A->B Cyclization & Chlorination C Bosutinib B->C Etherification

Caption: High-level overview of the synthetic pathway to Bosutinib.

Part 1: Synthesis of the Quinoline Core

The initial and most critical phase of this synthesis is the construction of the 4-anilino-7-hydroxyquinoline-3-carbonitrile core. This is achieved through a one-pot reaction involving the N-alkylation of 2,4-dichloro-5-methoxyaniline with 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.

Protocol 1: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile

This protocol is adapted from a novel synthetic route that has been shown to be efficient and scalable.[3]

Materials and Reagents:

  • 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

  • 2,4-dichloro-5-methoxyaniline

  • Acetonitrile (ACN)

  • Hydrochloric acid in isopropanol (IPA/HCl)

  • Methanol

  • Sodium hydroxide

Instrumentation:

  • Reaction vessel with overhead stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (25.0 g, 0.1065 mol) in acetonitrile (125 ml), add 2,4-dichloro-5-methoxyaniline (23.53 g, 0.1225 mol).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add hydrochloric acid in isopropyl alcohol (12.5 ml) dropwise to the resulting mixture.

  • Heat the reaction mass to 75-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-3 hours.

  • Upon completion, cool the reaction mixture and filter the solid product.

  • Wash the solid with acetonitrile and then suck dry to obtain the crude product.

  • For purification, the crude product can be converted to its sodium salt by treatment with sodium hydroxide in methanol, followed by re-acidification to precipitate the purified product.[3]

Expert Insights: The use of acetonitrile as a solvent is advantageous as it is a polar aprotic solvent that facilitates the N-alkylation reaction while minimizing O-alkylation.[3] The addition of hydrochloric acid acts as a catalyst for the reaction.

Part 2: Introduction of the Side Chain and Final Synthesis of Bosutinib

The final step in the synthesis of Bosutinib is the alkylation of the 7-hydroxy group of the quinoline core with 1-(3-chloropropyl)-4-methylpiperazine.

Protocol 2: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile (Bosutinib)

This procedure involves the formation of an alkali metal salt of the quinoline intermediate, followed by alkylation.[3]

Materials and Reagents:

  • 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile

  • 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride

  • Sodium hydroxide

  • Methanol

  • Acetonitrile

Instrumentation:

  • Reaction vessel with overhead stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Filtration apparatus

  • Vacuum oven

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

  • Prepare the sodium salt of the quinoline intermediate by dissolving 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (50.0 g, 0.1281 mol) in methanol (750 ml) and adding a solution of sodium hydroxide (6.0 g, 0.15 mol) in methanol (250 ml).[3]

  • Stir the reaction mass at 60-65°C for 1 hour.

  • Filter the obtained solid and wash with methanol. Dry the solid under vacuum at 60-65°C to get the sodium salt.

  • In a separate reaction vessel, suspend the dried sodium salt in a suitable solvent like acetonitrile.

  • Add 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by HPLC.[2]

  • Upon completion, cool the reaction mixture and filter off any inorganic salts.

  • The filtrate containing Bosutinib can be purified by acid-base treatment. Adjust the pH to acidic with hydrochloric acid to protonate the piperazine nitrogen, followed by extraction with an organic solvent to remove non-basic impurities. Then, make the aqueous layer basic with sodium hydroxide to precipitate the pure Bosutinib.[2]

  • Filter the precipitated Bosutinib, wash with water, and dry under vacuum.

Expert Insights: The formation of the sodium salt of the 7-hydroxyquinoline intermediate increases its nucleophilicity, facilitating the subsequent alkylation reaction. This two-step approach for introducing the side chain is often more efficient and leads to a cleaner product profile compared to a one-pot reaction.

Purification and Characterization

Purification:

Crude Bosutinib can be purified by recrystallization from a suitable solvent or a mixture of solvents such as acetone, acetonitrile, or isopropyl alcohol/water.[2] An acid-base treatment is also an effective method for removing impurities.[2]

Characterization:

The identity and purity of the synthesized Bosutinib should be confirmed using a combination of analytical techniques:

Technique Purpose Expected Results
HPLC Purity assessmentChromatographic purity >99.5%
¹H NMR Structural elucidationChemical shifts and coupling constants consistent with the structure of Bosutinib
¹³C NMR Structural confirmationResonances corresponding to all carbon atoms in the Bosutinib molecule
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the molecular weight of Bosutinib (530.45 g/mol )

Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The safety data sheets (SDS) for all reagents should be consulted prior to use. This compound may cause an allergic skin reaction.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Assemble and inert reaction vessel B Weigh and charge reactants A->B C Add solvent and catalyst B->C D Heat to reaction temperature C->D E Monitor reaction progress (TLC/HPLC) D->E F Cool reaction mixture E->F Upon completion G Filter and wash crude product F->G H Purify by recrystallization or acid-base treatment G->H I Dry final product H->I J Characterize by NMR, MS, HPLC I->J

Caption: General experimental workflow for the synthesis of Bosutinib.

Conclusion

The synthetic route and protocols described in this application note provide a robust and well-documented method for the preparation of Bosutinib from this compound. By understanding the rationale behind each step, from the choice of reagents to the purification techniques, researchers can confidently and efficiently synthesize this important pharmaceutical agent.

References

protocol for 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound (CAS No: 846023-24-3), a critical intermediate in the manufacture of the tyrosine kinase inhibitor, Bosutinib.[1][2] We present a detailed, field-tested protocol centered on the direct amide coupling of 2,4-dichloro-5-methoxyaniline with cyanoacetic acid, facilitated by a carbodiimide reagent. The causality behind critical experimental steps, process optimization, safety protocols, and analytical characterization of the final product are discussed in depth. An alternative industrial-scale synthetic route is also briefly reviewed for context. This guide is intended for researchers and process chemists in pharmaceutical development and organic synthesis.

Introduction and Strategic Overview

This compound is a key building block in the multi-step synthesis of Bosutinib, a drug used to treat chronic myelogenous leukemia (CML).[2] The structural integrity and purity of this intermediate are paramount to ensuring the quality and efficacy of the final Active Pharmaceutical Ingredient (API).

The synthesis of this acetamide derivative can be approached via several routes. The most common laboratory-scale method, which we will detail extensively, involves the direct coupling of 2,4-dichloro-5-methoxyaniline and cyanoacetic acid.[3][4] This method is favored for its high yield and straightforward execution in a research setting. An alternative two-step industrial method, starting from the more economical m-methoxyaniline followed by a chlorination step, is also recognized and will be outlined for comparative purposes.[5]

This document is structured to provide not just a recipe, but a deep understanding of the process, empowering the scientist to execute the synthesis reliably and troubleshoot effectively.

Critical Safety and Handling Protocols

The synthesis of this compound involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Compound Hazard Profile:

CompoundHazard ClassificationKey Precautionary Statements
This compound Acute Oral Toxicity (Cat. 4), Skin Irritation (Cat. 2), Eye Irritation (Cat. 2A), STOT SE (Cat. 3)H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. P261: Avoid breathing dust. P280: Wear protective gloves/eye protection.
Cyanoacetic Acid Acute Toxicity (Oral/Dermal/Inhalation), Skin Corrosion, Serious Eye DamageHighly toxic and corrosive. Handle with extreme care. Avoid contact with skin, eyes, and clothing.
1,3-Diisopropylcarbodiimide (DIC) Flammable Liquid, Acute Toxicity, Skin SensitizerPotent sensitizer. Avoid inhalation and skin contact.
Tetrahydrofuran (THF) Highly Flammable Liquid, Eye Irritation, Carcinogenicity SuspectCan form explosive peroxides. Use from a freshly opened container or test for peroxides before use.

This table is not exhaustive. Consult the full Safety Data Sheet (SDS) for each chemical before use.[6]

Primary Synthesis Protocol: Amide Coupling via Carbodiimide Activation

This protocol details a reliable method for synthesizing the target compound with a high yield of approximately 88%.[3][4]

Principle of the Reaction

The core of this synthesis is an amide bond formation. Cyanoacetic acid, a carboxylic acid, does not react directly with the aniline group of 2,4-dichloro-5-methoxyaniline under mild conditions. A coupling agent is required to activate the carboxylic acid. Here, 1,3-diisopropylcarbodiimide (DIC) serves this purpose. DIC reacts with the carboxyl group of cyanoacetic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine group of the aniline, forming the desired amide bond and releasing 1,3-diisopropylurea as a byproduct. The reaction is driven to completion by heating under reflux.

Amide Coupling Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack CAA Cyanoacetic Acid OAI O-Acylisourea Intermediate CAA->OAI + DIC DIC DIC Product Target Amide OAI->Product + Aniline Aniline 2,4-dichloro- 5-methoxyaniline Urea Diisopropylurea (Byproduct) Synthesis Workflow A 1. Mix Reactants (Aniline, Cyanoacetic Acid) in THF B 2. Heat to Reflux A->B C 3. Add DIC Dropwise B->C D 4. Reflux for 30 min C->D E 5. Cool in Ice Bath D->E F 6. Filter Urea Byproduct (Keep Filtrate!) E->F G 7. Precipitate in Water F->G H 8. Filter Product G->H I 9. Dissolve in EtOAc H->I J 10. Dry with Na₂SO₄ I->J K 11. Concentrate in Vacuo J->K L Final Product (White Solid) K->L Industrial Route Start m-Methoxyaniline + Ethyl Cyanoacetate Inter N-(3-methoxyphenyl)- 2-cyanoacetamide Start->Inter Acylation (120-200 °C) Final 2-Cyano-N-(2,4-dichloro- 5-methoxyphenyl)acetamide Inter->Final Chlorination (Cl₂) (-20 to 20 °C)

References

Application Notes and Protocols: The Strategic Role of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the efficient synthesis of complex active pharmaceutical ingredients (APIs) relies on the availability of well-characterized and strategically designed intermediates. 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide is a prime example of such a crucial building block. While not possessing therapeutic activity itself, its molecular framework is pivotal for the construction of highly potent targeted therapies.

This document provides a comprehensive guide to the application of this compound, focusing on its primary and most significant role as a key intermediate in the synthesis of Bosutinib[1][2][3], a dual Src/Abl tyrosine kinase inhibitor. Bosutinib is a critical therapeutic agent for treating certain types of chronic myeloid leukemia (CML)[3]. We will delve into the synthesis of this intermediate, its subsequent conversion, and the analytical protocols required to ensure its quality and purity, thereby providing researchers with the foundational knowledge to leverage this compound in their drug discovery and development workflows.

Section 1: Compound Profile and Physicochemical Properties

This compound is a white solid organic compound.[4] Its structure incorporates a dichlorinated methoxy-aniline moiety coupled with a cyanoacetamide group, features that make it an ideal precursor for building the quinoline core of Bosutinib.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 846023-24-3[1][5]
Molecular Formula C₁₀H₈Cl₂N₂O₂[1][5]
Molecular Weight 259.09 g/mol [1][5]
Appearance White solid / Almost white crystalline powder[3][4]
Melting Point 180-181 °C[4]
Common Synonyms Bosutinib Impurity 29; SKL780[2][6]

Section 2: The Role in Targeted Drug Synthesis - The Path to Bosutinib

The primary application of this compound is its function as a late-stage intermediate in the multi-step synthesis of Bosutinib. The cyano group and the aniline-derived portion of the molecule are critical reactive handles that participate in a key cyclization reaction to form the 4-anilinoquinoline core structure of Bosutinib. This quinoline core is essential for the drug's ability to bind to the ATP-binding pocket of the target kinases.

The diagram below illustrates the pivotal step where this intermediate is used to construct a key precursor to Bosutinib.

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_product Product A 2-Cyano-N-(2,4-dichloro-5- methoxyphenyl)acetamide C Cyclization / Coupling Reaction A->C B Key Quinoline Precursor (e.g., 7-(3-chloropropoxy)-6-methoxy- quinoline-4-ol derivative) B->C D Bosutinib Core Structure (7-(3-chloropropoxy)-4-(2,4-dichloro-5- methoxyphenylamino)-6-methoxyquinoline- 3-carbonitrile) C->D Forms the critical 4-anilinoquinoline scaffold

Caption: Role of the intermediate in Bosutinib synthesis.

Section 3: Detailed Synthesis Protocol

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound. The described method is an amide coupling reaction.

Rationale: The protocol employs 1,3-diisopropylcarbodiimide (DIC) as a coupling agent to facilitate the formation of an amide bond between the carboxylic acid (cyanoacetic acid) and the amine (2,4-dichloro-5-methoxyaniline). DIC is an efficient dehydrating agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Materials and Reagents
  • 2,4-dichloro-5-methoxyaniline

  • Cyanoacetic acid

  • 1,3-diisopropylcarbodiimide (DIC)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Ice bath

  • Buchner funnel and filtration apparatus

  • Rotary evaporator

Step-by-Step Procedure[4][5]
  • Reaction Setup: In a round-bottom flask, combine 2,4-dichloro-5-methoxyaniline (5.00 g, 26 mmol) and cyanoacetic acid (2.28 g, 26.8 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (approx. 50 mL or until complete dissolution) to the mixture with stirring.

  • Activation and Coupling: Heat the solution to reflux. Once refluxing, add 1,3-diisopropylcarbodiimide (4.2 mL, 26.8 mmol) dropwise over several minutes.

    • Causality Note: Dropwise addition controls the exothermic reaction and prevents the formation of side products. Refluxing ensures the reaction goes to completion.

  • Reaction Monitoring: Allow the reaction to proceed at reflux for 30 minutes. The formation of a solid byproduct (diisopropylurea) may be observed.

  • Crystallization: Cool the reaction mixture to approximately 15°C using an ice bath. This will precipitate the urea byproduct.

  • First Filtration: Collect the solid byproduct by filtration and wash it with a small amount of cold tetrahydrofuran. The desired product remains in the filtrate.

  • Precipitation of Product: Slowly pour the filtrate into a beaker containing deionized water (e.g., 200 mL) with vigorous stirring. A white solid, the target compound, will precipitate. Continue stirring for 30 minutes to ensure complete precipitation.

  • Second Filtration and Washing: Collect the white solid product by filtration. Wash the solid thoroughly with deionized water to remove any water-soluble impurities.

  • Workup and Purification: Dissolve the collected solid in ethyl acetate (approx. 500 mL). Dry the organic solution over anhydrous sodium sulfate.

  • Isolation: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a white solid.

Caption: Workflow for the synthesis of the target intermediate.

Section 4: Quality Control and Validation

To ensure the synthesized intermediate is suitable for subsequent steps in a drug synthesis pathway, rigorous analytical validation is mandatory. This protocol is self-validating through the characterization checks described below.

Analysis TechniqueExpected ResultPurpose
Melting Point 180-181 °CA sharp melting point in this range indicates high purity.
¹H NMR (400 MHz, DMSO-d₆)δ 3.84 (s, 3H), 4.02 (s, 2H), 7.58 (s, 1H), 7.66 (s, 1H), 10.00 (s, 1H)Confirms the chemical structure and the presence of all expected protons.
Mass Spectrometry (ES)m/z 257.0, 259.0 ([M-H]⁻)Confirms the molecular weight. The isotopic pattern (257/259) is characteristic of a molecule containing two chlorine atoms.
Elemental Analysis (C₁₀H₈Cl₂N₂O₂)Calculated: C, 46.36%; H, 3.11%; N, 10.81%. Found: C, 46.25%; H, 3.10%; N, 10.85%Confirms the elemental composition and purity of the compound.

Data sourced from ChemicalBook.[4]

Section 5: Safety and Handling

As a research chemical, this compound must be handled with appropriate care in a laboratory setting.

  • GHS Classification: According to aggregated data, this compound is classified as a skin sensitizer (H317: May cause an allergic skin reaction)[5].

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with soap and water.

References

The Synthetic Versatility of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide: A Gateway to Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Bosutinib Intermediate

2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, with CAS Number 846023-24-3, is a fine chemical intermediate most widely recognized for its crucial role in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2][3] However, its utility in organic synthesis extends far beyond this single application. The inherent reactivity of the cyanoacetamide functional group, characterized by an active methylene group flanked by a nitrile and an amide, renders it a versatile building block for the construction of a diverse array of heterocyclic systems and other complex organic molecules. This guide provides an in-depth exploration of the synthetic applications of this compound, offering detailed protocols and mechanistic insights for researchers and professionals in drug development and organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₈Cl₂N₂O₂[4]
Molecular Weight 259.09 g/mol [4]
Appearance White powder[1]
Melting Point 180-181 °C[5][6]
CAS Number 846023-24-3[2][3]

Core Synthesis of this compound

The primary and most documented synthesis of the title compound involves the coupling of 2,4-dichloro-5-methoxyaniline with cyanoacetic acid. This reaction is typically facilitated by a coupling agent, such as a carbodiimide, to promote the formation of the amide bond.

Protocol 1: Carbodiimide-Mediated Amide Coupling

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Reaction Scheme:

Synthesis_of_2_Cyano_N_2_4_dichloro_5_methoxyphenyl_acetamide reactant1 2,4-Dichloro-5-methoxyaniline product This compound reactant1->product reactant2 Cyanoacetic acid reactant2->product reagent1 1,3-Diisopropylcarbodiimide (DIC) byproduct Diisopropylurea reagent1->byproduct

A schematic representation of the synthesis of the title compound.

Materials:

  • 2,4-Dichloro-5-methoxyaniline (1.0 eq)

  • Cyanoacetic acid (1.05 eq)

  • 1,3-Diisopropylcarbodiimide (DIC) (1.05 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,4-dichloro-5-methoxyaniline (5.00 g, 26 mmol) in anhydrous THF (50 mL) at 50 °C, add cyanoacetic acid (2.28 g, 26.8 mmol).[5][6]

  • Stir the mixture until all solids are dissolved.

  • Slowly add 1,3-diisopropylcarbodiimide (4.2 mL, 26.8 mmol) dropwise to the solution.[5][6]

  • Heat the reaction mixture to reflux and maintain for 30 minutes.[5][6]

  • Cool the reaction mixture to approximately 15 °C in an ice bath.

  • Collect the precipitated solid (diisopropylurea byproduct) by filtration and wash with a small amount of cold THF.

  • Slowly pour the filtrate into water with stirring for 30 minutes to precipitate the product.

  • Collect the white solid by filtration and wash with water.

  • Dissolve the crude product in ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as a white solid (yield: ~88%).[5][6]

Expert Insights: The use of a carbodiimide coupling agent like DIC is crucial for activating the carboxylic acid of cyanoacetic acid, facilitating the nucleophilic attack by the aniline. The reaction is typically run in an aprotic solvent like THF to avoid unwanted side reactions. The workup procedure is designed to remove the urea byproduct and isolate the desired amide.

Applications in Heterocyclic Synthesis

The true synthetic potential of this compound lies in its ability to serve as a versatile precursor for a variety of heterocyclic scaffolds. The active methylene and nitrile functionalities are key to its reactivity.

Synthesis of Quinoxalin-2-ones

Quinoxalin-2-ones are a class of heterocyclic compounds with a wide range of biological activities.[2] N-aryl cyanoacetamides, including our title compound, can be utilized in a one-pot tandem nitrosation/cyclization reaction to afford these valuable scaffolds.[1][2][5]

Reaction Scheme:

Quinoxalinone_Synthesis cluster_products Product reactant1 2-Cyano-N-(2,4-dichloro- 5-methoxyphenyl)acetamide product 3-Cyano-6,8-dichloro-7-methoxy- quinoxalin-2(1H)-one reactant1->product reagent1 tert-Butyl nitrite (TBN) reagent1->product reagent2 Base (e.g., Cs₂CO₃) reagent2->product

Synthesis of a substituted quinoxalin-2-one derivative.

Protocol 2: Tandem Nitrosation/Cyclization for Quinoxalin-2-one Synthesis

This protocol is adapted from the general method described for N-aryl cyanoacetamides.[1][2][5]

Materials:

  • This compound (1.0 eq)

  • tert-Butyl nitrite (TBN) (5.0 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Acetic acid (HOAc) (5.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • 4 Å Molecular sieves

Procedure:

  • To a solution of this compound in anhydrous acetonitrile, add cesium carbonate and 4 Å molecular sieves.

  • Add acetic acid to the mixture with stirring.

  • Add tert-butyl nitrite and heat the reaction mixture at 100 °C for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-cyano-6,8-dichloro-7-methoxyquinoxalin-2(1H)-one.

Mechanistic Rationale: The reaction is proposed to proceed through a sequence of nitrosation at the active methylene group, followed by tautomerization to an oxime intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoxalinone ring system. The base is crucial for the initial deprotonation of the active methylene, while the acid additive can influence the cyclization step.

Precursor to Polysubstituted Thiophenes via Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. Cyanoacetamides are excellent substrates for this transformation, reacting with a carbonyl compound and elemental sulfur in the presence of a base.

Reaction Scheme:

Gewald_Reaction cluster_products Product reactant1 2-Cyano-N-(2,4-dichloro- 5-methoxyphenyl)acetamide product 2-Amino-3-carboxamido- 4,5-disubstituted-thiophene reactant1->product reactant2 Ketone/Aldehyde reactant2->product reactant3 Elemental Sulfur (S₈) reactant3->product reagent1 Base (e.g., Morpholine) reagent1->product

General scheme for the Gewald multicomponent reaction.

Protocol 3: Gewald Aminothiophene Synthesis

This is a generalized protocol that can be adapted for this compound.

Materials:

  • This compound (1.0 eq)

  • A suitable ketone or aldehyde (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and the carbonyl compound in ethanol.

  • Add elemental sulfur and a catalytic amount of morpholine to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Trustworthiness of the Protocol: The Gewald reaction is a well-established and reliable method for the synthesis of aminothiophenes. The choice of base and solvent can be optimized for specific substrates to maximize the yield. The workup is generally straightforward, often involving simple filtration of the product.

Future Perspectives and Broader Applications

The reactivity of this compound is not limited to the examples provided. Based on the extensive literature on the chemistry of cyanoacetamides, this compound can be envisioned as a precursor for a wide range of other heterocyclic systems, including:

  • Pyridines and Pyridones: Through reactions with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls.

  • Pyrimidines: By condensation with amidines or related compounds.

  • Thiazoles: In reactions involving sulfur-containing reagents.

Furthermore, its use in other multicomponent reactions and as a scaffold for the development of new kinase inhibitors beyond Bosutinib presents exciting avenues for future research.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. While its role as an intermediate for Bosutinib is well-documented, its potential for the construction of diverse and biologically relevant heterocyclic frameworks is significant. The protocols and mechanistic insights provided in this guide are intended to empower researchers to unlock the full synthetic potential of this readily accessible reagent.

References

Application Notes and Protocols for the Derivatization of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic derivatization of privileged scaffolds is a cornerstone of novel drug discovery. The molecule 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide stands out as a starting material of significant interest. Its inherent chemical functionalities—a reactive cyanoacetamide core and a dichlorinated methoxyphenyl moiety—offer a rich playground for synthetic exploration. This acetamide is a known intermediate in the synthesis of Bosutinib, a potent Src/Abl tyrosine kinase inhibitor, strongly suggesting that its derivatives hold promise for the development of new targeted therapies, particularly in oncology.

The N-(2,4-dichloro-5-methoxyphenyl)amino group, in particular, has been identified as a key pharmacophore in a variety of kinase inhibitors, including those targeting Src kinase.[1][2] This provides a compelling rationale for using this compound as a template for generating libraries of novel compounds with potential kinase inhibitory activity.

This comprehensive guide provides detailed application notes and robust protocols for the derivatization of this promising starting material. We will delve into scientifically sound, field-proven methodologies, explaining the "why" behind the "how" to empower researchers in their quest for new therapeutic agents.

Strategic Derivatization Pathways

The chemical architecture of this compound presents several avenues for derivatization. The most fruitful of these involve the active methylene group of the cyanoacetamide moiety, which is readily activated by base for participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Derivatization_Pathways cluster_reactions Key Derivatization Reactions cluster_products Novel Compound Classes Start This compound Knoevenagel Knoevenagel Condensation (with Aldehydes/Ketones) Start->Knoevenagel Base catalyst Gewald Gewald Reaction (with Carbonyls & Sulfur) Start->Gewald Base, Sulfur Heterocyclization Heterocyclization (e.g., with Hydrazines, Amidines) Start->Heterocyclization Various Reagents Unsaturated α,β-Unsaturated Amides Knoevenagel->Unsaturated Thiophenes Substituted 2-Aminothiophenes Gewald->Thiophenes Heterocycles Pyrazoles, Pyrimidines, etc. Heterocyclization->Heterocycles

Caption: Key derivatization strategies for this compound.

Application Note 1: Knoevenagel Condensation for the Synthesis of Novel α,β-Unsaturated Amides

Scientific Rationale: The Knoevenagel condensation is a classic and highly reliable method for forming carbon-carbon double bonds.[3] By reacting the active methylene group of this compound with a variety of aldehydes and ketones, a diverse library of α,β-unsaturated amides can be generated. These products are not only interesting in their own right but also serve as versatile intermediates for further transformations, such as Michael additions and cycloadditions. The introduction of different aromatic and heterocyclic aldehydes allows for the systematic exploration of the structure-activity relationship (SAR) of potential kinase inhibitors.

Experimental Insight: The choice of base is critical for the success of the Knoevenagel condensation. While piperidine is traditionally used, milder bases like triethylamine or DBU can also be effective and may be preferable to avoid potential side reactions.[2][4] Microwave irradiation has been shown to significantly reduce reaction times and improve yields for this transformation.[5] For sterically hindered aldehydes, a more potent catalyst system, such as diisopropylethylammonium acetate (DIPEAc), may be necessary to drive the reaction to completion.[6]

Protocol 1: Microwave-Assisted Knoevenagel Condensation

This protocol describes a general procedure for the microwave-assisted Knoevenagel condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Triethylamine

  • Ethanol

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the aromatic aldehyde (1.1 mmol), and ethanol (5 mL).

  • Add triethylamine (1.5 mmol) to the suspension.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15-30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum.

  • Characterize the final product by NMR, mass spectrometry, and melting point.

Data Presentation: Representative Knoevenagel Condensation Reactions

EntryAldehydeBaseSolventConditionsYield (%)
14-MethoxybenzaldehydeTriethylamineEthanolMW, 100°C, 20 min92
24-ChlorobenzaldehydePiperidineIsopropanolReflux, 2 h88
32-FuraldehydeDBUAcetonitrileRT, 1 h95
4CyclohexanoneDIPEAcHexane70°C, 4 h75

Application Note 2: The Gewald Reaction for the Synthesis of Highly Substituted 2-Aminothiophenes

Scientific Rationale: The Gewald three-component reaction is a powerful tool for the one-pot synthesis of highly functionalized 2-aminothiophenes.[7][8] These heterocyclic motifs are prevalent in a wide range of biologically active compounds. By employing this compound, a carbonyl compound (aldehyde or ketone), and elemental sulfur, a diverse array of 2-amino-3-carboxamido-thiophenes can be readily accessed. The resulting thiophene core, appended with the key N-(2,4-dichloro-5-methoxyphenyl)amino moiety, presents a promising scaffold for targeting kinase activity.

Experimental Insight: The Gewald reaction is typically catalyzed by a base, with morpholine or triethylamine being common choices.[7] The reaction mechanism is thought to proceed through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[9] For less reactive ketones, a two-step procedure, where the Knoevenagel adduct is first isolated and then reacted with sulfur and base, may provide better yields.[10] Mechanochemical (ball milling) approaches have also been shown to be effective, offering a solvent-free and often more efficient alternative.[11]

Protocol 2: One-Pot Gewald Reaction

This protocol outlines a general one-pot procedure for the Gewald reaction.

Materials:

  • This compound

  • Carbonyl compound (e.g., cyclohexanone)

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the carbonyl compound (1.1 mmol), elemental sulfur (1.2 mmol), and ethanol (10 mL).

  • Add morpholine (1.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 2-aminothiophene derivative.

  • Characterize the product by NMR, mass spectrometry, and elemental analysis.

Data Presentation: Representative Gewald Reactions

EntryCarbonyl CompoundBaseSolventConditionsYield (%)
1CyclohexanoneMorpholineEthanolReflux, 3 h85
2AcetoneTriethylamineMethanol50°C, 4 h78
3PropiophenoneMorpholineDMF60°C, 5 h72
4ButyraldehydeTriethylamineEthanolRT, 6 h88

Application Note 3: Synthesis of Novel Pyrazole and Pyrimidine Heterocycles

Scientific Rationale: The versatile reactivity of the cyanoacetamide moiety and its Knoevenagel adducts allows for their use as synthons for a variety of heterocyclic systems, including pyrazoles and pyrimidines.[11][12] These heterocycles are well-established pharmacophores in numerous approved drugs. For instance, the α,β-unsaturated amide products from the Knoevenagel condensation can undergo cyclocondensation reactions with binucleophiles like hydrazine to yield pyrazoles, or with amidines to form pyrimidines. This strategy opens the door to novel fused heterocyclic systems bearing the crucial N-(2,4-dichloro-5-methoxyphenyl)amino pharmacophore.

Experimental Insight: The synthesis of pyrazoles from Knoevenagel adducts is typically achieved by refluxing with hydrazine hydrate in a protic solvent like ethanol.[12] For the synthesis of pyrimidines, the Knoevenagel product can be reacted with urea or thiourea in the presence of a base.[9] The Thorpe-Ziegler cyclization of dinitriles, which can be prepared from the starting acetamide, offers another route to cyclic systems.[6][13]

Protocol 3: Synthesis of a Pyrazole Derivative from a Knoevenagel Adduct

This protocol describes the synthesis of a pyrazole derivative from the product of Protocol 1.

Materials:

  • α,β-Unsaturated amide (from Protocol 1)

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated amide (1.0 mmol) in ethanol (15 mL).

  • Add hydrazine hydrate (2.0 mmol) to the solution.

  • Add a catalytic amount of a base, such as a few drops of piperidine, if necessary.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated solution into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to afford the pure pyrazole derivative.

  • Characterize the final product by NMR, mass spectrometry, and melting point.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Characterization Start Starting Material: 2-Cyano-N-(2,4-dichloro- 5-methoxyphenyl)acetamide Reaction Derivatization Reaction (e.g., Knoevenagel, Gewald) Start->Reaction Purification Purification (Filtration, Recrystallization) Reaction->Purification Product Novel Compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry EA Elemental Analysis MP Melting Point Product->NMR Product->MS Product->EA Product->MP

Caption: A generalized experimental workflow for the synthesis and characterization of novel compounds.

Conclusion and Future Outlook

The derivatization of this compound offers a fertile ground for the discovery of novel bioactive compounds. The protocols detailed herein provide a robust starting point for researchers to explore the chemical space around this promising scaffold. The established link between the N-(2,4-dichloro-5-methoxyphenyl)amino moiety and kinase inhibition, particularly of Src kinase, provides a strong impetus for the biological evaluation of the newly synthesized compounds. Future work should focus on expanding the library of derivatives using a wider range of aldehydes, ketones, and other reactants, followed by comprehensive biological screening to identify lead compounds for further optimization in drug development programs.

References

Application Note & Protocol: Synthesis and Key Reactions of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, a Key Bosutinib Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup for the synthesis and subsequent reactions of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. As a crucial building block in the synthesis of the tyrosine kinase inhibitor Bosutinib, robust and well-characterized protocols for this intermediate are essential for pharmaceutical research and development.[1][2][3] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are scientifically sound and reproducible.

The core reactivity of this molecule stems from the cyanoacetamide moiety, which features an active methylene group flanked by electron-withdrawing cyano and carbonyl groups, making it a versatile precursor for various chemical transformations.[4][5]

Chemical Properties
IUPAC Name This compound[1][6]
CAS Number 846023-24-3[6][7][8][9]
Molecular Formula C₁₀H₈Cl₂N₂O₂[1][6][7][9]
Molecular Weight 259.09 g/mol [1][6][7][9]
Appearance White solid / powder[3][7]
Melting Point 180-181 °C[7][8]

Part 1: Synthesis of this compound

Two primary synthetic routes are prevalent, each suited for different scales of production. The amide coupling method is ideal for laboratory-scale synthesis due to its high yield and purity, while the acylation-chlorination route is designed for industrial applications.

Protocol 1: Laboratory-Scale Synthesis via Amide Coupling

Principle: This method relies on the direct coupling of 2,4-dichloro-5-methoxyaniline and cyanoacetic acid. A carbodiimide, 1,3-diisopropylcarbodiimide (DIC), is used as a coupling agent. DIC activates the carboxylic acid group of cyanoacetic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of 2,4-dichloro-5-methoxyaniline, forming the desired amide bond and releasing diisopropylurea as a byproduct. Tetrahydrofuran (THF) is an excellent solvent choice due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.[7][8]

Experimental Workflow Diagram:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis R1 2,4-dichloro-5-methoxyaniline Solvent Dissolve in THF R1->Solvent R2 Cyanoacetic Acid R2->Solvent Heat Heat to Reflux Solvent->Heat AddDIC Add 1,3-diisopropylcarbodiimide (DIC) dropwise Heat->AddDIC Reflux Reflux for 30 min AddDIC->Reflux Cool Cool in Ice Bath (~15°C) Reflux->Cool Filter1 Filter & Wash with THF (Collects Urea Byproduct) Cool->Filter1 Precipitate Pour Filtrate into Water & Stir 30 min Filter1->Precipitate Filter2 Filter White Solid Product Precipitate->Filter2 Wash Wash with Water Filter2->Wash DissolveEA Dissolve in Ethyl Acetate Wash->DissolveEA Dry Dry over Na₂SO₄ DissolveEA->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product White Solid Product (Yield: ~88%) Concentrate->Product

Caption: Workflow for laboratory synthesis via amide coupling.

Materials and Reagents:

ReagentM.W.AmountMolesMolar Ratio
2,4-dichloro-5-methoxyaniline192.045.00 g26.0 mmol1.0
Cyanoacetic acid85.062.28 g26.8 mmol~1.03
1,3-diisopropylcarbodiimide (DIC)126.204.2 mL26.8 mmol~1.03
Tetrahydrofuran (THF)-~50 mL--
Ethyl Acetate-~500 mL--
Sodium Sulfate (anhydrous)-q.s.--
Water (deionized)-q.s.--

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,4-dichloro-5-methoxyaniline (5.00 g) and cyanoacetic acid (2.28 g).[7][8]

  • Dissolution: Add approximately 50 mL of tetrahydrofuran (THF) and stir until all solids are completely dissolved.[7]

  • Initiation: Heat the solution to reflux. Once refluxing, add 1,3-diisopropylcarbodiimide (4.2 mL) slowly, dropwise, over several minutes.[7][8]

  • Reaction: Maintain the reaction at reflux for 30 minutes.

  • Workup I - Byproduct Removal: Cool the reaction mixture in an ice bath to approximately 15 °C. The diisopropylurea byproduct will precipitate. Collect this solid by filtration and wash it with a small amount of cold THF. Retain the filtrate.[7][8]

  • Workup II - Product Precipitation: Slowly pour the filtrate into a beaker containing a large volume of water while stirring vigorously. Continue stirring for 30 minutes to ensure complete precipitation of the product.[7]

  • Isolation: Collect the resulting white solid by vacuum filtration. Wash the filter cake thoroughly with water to remove any water-soluble impurities.[7]

  • Purification: Dissolve the crude product in approximately 500 mL of ethyl acetate. Dry the solution over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the pure product.[7][8]

  • Characterization: The final product should be a white solid with a melting point of 180-181 °C and an expected yield of around 88% (approx. 5.9 g).[7][8] Characterization data reported in the literature includes:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 10.00 (s, 1H), 7.66 (s, 1H), 7.58 (s, 1H), 4.02 (s, 2H), 3.84 (s, 3H).[7][8]

    • MS (ES): m/z 257.0, 259.0 [M-H]⁻.[7][8]

Part 2: Key Reactions and Derivatization

The synthetic utility of this compound extends beyond its role as a Bosutinib precursor. The active methylene group is a handle for constructing complex heterocyclic systems.

Reaction 1: Tandem Nitrosation/Cyclization to Quinoxalin-2-ones (General Method)

Principle: N-aryl cyanoacetamides can undergo a one-pot tandem reaction to form quinoxalin-2-ones, which are valuable scaffolds in medicinal chemistry.[10] The reaction is initiated by tert-butyl nitrite (TBN), which acts as a nitrogen source. The proposed mechanism involves the nitrosation of the active methylene group, followed by tautomerization and an intramolecular cyclization to form the quinoxalinone ring system.[10] This method is advantageous as it avoids harsh acidic conditions often used in nitrosation reactions.

Proposed Reaction Mechanism:

G start N-Aryl Cyanoacetamide step1 Nitrosation (tert-butyl nitrite, Base) start->step1 intermediate1 Nitroso Intermediate step1->intermediate1 step2 Tautomerization intermediate1->step2 intermediate2 Oxime Intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product Quinoxalin-2-one step3->product

Caption: Proposed mechanism for quinoxalin-2-one synthesis.

General Protocol: This protocol is adapted from a general method for N-aryl cyanoacetamides and should be optimized for the specific substrate.[10]

  • Setup: To a reaction vessel, add the N-aryl cyanoacetamide (1.0 equiv.), Cesium Carbonate (Cs₂CO₃, 2.0 equiv.), Sodium Dithionite (Na₂S₂O₄, 1.5 equiv.), and molecular sieves.

  • Solvent: Add anhydrous acetonitrile (MeCN) as the solvent.

  • Reagent Addition: Add acetic acid (HOAc, 1.2 equiv.) followed by tert-butyl nitrite (TBN, 2.0 equiv.).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Upon completion, quench the reaction, extract the product with an appropriate organic solvent, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain the desired quinoxalin-2-one.

Expert Insights:

  • Base and Additives: The use of Cs₂CO₃ as a base is crucial for the initial deprotonation of the active methylene group.[10] Acetic acid likely acts as a proton source to facilitate tautomerization, while Na₂S₂O₄ and molecular sieves help to improve yields by removing byproducts or water.[10]

  • Versatility: This reaction demonstrates the potential to use this compound as a scaffold to generate libraries of complex heterocyclic compounds for drug discovery programs.

Safety and Handling

  • Hazard Profile: According to the aggregated GHS information, this compound may cause an allergic skin reaction (Skin Sens. 1).[6]

  • Precautions:

    • Always handle the compound in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Reactants such as DIC are moisture-sensitive and corrosive. Cyanoacetic acid is toxic and corrosive. Handle all chemicals with appropriate care according to their specific Safety Data Sheets (SDS).

Conclusion

This guide provides robust, well-documented protocols for the synthesis of this compound, a high-value intermediate in pharmaceutical manufacturing. Furthermore, it explores the synthetic potential of this molecule, offering a gateway to the creation of diverse heterocyclic structures like quinoxalinones. By understanding the principles behind these experimental setups, researchers can confidently and safely utilize this versatile compound in their drug discovery and development efforts.

References

Application Note: Comprehensive Analytical Characterization of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (Bosutinib Intermediate)

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed application note and protocol for the analytical characterization of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

Introduction

This compound is a critical chemical intermediate used in the synthesis of Bosutinib, an active pharmaceutical ingredient (API).[1][2] As a starting material for a pharmaceutical product, its identity, purity, and solid-state properties must be rigorously controlled to ensure the quality, safety, and efficacy of the final drug product. The presence of impurities, incorrect structural isomers, or undesirable polymorphic forms can have significant consequences in subsequent manufacturing steps and for the end user.

This document provides a comprehensive guide to the analytical techniques required for the full characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The protocols herein are built on the principles of providing orthogonal analytical methods—using multiple, distinct techniques to assess the same quality attributes—to build a robust and trustworthy data package. We will move from establishing the compound's purity via chromatography to its unambiguous structural confirmation and finally, the characterization of its essential solid-state properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values serve as the primary reference points for the analytical characterization.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms Bosutinib Impurity 29, N-(2,4-Dichloro-5-methoxyphenyl)-2-cyanoacetamide[1][2][3]
CAS Number 846023-24-3[1][4][5]
Molecular Formula C₁₀H₈Cl₂N₂O₂[1][3][4][5]
Molecular Weight 259.09 g/mol [1][3][5]
Appearance White solid[4][6]
Melting Point 180–181 °C[4][6]

Section 1: Chromatographic Analysis for Purity and Assay

Core Objective: To separate the target compound from any process-related impurities (e.g., starting materials, by-products) and accurately quantify its purity.

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase HPLC is the premier technique for assessing the purity of small-molecule pharmaceutical intermediates. The molecule possesses both non-polar (dichlorinated aromatic ring) and polar (amide, cyano) functional groups, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. Elution is driven by partitioning of the analyte between the stationary and mobile phases, and by adjusting the mobile phase's organic content, a high-resolution separation from closely related impurities can be achieved. UV detection is effective due to the presence of the chromophoric aromatic ring.

Experimental Protocol: Purity Determination by RP-HPLC
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • This method is a starting point and should be validated for specificity, linearity, and robustness according to ICH guidelines.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard column providing good resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks by suppressing silanol interactions. Formic acid is MS-compatible.[7][8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape.
Gradient 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-25 min: 30% BA gradient is used to elute any potential late-eluting, more non-polar impurities while ensuring the main peak is well-resolved.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic ring provides strong absorbance at this common wavelength. A photodiode array (PDA) detector can be used to assess peak purity.
Injection Vol. 5 µL
Sample Prep. Accurately weigh ~10 mg of the compound and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1 mg/mL stock. Dilute to 0.1 mg/mL for analysis.The chosen diluent should be miscible with the mobile phase to ensure good peak shape.
  • Data Interpretation:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak should be consistent across injections. Peak tailing and fronting should be minimal (e.g., asymmetry factor between 0.9 and 1.5).

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Full_Characterization cluster_main Analytical Characterization of this compound Compound Test Sample Purity Purity & Assay HPLC Compound->Purity Structure Structural Identity Mass Spec NMR FTIR Compound->Structure SolidState Solid-State Properties DSC TGA Compound->SolidState Result Certificate of Analysis (Identity, Purity, Quality Confirmed) Purity:hplc->Result Purity > 99.5% Structure:ms->Result Correct MW & Isotope Pattern Structure:nmr->Result Correct ¹H/¹³C Structure Structure:ftir->Result Correct Functional Groups SolidState:dsc->Result Melting Point 180-181 °C SolidState:tga->Result Thermally Stable

References

Large-Scale Synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide: A Comprehensive Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the large-scale synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, a key intermediate in the manufacturing of the targeted cancer therapy drug, Bosutinib.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and critical safety information to ensure a robust, scalable, and safe manufacturing process.

Introduction and Strategic Importance

This compound (MW: 259.09 g/mol , CAS: 846023-24-3) is a crucial building block in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[2][4][5] The efficiency and scalability of its synthesis are paramount for the cost-effective production of this life-saving medication. This guide will explore two primary synthetic routes, providing a comparative analysis to aid in process selection and optimization for industrial applications.

Synthetic Strategies and Mechanistic Overview

Two principal synthetic methodologies have been established for the large-scale production of this compound. The choice between these routes will depend on factors such as raw material availability, equipment, and desired purity profile.

Route 1: Two-Step Synthesis via Acylation and Chlorination

This industrial method, detailed in patent literature, involves an initial acylation of m-methoxyaniline with ethyl cyanoacetate, followed by a chlorination step to yield the final product.[6] This approach is advantageous due to the use of readily available and inexpensive starting materials.

Overall Reaction Scheme:

Route_1 m-Methoxyaniline m-Methoxyaniline Intermediate_II N-(3-methoxyphenyl)-2-cyanoacetamide m-Methoxyaniline->Intermediate_II + Ethyl Cyanoacetate (Acylation) Final_Product This compound Intermediate_II->Final_Product + Cl2 (Chlorination)

Caption: Two-step synthesis of the target molecule.

The first step is a nucleophilic acyl substitution where the amino group of m-methoxyaniline attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. The subsequent chlorination is an electrophilic aromatic substitution, where chlorine atoms are introduced onto the aromatic ring of the intermediate.

Route 2: Direct Amide Coupling

This alternative route involves the direct coupling of 2,4-dichloro-5-methoxyaniline with cyanoacetic acid, facilitated by a coupling agent such as 1,3-diisopropylcarbodiimide (DIC).[7][8] This method offers a more direct path to the final product.

Overall Reaction Scheme:

Route_2 Starting_Material 2,4-dichloro-5-methoxyaniline Final_Product This compound Starting_Material->Final_Product + Cyanoacetic Acid + DIC (Coupling)

Caption: Direct amide coupling synthesis route.

This reaction proceeds through the activation of the carboxylic acid group of cyanoacetic acid by the coupling agent, forming a highly reactive intermediate that is then readily attacked by the amine to form the amide bond.

Detailed Experimental Protocols

The following protocols are designed for large-scale production and include critical process parameters and safety considerations.

Protocol for Route 1: Two-Step Synthesis

Part A: Synthesis of N-(3-methoxyphenyl)-2-cyanoacetamide (Intermediate II)

  • Reactor Setup: Charge a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser with m-methoxyaniline and ethyl cyanoacetate.[6]

  • Reaction: Heat the mixture to 120-200°C and maintain for 2-8 hours. The molar ratio of m-methoxyaniline to ethyl cyanoacetate should be in the range of 1:1 to 1:5.[6]

  • Work-up: Cool the reaction mixture to room temperature, which should induce the precipitation of the solid product.[6]

  • Isolation: Filter the solid crude product and wash with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.[6]

Part B: Synthesis of this compound (Final Product)

  • Reactor Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, gas inlet, and a tail gas absorption system, add the dried Intermediate II and a solvent such as ethyl acetate or 1,2-dichloroethane.[6]

  • Chlorination: Cool the stirred suspension to between -20°C and 20°C. Bubble chlorine gas through the mixture over 2-6 hours. The molar ratio of chlorine to Intermediate II should be between 2:1 and 6:1.[6]

  • Quenching and Isolation: Once the reaction is complete (monitored by a suitable analytical technique like HPLC), purge the system with nitrogen to remove excess chlorine. Filter the solid product and wash thoroughly with water.[6]

  • Purification: Recrystallize the crude product from a suitable solvent to achieve the desired purity. Dry the final product under vacuum. A purity of 99% with a yield of 85-89% has been reported.[6]

Protocol for Route 2: Direct Amide Coupling
  • Reactor Setup: Charge a reactor with 2,4-dichloro-5-methoxyaniline, cyanoacetic acid, and a solvent such as tetrahydrofuran (THF).[7][8]

  • Reaction Initiation: Heat the mixture to reflux to ensure complete dissolution.[7][8]

  • Coupling Agent Addition: Slowly add 1,3-diisopropylcarbodiimide (DIC) dropwise to the refluxing solution.[7][8]

  • Reaction and Work-up: After approximately 30 minutes, cool the reaction mixture in an ice bath to about 15°C to precipitate the product.[7][8]

  • Isolation and Purification: Collect the solid by filtration and wash with cold THF. The filtrate can be poured into water to precipitate more product, which is then collected, washed with water, and combined with the initial solid. The combined product is then dissolved in ethyl acetate, dried over sodium sulfate, and concentrated in vacuo to yield the final product as a white solid.[7][8] This method has been reported to yield the product with 88% efficiency.[7][8]

Process Comparison and Data Summary

ParameterRoute 1: Two-Step SynthesisRoute 2: Direct Amide Coupling
Starting Materials m-methoxyaniline, ethyl cyanoacetate, chlorine gas2,4-dichloro-5-methoxyaniline, cyanoacetic acid, DIC
Number of Steps 21
Reported Yield 85-89%[6]88%[7][8]
Key Reagents Chlorine gas (toxic, corrosive)DIC (moisture sensitive)
Scalability Demonstrated on an industrial scale[6]Lab/pilot scale demonstrated[7][8]
Purity High purity (99%) achievable with recrystallization[6]High purity reported[7][8]

Analytical Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: White solid.[7][8]

  • Melting Point: 180-181°C.[7][8]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.00 (s, 1H), 7.66 (s, 1H), 7.58 (s, 1H), 4.02 (s, 2H), 3.84 (s, 3H).[7][8]

  • Mass Spectrometry (ES): m/z 257.0, 259.0 (M-H)⁻.[7][8]

  • Elemental Analysis (C₁₀H₈Cl₂N₂O₂): Calculated: C, 46.36; H, 3.11; N, 10.81. Found: C, 46.25; H, 3.10; N, 10.85.[7][8]

  • Purity (HPLC): ≥97% is commercially available.[5]

Safety and Handling

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11][12] In case of inadequate ventilation, respiratory protection should be worn.[9]

  • Handling Cyanoacetamide Derivatives: Cyanoacetamide and its derivatives can be harmful if swallowed and may cause skin and eye irritation.[11][12] Avoid breathing dust and vapors.[10][11]

  • Chlorine Gas (Route 1): Chlorine is highly toxic and corrosive. This step must be performed in a well-ventilated area, preferably a fume hood, with a robust gas scrubbing system.

  • Emergency Procedures:

    • Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration.[11]

    • Skin Contact: Wash off with soap and plenty of water.[11]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[11]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[11]

    • In all cases of exposure, seek immediate medical attention.[11]

  • Waste Disposal: Dispose of all chemical waste according to local, regional, and national regulations.[9][11]

Conclusion

The large-scale synthesis of this compound is a critical process in the production of Bosutinib. Both the two-step synthesis via chlorination and the direct amide coupling route offer high yields and purity. The choice of synthetic route will be dictated by a thorough evaluation of raw material costs, equipment availability, and safety infrastructure. The protocols and data presented in this guide provide a solid foundation for the successful and safe implementation of this important manufacturing process.

References

Application Notes & Protocols: 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold Precursor

In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount.[1][2] 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide has emerged as a highly valuable and versatile precursor for the synthesis of a diverse array of heterocyclic compounds. Its utility is anchored in its unique molecular architecture, which features multiple reactive centers poised for strategic chemical transformations. This acetamide is a key intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor, underscoring its relevance in modern drug development.[3][4]

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth protocols and the scientific rationale for utilizing this building block in the construction of medicinally relevant heterocyclic cores such as pyridines, pyrimidines, and thiazoles.

Table 1: Physicochemical Properties of the Building Block

PropertyValueReference
CAS Number 846023-24-3[5][6][7]
Molecular Formula C₁₀H₈Cl₂N₂O₂[5][6][8]
Molecular Weight 259.09 g/mol [4][5][8]
Appearance White solid[5][9]
Melting Point 180-181 °C[5][9]
IUPAC Name This compound[8]

The core reactivity of this molecule stems from the active methylene group (-CH₂-) positioned between the electron-withdrawing cyano (-C≡N) and carbonyl (-C=O) groups. This acidity makes the methylene protons susceptible to deprotonation, creating a potent nucleophile for a variety of condensation and addition reactions.

Protocol 1: Synthesis of this compound

This protocol details the direct amide coupling method for synthesizing the title building block. The procedure is robust, high-yielding, and provides a clear validation pathway through comprehensive characterization.

Causality and Experimental Rationale

The synthesis involves the formation of an amide bond between 2,4-dichloro-5-methoxyaniline and cyanoacetic acid. A direct thermal condensation is inefficient and can lead to side products. Therefore, a coupling agent, 1,3-diisopropylcarbodiimide (DIC), is employed. DIC activates the carboxylic acid group of cyanoacetic acid, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the primary amine to form the stable amide bond with high efficiency. Tetrahydrofuran (THF) is chosen as the solvent for its ability to dissolve the reactants and for its suitable boiling point for the reaction.

G cluster_0 Synthesis Workflow Reactants 2,4-dichloro-5-methoxyaniline + Cyanoacetic Acid Solvent Dissolve in THF Reactants->Solvent Activation Add DIC dropwise at reflux Solvent->Activation Reaction React for 30 min Activation->Reaction Cooling Cool in ice bath Reaction->Cooling Filtration1 Filter solid by-product Cooling->Filtration1 Precipitation Pour filtrate into water Filtration1->Precipitation Filtration2 Collect product Precipitation->Filtration2 Purification Dissolve in EtOAc, dry, concentrate Filtration2->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the target building block.

Step-by-Step Methodology

Table 2: Reagents for Synthesis

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2,4-dichloro-5-methoxyaniline192.045.00 g26.01.0
Cyanoacetic acid85.062.28 g26.81.03
1,3-Diisopropylcarbodiimide (DIC)126.204.2 mL26.81.03
Tetrahydrofuran (THF)-50 mL--
Ethyl Acetate (EtOAc)-500 mL--
Water-As needed--
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloro-5-methoxyaniline (5.00 g, 26 mmol) and cyanoacetic acid (2.28 g, 26.8 mmol).[5][9]

  • Dissolution: Add tetrahydrofuran (~50 mL) and stir the mixture at 50 °C until all solids are completely dissolved.[5][9]

  • Amide Coupling: Heat the solution to reflux. Slowly, add 1,3-diisopropylcarbodiimide (4.2 mL, 26.8 mmol) dropwise over 5 minutes.[5][9]

  • Reaction: Maintain the reaction at reflux for 30 minutes. A white solid (diisopropylurea by-product) will begin to form.

  • Work-up & Purification: a. Cool the reaction mixture to approximately 15 °C using an ice bath.[9] b. Collect the solid by-product by vacuum filtration and wash it with a small amount of cold THF. c. Slowly pour the filtrate into a beaker containing 200 mL of stirred water. A white precipitate of the desired product will form.[5][9] d. Stir for 30 minutes, then collect the white solid product by vacuum filtration, washing with water. e. Dissolve the crude product in 500 mL of ethyl acetate and dry the solution over anhydrous sodium sulfate.[5] f. Filter off the drying agent and concentrate the solution in vacuo to yield the final product.[5][9]

Self-Validating Characterization Data
  • Yield: 5.9 g (88%).[5][9]

  • Appearance: White solid.[5][9]

  • Melting Point: 180-181 °C.[5][9]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.00 (s, 1H, NH), 7.66 (s, 1H, Ar-H), 7.58 (s, 1H, Ar-H), 4.02 (s, 2H, CH₂), 3.84 (s, 3H, OCH₃).[5][9]

  • Mass Spec (ESI): m/z 257.0, 259.0 ([M-H]⁻).[5][9]

  • Elemental Analysis (C₁₀H₈Cl₂N₂O₂): Calculated: C, 46.36; H, 3.11; N, 10.81. Found: C, 46.25; H, 3.10; N, 10.85.[5][9]

Application in Heterocycle Synthesis

The true power of this compound lies in its ability to undergo cyclocondensation reactions with various reagents to form diverse heterocyclic systems.

Protocol 2: Synthesis of Substituted Pyridines

Scientific Rationale: The synthesis of highly substituted pyridines can be achieved through a multi-component reaction reminiscent of the Hantzsch synthesis. The active methylene group of the cyanoacetamide acts as the nucleophile. The reaction proceeds via an initial Knoevenagel condensation with an aldehyde, followed by a Michael addition with a β-dicarbonyl compound, and subsequent cyclization and aromatization. This one-pot procedure allows for rapid construction of complex pyridine scaffolds.[10][11]

G cluster_1 Pyridine Synthesis Scheme Start 2-Cyano-N-(2,4-dichloro- 5-methoxyphenyl)acetamide Reagents + Aromatic Aldehyde + Malononitrile Catalyst Piperidine (Base Catalyst) in Ethanol Start->Catalyst 1. Reagents->Catalyst 2. Reaction Reflux Catalyst->Reaction Product Substituted 2-Amino-3-cyanopyridine Derivative Reaction->Product G cluster_2 Pyrimidine Synthesis Scheme Start 2-Cyano-N-(2,4-dichloro- 5-methoxyphenyl)acetamide Reagent + Guanidine Hydrochloride Base Sodium Ethoxide in Ethanol Start->Base 1. Reagent->Base 2. Reaction Reflux Base->Reaction Product Substituted 2,4-Diaminopyrimidine Derivative Reaction->Product G cluster_3 Thiazole Synthesis Scheme (Gewald) Start 2-Cyano-N-(2,4-dichloro- 5-methoxyphenyl)acetamide Reagents + Elemental Sulfur + Morpholine (Base/Reagent) Solvent Ethanol Start->Solvent 1. Reagents->Solvent 2. Reaction Heat to 50°C Solvent->Reaction Product Substituted 2-Aminothiazole Derivative Reaction->Product

References

Application Note: A Strategic Workflow for Developing Novel Kinase Inhibitors from the 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[3][4] A successful strategy in kinase inhibitor discovery involves the exploration of chemical scaffolds that are pre-validated or show promise for binding within the ATP pocket of kinases.[5][6] This application note details a comprehensive, field-proven workflow for leveraging the compound 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide as a foundational scaffold for the discovery and development of novel kinase inhibitors. This compound is a known intermediate in the synthesis of Bosutinib, a clinically approved dual Src/Abl tyrosine kinase inhibitor, making its core structure an exceptionally promising starting point for inhibitor design.[7][8] We provide detailed protocols for an integrated strategy encompassing initial biochemical screening, potency and selectivity profiling, and essential cell-based validation, designed to guide researchers from the initial scaffold to a validated lead compound.

Introduction: The Rationale for the Acetamide Scaffold

The human kinome contains over 500 kinases, broadly classified into groups such as tyrosine kinases and serine/threonine kinases, which regulate a vast array of cellular processes.[1][9][10] Their conserved ATP-binding site presents both a challenge and an opportunity for drug design: the potential for broad activity and the need for high selectivity. The discovery of new chemical scaffolds is crucial for exploring novel chemical space and developing inhibitors with unique selectivity profiles.[11]

The selection of this compound (herein referred to as "Scaffold 1") is based on a key strategic insight: its role as a direct precursor to Bosutinib.[7][8] This implies that the molecular architecture of Scaffold 1 is inherently suited for interaction with the ATP-binding pocket of tyrosine kinases, specifically those in the Src and Abl families. Our objective is to treat this intermediate not as a means to an existing drug, but as a privileged scaffold for discovering inhibitors with potentially new kinase targets, improved selectivity, or different modes of action.

This guide provides the scientific reasoning and step-by-step protocols to systematically evaluate Scaffold 1, identify its primary kinase targets, and validate its activity in a cellular context.

Part I: Initial Biochemical Screening for Hit Identification

Expertise & Experience: The initial step is not to assume the scaffold's targets but to empirically determine them. A broad, unbiased screen is the most effective method to reveal both expected and unexpected kinase interactions. High-throughput screening (HTS) against a large, diverse panel of kinases provides a comprehensive "fingerprint" of the scaffold's activity and is the foundation for all subsequent work.[12][13]

Trustworthiness: To ensure the validity of the screening data, we employ a single, high concentration of the test compound against a panel of purified, recombinant kinases. This initial screen is designed to identify any significant inhibitory activity that warrants further investigation. Known inhibitors should be used as positive controls to validate the assay's performance.[12]

G cluster_0 Phase 1: Hit Identification A Scaffold 1 (Purity >98%) B Prepare 10 mM DMSO Stock A->B C High-Throughput Screen (Single-point, e.g., 10 µM) B->C E Data Analysis: Calculate % Inhibition C->E D Broad Kinase Panel (>300 Kinases) D->C F Identify Primary 'Hits' (e.g., >70% Inhibition) E->F

Figure 1: Workflow for Primary Hit Identification.
Protocol 2.1: Broad-Panel Kinase Inhibition Screening

This protocol outlines a method using a luminescent ADP-detection assay, a robust and widely used platform for HTS.[14]

  • Compound Preparation:

    • Solicit or synthesize this compound with a purity of >98%, confirmed by NMR and LC-MS.[15][16]

    • Prepare a 10 mM stock solution in 100% DMSO.

  • Assay Plate Preparation:

    • Using an acoustic liquid handler, dispense 10 nL of the 10 mM stock solution of Scaffold 1 into the appropriate wells of a 384-well assay plate for a final concentration of 10 µM.

    • Dispense 10 nL of DMSO into "low control" wells and a known potent inhibitor into "high control" wells.

  • Kinase Reaction:

    • Utilize a pre-qualified kinase profiling service (e.g., Promega's Kinase Selectivity Profiling Systems or Eurofins' KinaseProfiler™) that provides recombinant kinases, substrates, and optimized buffers.[17][18][19]

    • Add 5 µL of the kinase/buffer solution to each well.

    • Add 5 µL of the substrate/ATP solution to initiate the reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure assay sensitivity.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to the high (100% inhibition) and low (0% inhibition) controls.

    • Identify kinases where Scaffold 1 demonstrates significant inhibition (e.g., >70%) as primary "hits" for further analysis.

Data Presentation:

Table 1: Hypothetical Primary Screening Results for Scaffold 1 (10 µM)
Kinase Target Family
SRCTyrosine
ABL1Tyrosine
LCKTyrosine
FYNTyrosine
EGFRTyrosine
BRAFSer/Thr
CDK2Ser/Thr
p38α (MAPK14)Ser/Thr
... (data for >300 kinases)

Part II: Potency and Selectivity Profiling

Expertise & Experience: A single-point screen identifies potential targets; a dose-response analysis quantifies the compound's potency. The half-maximal inhibitory concentration (IC50) is the standard metric for potency and is essential for ranking hits and guiding medicinal chemistry efforts.[13][20] Critically, determining the IC50 across multiple kinases, not just the primary hits, establishes the scaffold's selectivity profile, which is a key factor in predicting potential off-target effects.[21][22]

Trustworthiness: A robust IC50 determination requires a multi-point concentration curve (typically 8-10 points) and a non-linear regression analysis to fit the data. The choice of ATP concentration is critical; using the Km value of ATP for each kinase allows for a more standardized comparison of inhibitor affinity between different enzymes.[23]

G cluster_1 Phase 2: Potency Determination A Select Primary Hits (e.g., SRC, ABL1, LCK) B Prepare Serial Dilutions (e.g., 10 µM to 1 nM) A->B C Perform Kinase Assay (Same format as screening) B->C D Generate Dose-Response Curve (% Inhibition vs. [Log Compound]) C->D E Calculate IC50 Value (Non-linear Regression) D->E

Figure 2: Workflow for IC50 Value Determination.
Protocol 3.1: IC50 Determination for Lead Kinases

  • Compound Preparation:

    • From the 10 mM DMSO stock of Scaffold 1, perform a serial dilution series (e.g., 1:3) to create 10 concentrations, spanning from approximately 30 µM to 1 nM.

  • Assay Protocol:

    • Follow the same biochemical assay procedure as described in Protocol 2.1.

    • Instead of a single point, add each concentration of the dilution series to the assay wells in triplicate.

  • Data Analysis:

    • For each kinase tested, plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic model (non-linear regression) to determine the IC50 value.

    • Software such as GraphPad Prism or company-internal data analysis platforms are standard for this calculation.

Data Presentation:

Table 2: Potency and Selectivity Profile of Scaffold 1
Kinase Target IC50 (nM)
SRC85
ABL1150
LCK110
FYN250
EGFR>10,000
p38α (MAPK14)>10,000

Part III: Cell-Based Target Validation

Expertise & Experience: A potent inhibitor in a biochemical assay is a promising start, but it is not a drug. Cellular assays are a critical next step to determine if the compound can cross the cell membrane, engage its target in the complex cellular environment, and elicit a functional downstream effect.[24][25] Measuring the inhibition of phosphorylation of a known downstream substrate provides direct evidence of target engagement and functional activity.[26]

Trustworthiness: The protocol must include proper controls. A cancer cell line known to be dependent on the target kinase's signaling provides a relevant biological system. We measure the phosphorylation status of a direct downstream substrate of the target kinase. A decrease in this phosphorylation upon compound treatment validates the inhibitor's mechanism of action.

G cluster_2 Cellular Signaling Pathway Example (SRC Kinase) GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) GF->RTK SRC SRC (Target Kinase) RTK->SRC Activates STAT3 STAT3 SRC->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Gene Transcription (Proliferation, Survival) pSTAT3->Gene Inhibitor Scaffold 1 Inhibitor->SRC

Figure 3: Inhibition of the SRC Kinase Signaling Pathway.
Protocol 4.1: Cellular Target Engagement via Western Blot

This protocol uses a cancer cell line where Src kinase is known to be active (e.g., HT-29 colon cancer or MDA-MB-231 breast cancer cells) to assess the inhibition of STAT3 phosphorylation, a downstream substrate of Src.[2]

  • Cell Culture and Treatment:

    • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS until they reach 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat cells with increasing concentrations of Scaffold 1 (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO (vehicle control) for 2 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. An antibody for a housekeeping protein (e.g., GAPDH or β-Actin) should also be used as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-STAT3 to total STAT3 indicates successful target inhibition in a cellular context.

Conclusion and Future Directions

This application note provides a robust, multi-stage workflow to evaluate this compound as a scaffold for novel kinase inhibitor development. The progression from broad biochemical screening to specific IC50 determination and finally to cell-based target validation constitutes a self-validating system that builds confidence in the compound's potential.

The data generated from these protocols—identifying primary targets like SRC and ABL1, quantifying potency in the nanomolar range, and confirming cellular activity—establishes Scaffold 1 as a validated "hit" or "lead" scaffold. The logical next steps, which are beyond the scope of this note, would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Scaffold 1 to improve potency and selectivity.

  • Co-crystallography: Obtaining a crystal structure of the scaffold bound to a target kinase to guide rational drug design.

  • In Vivo Efficacy Studies: Testing promising lead compounds in animal models of disease to assess their therapeutic potential.[12]

By following the rigorous protocols outlined herein, research and drug development professionals can effectively harness the potential of this privileged scaffold to discover the next generation of targeted kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS 846023-24-3). This molecule is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the kinase inhibitor Bosutinib [see: 6, 10]. The synthesis, while conceptually straightforward, involves the N-acylation of a sterically hindered and electronically deactivated aniline, which frequently leads to challenges in achieving high yields and purity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthesis and overcome common experimental hurdles.

Reaction Overview: The Amide Coupling Approach

The most common and direct laboratory-scale synthesis involves the coupling of 2,4-dichloro-5-methoxyaniline with cyanoacetic acid. This reaction requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the weakly basic aniline nitrogen. The steric bulk from the two ortho-substituents on the aniline ring significantly impedes this reaction, making the choice of reagents and conditions critical for success[1].

A widely reported method utilizes 1,3-diisopropylcarbodiimide (DIC) as the coupling agent in a solvent like tetrahydrofuran (THF), achieving yields up to 88% under optimized conditions[2][3].

General Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents Aniline 2,4-dichloro-5-methoxyaniline Plus1 + Aniline->Plus1 Acid Cyanoacetic Acid Acid->Plus1 CouplingAgent DIC (Coupling Agent) Arrow CouplingAgent->Arrow Solvent THF (Solvent) Solvent->Arrow Product 2-Cyano-N-(2,4-dichloro-5- methoxyphenyl)acetamide Byproduct Diisopropylurea (Byproduct) Plus1->Arrow Reflux Plus2 + Arrow->Plus2 Plus2->Product Plus2->Byproduct

Caption: General reaction scheme for DIC-mediated amide coupling.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I've recovered mostly unreacted starting materials. What's going wrong?

Answer: This is the most common issue and typically stems from the low nucleophilicity of the 2,4-dichloro-5-methoxyaniline. The two chlorine atoms are electron-withdrawing, reducing the electron density on the nitrogen. This effect, combined with steric hindrance, makes the amine a poor nucleophile[1][4].

Probable Causes & Solutions:

  • Insufficient Activation of Cyanoacetic Acid: The coupling agent may not be efficiently activating the carboxylic acid.

    • Solution: Ensure your coupling agent (e.g., DIC) is fresh and of high purity. Carbodiimides can degrade upon exposure to moisture. Consider adding the DIC dropwise to the reaction mixture at reflux to maintain a high effective concentration during the addition[2][3].

  • Inadequate Reaction Conditions: The reaction may require more energy to overcome the activation barrier.

    • Solution: Ensure the reaction is heated to a full reflux in THF. A reaction time of at least 30 minutes at reflux is recommended after the DIC addition is complete[2]. If refluxing in THF is insufficient, you may need to switch to a higher-boiling aprotic solvent like 1,4-dioxane, but be mindful of potential side reactions at higher temperatures.

  • Poor Quality Starting Materials: Impurities in either the aniline or cyanoacetic acid can interfere with the reaction.

    • Solution: Verify the purity of your starting materials by NMR or melting point. 2,4-dichloro-5-methoxyaniline should be a clean solid. Cyanoacetic acid is hygroscopic and can absorb water, which will consume the coupling agent; ensure it is dry.

Question 2: I'm observing an insoluble white precipitate in my reaction flask that isn't the product. What is it?

Answer: If you are using a carbodiimide coupling agent like DIC or DCC (dicyclohexylcarbodiimide), the insoluble white precipitate is almost certainly the corresponding urea byproduct (1,3-diisopropylurea or 1,3-dicyclohexylurea). This is formed as the carbodiimide is consumed.

  • Significance: The formation of this byproduct is a positive indicator that the coupling agent is reacting and activating the cyanoacetic acid.

  • Protocol Step: In the referenced protocol, this solid is collected by filtration after the initial reaction cooling step[2][3]. This is a crucial first step in purification. The desired product remains in the THF filtrate at this stage.

Question 3: My final product is difficult to purify and appears oily or sticky, even after precipitation from water.

Answer: This often indicates the presence of residual coupling agent or urea byproduct in your crude product. While much of the urea byproduct precipitates from the reaction solvent, some can remain dissolved and co-precipitate with your product during the water workup.

Solutions:

  • Thorough Washing: Ensure the solid product, after being collected by filtration from the aqueous mixture, is washed thoroughly with water to remove any water-soluble impurities.

  • Solvent Wash: Before a full recrystallization, consider washing the crude solid with a solvent in which the product has low solubility but the urea byproduct is more soluble. For example, a wash with cold isopropanol or diethyl ether might be effective.

  • Optimized Recrystallization: The protocol calls for dissolving the crude product in a large volume of ethyl acetate, drying with sodium sulfate, and concentrating in vacuo to yield the final product[2][3]. If impurities persist, a traditional recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be necessary.

Troubleshooting Decision Tree

Troubleshooting start Low Yield or No Reaction check_sm Check TLC/LCMS for Starting Materials (SM) start->check_sm sm_present SM Present check_sm->sm_present no_sm SM Consumed check_sm->no_sm cause_reactivity Cause: Low Reactivity/ Poor Conditions sm_present->cause_reactivity cause_workup Cause: Product Loss During Workup/Isolation no_sm->cause_workup sol_reflux Action: 1. Ensure full reflux in THF. 2. Extend reaction time. cause_reactivity->sol_reflux If conditions were mild sol_reagents Action: 1. Use fresh, dry reagents. 2. Check coupling agent quality. cause_reactivity->sol_reagents If conditions were correct sol_workup Action: 1. Re-extract aqueous filtrate. 2. Ensure complete precipitation. cause_workup->sol_workup sol_side_reactions Action: Analyze crude mixture for byproducts. Re-evaluate conditions. cause_workup->sol_side_reactions

Caption: A decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the optimal stoichiometric ratios for the reactants? A slight excess of cyanoacetic acid and the coupling agent relative to the limiting aniline is recommended to drive the reaction to completion. The literature protocol uses approximately 1.03 equivalents of both cyanoacetic acid and DIC relative to the aniline[2].

Q2: How can I monitor the reaction's progress effectively? Thin-Layer Chromatography (TLC) is an excellent method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The aniline starting material will be less polar (higher Rf) than the amide product (lower Rf). The disappearance of the aniline spot is a good indicator of reaction completion.

Q3: Are there alternative coupling agents I can use instead of DIC? Yes, other carbodiimides like DCC or EDC (in combination with HOBt) can be used. However, DIC is often preferred because the resulting diisopropylurea byproduct is more soluble in many organic solvents than dicyclohexylurea (from DCC), which can simplify purification. Other peptide coupling reagents like HATU or HBTU could also be effective but are significantly more expensive.

Q4: Is there an alternative synthetic route that avoids a coupling agent? An alternative involves converting cyanoacetic acid to a more reactive species, such as cyanoacetyl chloride. However, acyl chlorides can be moisture-sensitive and may lead to other side reactions. Another patented industrial method involves first reacting m-methoxyaniline with ethyl cyanoacetate and then performing a dichlorination of the resulting intermediate[5][6]. This is a multi-step process less suited for typical lab-scale discovery chemistry.

Optimized Experimental Protocol

This protocol is adapted from a high-yield synthesis reported in the literature[2][3].

Materials & Stoichiometry
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
2,4-dichloro-5-methoxyaniline192.045.00 g26.01.00
Cyanoacetic acid85.062.28 g26.81.03
1,3-diisopropylcarbodiimide (DIC)126.204.2 mL26.81.03
Tetrahydrofuran (THF)-50 mL--
Ethyl Acetate-500 mL--
Water-~200 mL--
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloro-5-methoxyaniline (5.00 g, 26 mmol) and cyanoacetic acid (2.28 g, 26.8 mmol).

  • Dissolution: Add tetrahydrofuran (50 mL) and stir the mixture until all solids are completely dissolved. Gentle warming to 50 °C may be required[3].

  • Reagent Addition: Heat the solution to reflux. Once refluxing, add 1,3-diisopropylcarbodiimide (4.2 mL, 26.8 mmol) slowly and dropwise over 5-10 minutes.

  • Reaction: Maintain the mixture at reflux for 30 minutes after the DIC addition is complete. A white precipitate (1,3-diisopropylurea) will form during this time.

  • Initial Isolation: Cool the reaction mixture to approximately 15 °C in an ice-water bath. Collect the precipitated urea byproduct by vacuum filtration and wash the solid with a small amount of cold THF. Retain the filtrate , as it contains your desired product.

  • Aqueous Workup: Slowly pour the filtrate into a beaker containing water (~200 mL) while stirring. A white solid product should precipitate. Continue stirring for 30 minutes to ensure complete precipitation.

  • Product Collection: Collect the white solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any residual water-soluble impurities.

  • Final Purification: Dissolve the collected solid in ethyl acetate (500 mL). Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to afford the final product as a white solid.

Expected Results
  • Yield: 5.9 g (88%)[2][3]

  • Melting Point: 180-181 °C[2][3]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.00 (s, 1H, NH), 7.66 (s, 1H, ArH), 7.58 (s, 1H, ArH), 4.02 (s, 2H, CH₂), 3.84 (s, 3H, OCH₃)[2].

Experimental Workflow Diagram

Workflow A 1. Dissolve Aniline & Cyanoacetic Acid in THF B 2. Heat to Reflux A->B C 3. Add DIC Dropwise B->C D 4. Reflux for 30 min C->D E 5. Cool in Ice Bath D->E F 6. Filter to Remove Urea (Keep Filtrate!) E->F G 7. Precipitate Product in Water F->G H 8. Filter & Wash Product G->H I 9. Dissolve in EtOAc, Dry (Na2SO4) H->I J 10. Concentrate in vacuo I->J K Final Product: White Solid J->K

Caption: Step-by-step workflow for the synthesis and purification.

References

Technical Support Center: Purification of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS 846023-24-3). This compound is a key intermediate in the synthesis of various pharmaceuticals, including the kinase inhibitor Bosutinib[1][2]. Achieving high purity is critical for downstream applications and regulatory compliance. This document outlines common purification challenges and provides robust, field-tested protocols to ensure the isolation of high-purity material.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered during the purification of this compound.

Q1: My crude product is an oil/gummy solid and won't crystallize. What should I do?

A1: This is typically due to the presence of residual solvents or impurities that inhibit lattice formation.

  • Initial Step: Ensure all reaction solvents, such as tetrahydrofuran (THF), are thoroughly removed under vacuum. Co-evaporation with a solvent in which the impurities are soluble but the product is not (e.g., heptane) can be effective.

  • Troubleshooting: If the product still fails to solidify, it likely contains significant impurities. Proceed directly to column chromatography for purification before attempting recrystallization again.

Q2: After filtration, my "white solid" has a yellow or brown tint. What is the likely cause?

A2: Discoloration often indicates the presence of oxidized impurities or residual starting materials. The synthesis often involves aniline derivatives, which are prone to oxidation.

  • Causality: Incomplete reaction or exposure to air and light during workup can generate colored byproducts.

  • Solution: A charcoal treatment during recrystallization can often remove colored impurities. If this fails, column chromatography is the most effective method for separating these contaminants.

Q3: My Thin Layer Chromatography (TLC) shows a major product spot, but also a persistent spot at the baseline. What is this?

A3: A baseline spot in a moderately polar solvent system (e.g., ethyl acetate/hexane) typically indicates highly polar impurities.

  • Likely Impurities: This could be unreacted cyanoacetic acid or byproducts from the coupling agent, such as diisopropylurea if 1,3-diisopropylcarbodiimide (DIC) was used[3][4].

  • Removal: These impurities can often be removed by washing the crude product (dissolved in a solvent like ethyl acetate) with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic components, followed by a water wash.

Q4: The yield after purification is very low. How can I improve it?

A4: Low yield can result from several factors, including product loss during workup or overly aggressive purification.

  • Recrystallization Loss: Ensure you are using a minimal amount of hot solvent for dissolution. If too much solvent is used, the solution will not be supersaturated upon cooling, leading to poor recovery. Cooling the filtrate in an ice bath can help maximize crystal precipitation.

  • Chromatography Loss: Amides can sometimes streak on silica gel, leading to poor separation and recovery[5]. Pre-treating your crude sample with a small amount of silica gel (dry loading) before loading onto the column can improve band sharpness. Using a mobile phase with a small amount of a competitive solvent like methanol (1-2%) can also reduce streaking.

Part 2: In-Depth Troubleshooting & Methodology

This section explores specific purification challenges and provides detailed, step-by-step protocols.

Challenge 1: Selecting the Right Purification Strategy

The choice between recrystallization and column chromatography depends on the purity of the crude material and the nature of the impurities.

G start Crude Product Analysis (TLC) tlc_check Single major spot? Minor, well-separated impurities? start->tlc_check recrystallize Proceed with Recrystallization tlc_check->recrystallize  Yes column Perform Column Chromatography tlc_check->column  No (Multiple spots, streaking) purity_check_rec Assess Purity (TLC, Melting Point) recrystallize->purity_check_rec purity_check_col Assess Purity (TLC of fractions) column->purity_check_col purity_check_rec->column  Fails Spec success Pure Product (>99% Purity) purity_check_rec->success  Meets Spec purity_check_col->success  Meets Spec failure Impure Product purity_check_col->failure  Fails Spec (Re-columnize or Re-crystallize)

Caption: Decision tree for selecting the primary purification method.

Protocol 1: Optimized Recrystallization

Recrystallization is the preferred method for purifying solids that are already relatively pure (>90%). The key is selecting an appropriate solvent system where the target compound has high solubility at high temperatures and low solubility at low temperatures.

SolventBoiling Point (°C)Solubility of Product (Hot)Solubility of Product (Cold)Notes
Ethyl Acetate77HighModerateGood single solvent. Often used in the synthesis workup[3][4].
Acetonitrile82HighLowExcellent choice for amides, often yields high-quality crystals[5].
Isopropanol82ModerateLowA common, effective solvent for many aromatic compounds.
Toluene111ModerateVery LowCan be used, but higher boiling point requires care.
Ethyl Acetate / HeptaneVariableHighVery LowA good solvent/anti-solvent pair if a single solvent fails.
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., acetonitrile) dropwise while heating (e.g., on a hot plate) and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (spatula tip) and heat for an additional 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. The expected melting point of the pure compound is 180-181 °C[3][4].

Protocol 2: Flash Column Chromatography

This method is necessary when the crude product contains significant amounts of impurities with different polarities.

ParameterRecommended ValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Hexane / Ethyl Acetate GradientStart with a low polarity (e.g., 20% EtOAc in Hexane) and gradually increase the polarity (e.g., to 50% EtOAc). This allows for the elution of non-polar impurities first, followed by the product, leaving highly polar impurities on the column.
TLC Analysis 30-40% EtOAc in HexaneThe ideal Rf value for the product spot should be between 0.25 and 0.4 for good separation on the column.
Loading Method Dry LoadingDissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder is then carefully added to the top of the column. This prevents solvent channeling and improves separation.
  • Column Packing: Prepare a glass column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 20% EtOAc/Hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Apply the dry-loaded sample to the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes or vials.

  • TLC Monitoring: Spot each fraction (or every few fractions) on a TLC plate and develop it in the analysis solvent. Visualize the spots under UV light.

  • Fraction Pooling: Combine the fractions that contain the pure product (single spot on TLC with the correct Rf).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum to remove any final traces of solvent.

Part 3: Purity Assessment & Validation

After purification, it is essential to validate the purity of the final compound.

Overall Purification & Validation Workflow

G cluster_0 Purification Stage cluster_1 Validation Stage crude Crude Product purify Purification (Recrystallization or Chromatography) crude->purify purified Purified Solid purify->purified tlc TLC Analysis (Single Spot?) purified->tlc mp Melting Point (Sharp, 180-181 °C?) tlc->mp nmr NMR Spectroscopy (Confirms Structure & Purity) mp->nmr final Final Product (>99% Purity, Confirmed Structure) nmr->final

Caption: Workflow from crude product to validated pure compound.

  • Thin Layer Chromatography (TLC): A single spot indicates the absence of major impurities.

  • Melting Point Analysis: A sharp melting point within the literature range (180-181 °C) is a strong indicator of high purity[3][4][6]. A broad or depressed melting range suggests the presence of contaminants.

  • Spectroscopic Analysis (¹H NMR): Nuclear Magnetic Resonance spectroscopy is the definitive method for confirming the chemical structure and assessing purity. The published spectrum shows characteristic peaks at approximately 3.84 (s, 3H), 4.02 (s, 2H), 7.58 (s, 1H), 7.66 (s, 1H), and 10.00 (s, 1H) ppm in DMSO-d6[3][4]. The absence of impurity peaks confirms the success of the purification.

References

Technical Support Center: Synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Here, we provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting the Carbodiimide Coupling Route

The most common laboratory-scale synthesis of this compound involves the coupling of 2,4-dichloro-5-methoxyaniline with cyanoacetic acid using a carbodiimide dehydrating agent, such as 1,3-diisopropylcarbodiimide (DIC). While effective, this method is prone to specific side reactions and purification challenges.

Q1: My reaction mixture contains a significant amount of a white, soluble precipitate that co-elutes with my product during column chromatography. How can I identify and remove it?

A1: This persistent impurity is almost certainly N,N'-diisopropylurea (DIU) , the byproduct of the DIC coupling agent.[1][2] Unlike the urea byproduct of dicyclohexylcarbodiimide (DCC), which is largely insoluble in many organic solvents and can be easily filtered off, DIU is soluble in common solvents like ethyl acetate and dichloromethane, making its removal by simple filtration or standard chromatography challenging.[3][4]

Causality: The formation of DIU is an inherent and stoichiometric consequence of the carbodiimide-mediated amide bond formation. The reaction proceeds through a highly reactive O-acylisourea intermediate, which, upon reaction with the amine, releases the urea byproduct.[1]

Troubleshooting Protocol:

  • Aqueous Work-up: A thorough aqueous work-up can help remove a significant portion of the DIU. After the reaction is complete, quench the reaction mixture and extract with an organic solvent. Wash the organic layer multiple times with 1M HCl followed by saturated sodium bicarbonate solution and finally, brine.[3] This can help partition some of the urea into the aqueous phase.

  • Crystallization: If your target compound is a solid, recrystallization is often the most effective method for removing DIU. Experiment with different solvent systems (e.g., ethanol, isopropanol, or ethyl acetate/heptane mixtures) to find conditions where your product has high crystallinity and the DIU remains in the mother liquor.

  • Sublimation: For research-scale quantities, DIU can be removed by sublimation under high vacuum (1-2 mbar) at elevated temperatures (around 110 °C), provided your target compound is not volatile under these conditions.[4]

  • Alternative Carbodiimides: For future syntheses, consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[5]

Q2: The yield of my desired acetamide is consistently low, even with a slight excess of the coupling agent. What are the likely side reactions, and how can they be mitigated?

A2: Low yields in DIC-mediated couplings are often attributed to the formation of an unreactive N-acylurea byproduct.[1][6] This occurs when the O-acylisourea intermediate rearranges internally before it can be intercepted by the amine nucleophile. Another possibility is the dehydration of the primary amide in cyanoacetamide to a nitrile, although this is less common under these conditions.[5]

Causality: The O-acylisourea intermediate is highly reactive and susceptible to intramolecular rearrangement. This side reaction is more prevalent with sterically hindered substrates or when the concentration of the amine is low.

Mitigation Strategies:

  • Use of Additives: The most effective way to suppress N-acylurea formation is to use additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[1] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.

  • Reaction Conditions:

    • Temperature: Perform the coupling at a reduced temperature (0 °C to room temperature) to minimize the rate of the rearrangement side reaction.[6]

    • Order of Addition: Pre-activate the cyanoacetic acid with DIC and the additive for a short period (5-10 minutes) before adding the 2,4-dichloro-5-methoxyaniline. This ensures a high concentration of the active ester is present when the amine is introduced.

Experimental Protocol for Improved Coupling:

  • In a round-bottom flask under an inert atmosphere, dissolve cyanoacetic acid (1.0 eq) and HOBt (1.0 eq) in an anhydrous solvent (e.g., DMF or THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIC (1.05 eq) to the solution and stir for 10 minutes to pre-activate the carboxylic acid.

  • Add 2,4-dichloro-5-methoxyaniline (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

Section 2: Troubleshooting the Two-Step Acylation and Chlorination Route

An alternative synthesis involves the initial acylation of m-methoxyaniline with ethyl cyanoacetate, followed by chlorination of the resulting N-(3-methoxyphenyl)-2-cyanoacetamide intermediate.[7]

Q3: The chlorination step of my N-(3-methoxyphenyl)-2-cyanoacetamide intermediate results in a complex mixture of products. How can I improve the selectivity of this reaction?

A3: The direct chlorination of an activated aromatic ring like N-(3-methoxyphenyl)-2-cyanoacetamide can be challenging to control, leading to a mixture of mono-, di-, and poly-chlorinated isomers, as well as potential N-chlorination.[8][9] The methoxy and acetamido groups are both activating and ortho-, para-directing, leading to multiple possible chlorination sites.

Causality: The high reactivity of the aromatic ring towards electrophilic chlorinating agents makes it difficult to achieve selective chlorination at the desired positions (2- and 4- positions relative to the acetamido group).

Strategies for Improved Selectivity:

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent plays a crucial role. Milder chlorinating agents can offer better selectivity. Consider using N-chlorosuccinimide (NCS) in a suitable solvent.

  • Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity by reducing the rate of competing side reactions.[7]

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the chlorinating agent and the substrate. Experiment with less polar solvents to potentially temper the reaction's vigor.

  • Catalyst: The use of a catalyst can sometimes direct the chlorination to specific positions. However, this requires careful screening and optimization.

Parameter Recommendation for Improved Selectivity Rationale
Chlorinating Agent N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)Milder than Cl₂ gas, offering better control.
Temperature -20 °C to 0 °CReduces the rate of over-chlorination and side reactions.[7]
Solvent Dichloromethane, 1,2-DichloroethaneLess polar solvents can help moderate reactivity.
Order of Addition Slow, dropwise addition of the chlorinating agentMaintains a low concentration of the electrophile, favoring the desired reaction pathway.

Section 3: General FAQs and Troubleshooting

Q4: My final product is off-white or yellowish, even after purification. What could be the cause?

A4: Discoloration can arise from several sources. Trace impurities from starting materials, particularly the aniline, can carry through the synthesis. Additionally, minor, highly colored byproducts can form under the reaction conditions. The presence of residual DIU can also sometimes contribute to a less crystalline, off-white appearance. In the chlorination route, trace amounts of over-chlorinated or other isomeric byproducts can also impart color.

Troubleshooting:

  • Starting Material Purity: Ensure the 2,4-dichloro-5-methoxyaniline or m-methoxyaniline is of high purity. If necessary, purify it by recrystallization or distillation before use.

  • Decolorizing Carbon: During the final recrystallization of your product, treatment with a small amount of activated charcoal can effectively remove colored impurities.

  • Thorough Washing: Ensure the final product is thoroughly washed with an appropriate solvent to remove any residual mother liquor that may contain colored impurities.

Q5: I am observing hydrolysis of the nitrile or amide group in my product. How can I prevent this?

A5: Cyanoacetamides can be susceptible to hydrolysis under either strongly acidic or basic conditions, which can occur during the reaction or, more commonly, during the aqueous work-up.[10] Hydrolysis of the nitrile would yield a malonamic acid derivative, while hydrolysis of the amide would produce a cyanoacetic acid derivative.

Prevention:

  • pH Control: During the aqueous work-up, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully and promptly.

  • Anhydrous Conditions: Ensure that the reaction itself is carried out under strictly anhydrous conditions to prevent in-situ hydrolysis.

  • Storage: Store the final product in a cool, dry place to prevent degradation over time.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: DIC Coupling Mechanism and Key Side Reactions

DIC_Coupling cluster_main Main Reaction Pathway cluster_side Side Reaction Cyanoacetic_Acid Cyanoacetic Acid O_Acylisourea O-Acylisourea Intermediate Cyanoacetic_Acid->O_Acylisourea + DIC DIC DIC Product Desired Amide Product O_Acylisourea->Product + Aniline DIU DIU (Byproduct) N_Acylurea N-Acylurea (Unreactive) O_Acylisourea->N_Acylurea Rearrangement Aniline 2,4-dichloro- 5-methoxyaniline

Caption: Mechanism of DIC coupling and the competing N-acylurea side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Side_Reaction Suspect N-Acylurea Formation Check_Conditions->Side_Reaction Add_Additive Incorporate Additive (HOBt or OxymaPure) Side_Reaction->Add_Additive Yes Re-run Re-run Reaction Side_Reaction->Re-run No Optimize_Temp Optimize Temperature (0°C to RT) Add_Additive->Optimize_Temp Pre_Activate Pre-activate Acid with DIC + Additive Optimize_Temp->Pre_Activate Pre_Activate->Re-run

Caption: A logical workflow for troubleshooting low yields in the coupling reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this key pharmaceutical intermediate.[1] Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Reaction Overview

The synthesis of this compound typically involves the coupling of 2,4-dichloro-5-methoxyaniline with an activated cyanoacetic acid derivative. A common and effective method is the carbodiimide-mediated coupling of 2,4-dichloro-5-methoxyaniline and cyanoacetic acid.[2][3] This guide will primarily focus on troubleshooting and optimizing this specific synthetic route.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A diminished or complete lack of product is a frequent challenge. The underlying cause often lies in the reaction setup, reagent quality, or reaction conditions.

Potential Causes & Solutions

Potential Cause Scientific Explanation Troubleshooting Steps
Inefficient Carbodiimide Activation Carbodiimides like 1,3-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid group of cyanoacetic acid to form a highly reactive O-acylisourea intermediate.[4] Incomplete activation leads to unreacted starting materials. The pH of the reaction plays a critical role in this activation step.[5][6]1. Verify Reagent Quality: Use fresh, high-purity carbodiimide. Carbodiimides can degrade upon exposure to moisture. 2. Optimize pH: While not always necessary to measure, ensure the reaction is not overly acidic or basic. For aqueous-organic mixtures, a slightly acidic pH (4-6) is often optimal for EDC coupling.[5] 3. Additive Inclusion: Consider adding N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These additives form a more stable active ester intermediate, which can improve coupling efficiency and reduce side reactions.[5]
Decomposition of Cyanoacetic Acid Cyanoacetic acid is susceptible to decarboxylation at elevated temperatures, leading to the formation of acetonitrile and carbon dioxide. This decomposition reduces the concentration of a key reactant.[7]1. Maintain Low Temperature: Keep the reaction temperature at or below room temperature during the initial activation and coupling steps. If heating is required to drive the reaction to completion, do so cautiously and monitor for gas evolution. 2. Order of Addition: Add the carbodiimide to a solution of the aniline and cyanoacetic acid to ensure the activated species reacts quickly with the amine.
Poor Nucleophilicity of the Aniline The electron-withdrawing chloro-substituents on the aniline ring reduce its nucleophilicity, potentially slowing down the reaction with the activated cyanoacetic acid.1. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) at room temperature. 2. Slight Increase in Temperature: After initial coupling at a lower temperature, a modest increase in temperature (e.g., to 40-50 °C) may be beneficial. Monitor for any signs of decomposition.
Presence of Water Excess water can hydrolyze the O-acylisourea intermediate and the carbodiimide itself, leading to the formation of the unreactive urea byproduct and regeneration of cyanoacetic acid.[4]1. Use Anhydrous Solvents: Employ dry solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). 2. Dry Starting Materials: Ensure that the 2,4-dichloro-5-methoxyaniline and cyanoacetic acid are dry before use.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_reagents Verify Reagent Quality (Carbodiimide, Solvents) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_reagents->optimize_conditions Reagents OK additives Consider Additives (NHS, HOBt) optimize_conditions->additives No Improvement success Improved Yield optimize_conditions->success Improvement check_sm Analyze Reaction Mixture (TLC, LC-MS) additives->check_sm No Improvement additives->success Improvement unreacted_sm Unreacted Starting Materials check_sm->unreacted_sm SM present side_products Presence of Side Products check_sm->side_products Impurities present unreacted_sm->optimize_conditions Address activation/ reaction kinetics side_products->optimize_conditions Address side reactions

Caption: Troubleshooting decision tree for low product yield.

Issue 2: Presence of Impurities in the Crude Product

The formation of byproducts can complicate purification and reduce the overall yield of the desired compound.

Potential Causes & Solutions

Potential Cause Scientific Explanation Troubleshooting & Purification
N-Acylurea Byproduct Formation The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which is a common byproduct in carbodiimide couplings.[8] This is more likely to occur if the nucleophile (the aniline) is not readily available or is unreactive.1. Optimize Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the aniline to ensure the O-acylisourea is rapidly consumed. 2. Purification: The N-acylurea byproduct derived from DIC (diisopropylurea) is often soluble in organic solvents and can be removed during recrystallization or column chromatography. For EDC, the corresponding urea is water-soluble and can be removed with an aqueous wash.[8]
Unreacted Starting Materials Incomplete reaction will leave unreacted 2,4-dichloro-5-methoxyaniline and cyanoacetic acid in the crude product.1. Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. 2. Purification: Unreacted aniline can be removed by an acidic wash (e.g., dilute HCl) during workup. Unreacted cyanoacetic acid can be removed by a basic wash (e.g., saturated sodium bicarbonate).
Side Reactions of the Cyano Group Although less common under these conditions, the cyano group can potentially undergo hydration to the corresponding amide under harsh acidic or basic conditions, which are generally avoided in this synthesis.1. Maintain Neutral Conditions: Avoid prolonged exposure to strong acids or bases during workup and purification. 2. Characterization: Be vigilant for unexpected peaks in NMR or mass spectra that could indicate modification of the cyano group.

General Purification Protocol

purification_workflow start Crude Reaction Mixture aqueous_workup Aqueous Workup (Acidic/Basic Washes) start->aqueous_workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) aqueous_workup->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration in vacuo drying->concentration recrystallization Recrystallization (e.g., from Ethanol or THF/Water) concentration->recrystallization column_chromatography Column Chromatography (if necessary) recrystallization->column_chromatography Impurities Remain final_product Pure Product recrystallization->final_product High Purity column_chromatography->final_product

Caption: A general workflow for the purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Anhydrous aprotic solvents are preferred to prevent hydrolysis of the carbodiimide and the activated intermediate. Tetrahydrofuran (THF) and dichloromethane (DCM) are excellent choices. Dichloromethane is often favored for its ease of removal and compatibility with a wide range of reagents.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 1:1 or 2:1 v/v). The starting aniline and the product acetamide should have different Rf values. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS can be used to track the disappearance of starting materials and the appearance of the product.

Q3: What are the expected characterization data for the final product?

A3: The pure product, this compound, should be a white solid.[3] Expected characterization data includes:

  • Melting Point: Approximately 180-181 °C.[3]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.00 (s, 1H, NH), 7.66 (s, 1H, Ar-H), 7.58 (s, 1H, Ar-H), 4.02 (s, 2H, CH₂), 3.84 (s, 3H, OCH₃).[3]

  • Mass Spectrometry (ESI-): m/z 257.0, 259.0 ([M-H]⁻).[3]

Q4: Are there alternative methods for this synthesis?

A4: Yes, several alternatives exist. One patented method involves the acylation of m-methoxyaniline with ethyl cyanoacetate at high temperatures, followed by a chlorination step.[8] Another approach is to use a different cyanoacetylating agent, such as 1-cyanoacetyl-3,5-dimethylpyrazole, which can offer advantages in terms of faster reaction rates and easier purification.[3][9] Activating cyanoacetic acid with acetic anhydride is another effective method for cyanoacetylation of anilines.[10][11]

Q5: What safety precautions should be taken?

A5: Standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling: Carbodiimides are moisture-sensitive and can be irritating. Cyanoacetic acid and its derivatives are toxic. Avoid inhalation and skin contact.

Q6: Can this reaction be scaled up?

A6: Yes, this reaction is amenable to scale-up. However, careful consideration should be given to heat management, especially during the addition of the carbodiimide, as the activation step can be exothermic. For larger scale reactions, dropwise addition of the carbodiimide at a controlled temperature is crucial. The choice of carbodiimide may also be influenced by the ease of byproduct removal at scale. For instance, using a water-soluble carbodiimide like EDC can simplify the workup of large batches.

References

Technical Support Center: 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS 846023-24-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges. As a pharmaceutical intermediate, understanding its stability profile is critical for ensuring the integrity of your research and development activities.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

FAQ 1: How should I store the solid this compound?

For optimal long-term stability, the solid, powdered form of this compound should be stored under the following conditions:

  • Temperature: Room temperature is generally acceptable for the solid compound[1]. For extended storage, consider refrigeration at 2-8°C to minimize any potential for slow degradation.

  • Atmosphere: Store in a tightly sealed container in a dry place[2]. The presence of moisture can contribute to hydrolysis of the amide or nitrile functional groups over time.

  • Light: Protect from light[2]. The dichlorophenyl moiety may be susceptible to photodegradation upon prolonged exposure to UV or high-intensity visible light.

FAQ 2: What is the expected shelf-life of the solid compound?

When stored under the recommended conditions, this compound is expected to be stable for an extended period. However, it is best practice to re-analyze the purity of the compound, for example by HPLC, if it has been in storage for more than a year or if you observe any changes in its physical appearance (e.g., color change, clumping).

FAQ 3: How should I prepare and store solutions of this compound?

The stability of this compound in solution is dependent on the solvent, pH, temperature, and light exposure.

  • Solvent Selection: For immediate use, dissolve the compound in a high-quality, dry solvent such as DMSO or DMF. For aqueous buffers, be mindful of the pH.

  • pH Considerations: The cyanoacetamide functional group can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to maintain the pH of aqueous solutions as close to neutral as possible.

  • Storage of Stock Solutions: It is recommended to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, store it at -20°C or -80°C in a tightly sealed, light-protected container. A study on a diverse set of compounds in DMSO showed that storage at -20°C under an inert atmosphere resulted in a lower rate of degradation compared to storage at +15°C or at -20°C under ambient atmosphere[3].

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions, as this can accelerate degradation. Consider aliquoting the stock solution into smaller, single-use vials.

FAQ 4: What are the likely degradation pathways for this compound?

Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The amide and nitrile groups are potential sites for hydrolysis, which would be accelerated by acidic or basic conditions and elevated temperatures.

  • Photodegradation: Aromatic halides can be susceptible to photodegradation. The 2,4-dichloro-5-methoxyphenyl moiety may degrade upon exposure to light, particularly in solution.

  • Oxidation: While less common for this structure, oxidative degradation is a possibility, especially in the presence of oxidizing agents or under conditions that promote free radical formation[4].

Troubleshooting Guide

This guide provides solutions to common problems that may be related to the stability of this compound.

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound in a stock solution.Prepare fresh solutions for each experiment. If using a stored stock solution, verify its concentration and purity via HPLC or a similar analytical method.
Appearance of new peaks in HPLC analysis The compound has degraded during storage or the experimental procedure.Review the storage conditions of both the solid compound and any solutions. Consider performing a forced degradation study (see protocol below) to identify potential degradation products.
Discoloration of the solid compound or solutions This can be a sign of degradation, possibly due to light exposure or oxidation.Discard the discolored material. Ensure that the compound and its solutions are protected from light. For sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Low yield in a synthetic reaction The starting material may have degraded, or the reaction conditions may be promoting degradation.Confirm the purity of the this compound before starting the reaction. Avoid harsh acidic or basic conditions and high temperatures if possible.

Experimental Protocol: Forced Degradation Study

To assess the intrinsic stability of this compound and identify potential degradation products, a forced degradation study can be performed. This is a crucial step in developing stability-indicating analytical methods[5][6].

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 48 hours. Also, incubate an aliquot of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose a sample of the solid compound and an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter)[4]. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all samples, including a non-stressed control, by a suitable reverse-phase HPLC method. A C18 column with a gradient elution of water and acetonitrile is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage of degradation for each stress condition.

    • The presence of new peaks indicates the formation of degradation products.

    • This information can be used to develop a stability-indicating analytical method and to understand the compound's liabilities.

Visualization of Troubleshooting Workflow

troubleshooting_workflow start Inconsistent Experimental Results or Suspected Degradation check_solid Check Solid Compound: - Visual Inspection (color, clumping) - Review Storage Conditions (temp, light, moisture) start->check_solid solid_ok Solid Appears OK check_solid->solid_ok retest_purity Retest Purity of Solid (e.g., HPLC, NMR) solid_ok->retest_purity Yes discard_solid Discard and Use New Batch of Compound solid_ok->discard_solid No (Visible Degradation) purity_ok Purity Confirmed? retest_purity->purity_ok purity_ok->discard_solid No check_solution Check Solution Preparation & Storage: - Freshly prepared? - Solvent quality? - Storage conditions (temp, light)? - Freeze-thaw cycles? purity_ok->check_solution Yes discard_solid->start Re-evaluate with new material solution_issue Potential Solution Stability Issue check_solution->solution_issue prepare_fresh Always Prepare Fresh Solutions for Critical Experiments solution_issue->prepare_fresh Yes optimize_conditions Optimize Experimental Conditions: - Adjust pH - Lower temperature - Protect from light solution_issue->optimize_conditions No (Issue persists with fresh solution) end Problem Resolved prepare_fresh->end forced_degradation Perform Forced Degradation Study to Understand Liabilities forced_degradation->optimize_conditions optimize_conditions->forced_degradation For deeper understanding

Caption: Decision-making workflow for troubleshooting stability issues.

References

Technical Support Center: Synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, a key intermediate in the synthesis of APIs such as Bosutinib.[1][2] This guide is designed by our senior application scientists to provide in-depth, field-proven insights into potential challenges you may encounter. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also proactively improve your synthetic outcomes.

Section 1: Synthesis Overview & Core Principles

The most common and direct route for synthesizing this compound is through the amide coupling of 2,4-dichloro-5-methoxyaniline and cyanoacetic acid.[3] This reaction is typically mediated by a carbodiimide coupling agent, such as 1,3-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC), in an aprotic solvent like tetrahydrofuran (THF).

The fundamental mechanism involves the activation of the carboxylic acid group of cyanoacetic acid by the coupling agent. This forms a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the primary amine of 2,4-dichloro-5-methoxyaniline to form the desired amide bond.[4]

Reaction Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Amide Coupling Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis R1 2,4-dichloro-5-methoxyaniline Solvent Dissolve in THF R1->Solvent R2 Cyanoacetic Acid R2->Solvent Coupling Add DIC (dropwise) at reflux Solvent->Coupling React Reaction (30 min) Coupling->React Cool Cool in Ice Bath React->Cool Filter1 Filter Urea Byproduct Cool->Filter1 Precipitate Pour Filtrate into Water Filter1->Precipitate Filter2 Filter Product Precipitate->Filter2 Dissolve Dissolve in Ethyl Acetate Filter2->Dissolve Dry Dry (Na2SO4) Dissolve->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Final Product Concentrate->Product

Caption: General workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is 1,3-diisopropylcarbodiimide (DIC) used as the coupling agent?

A1: DIC is a powerful dehydrating agent used to facilitate amide bond formation.[5] It activates the carboxylic acid, making it a better electrophile for the amine to attack. Compared to its close relative, dicyclohexylcarbodiimide (DCC), the urea byproduct formed from DIC (1,3-diisopropylurea) has better solubility in many organic solvents, which can simplify its removal during work-up.[5] In the cited protocol, much of the urea byproduct precipitates upon cooling and can be removed by an initial filtration.[3]

Q2: What is the purpose of adding the filtrate to water during the work-up?

A2: This is a critical precipitation step. The desired product, this compound, has very low solubility in water, while any remaining water-soluble impurities (like residual cyanoacetic acid or salts) are washed away. Pouring the THF filtrate into water causes the organic product to crash out as a solid, which can then be easily collected by filtration.[3]

Q3: Can I use a different solvent instead of Tetrahydrofuran (THF)?

A3: While THF is specified in the reference procedure, other aprotic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) could potentially be used. However, any change in solvent requires re-optimization. The key considerations are:

  • Solubility: Both starting materials must be soluble.

  • Boiling Point: The reaction is run at reflux, so the boiling point of THF (~66 °C) is a key parameter. A lower boiling solvent like DCM (~40 °C) would require longer reaction times or might be less effective.

  • Reactivity: The solvent must be inert to the coupling agent and all reactants.

THF is often a good choice for these reactions due to its excellent solvating properties and appropriate boiling point.[3]

Q4: Is the reaction sensitive to air or moisture?

A4: Yes. Carbodiimide coupling agents are highly sensitive to moisture. Water will react with DIC, hydrolyzing it to the unreactive diisopropylurea and terminating its ability to activate the carboxylic acid. Cyanoacetic acid is also hygroscopic. Therefore, it is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) for best results.

Section 3: Troubleshooting Guide

This section addresses common problems observed during the synthesis.

Problem 1: Low or No Product Yield

Symptom: After work-up, the mass of the isolated solid is significantly lower than the theoretical yield (an 88% yield has been reported).[3][6] TLC analysis of the crude reaction mixture shows large amounts of unreacted 2,4-dichloro-5-methoxyaniline.

Root Cause Analysis & Solutions:

Potential Cause Scientific Explanation Recommended Action
Inactive Coupling Agent DIC has been hydrolyzed by ambient moisture. The carbodiimide is the engine of the reaction; without it, the carboxylic acid is not activated and no amide bond will form.Use a fresh bottle of DIC, preferably from a sealed container. If you suspect your stock is old, it's best to procure a new supply. Always handle under an inert atmosphere.
Incomplete Reaction The reaction time of 30 minutes at reflux is relatively short.[3] This assumes efficient heat transfer and rapid kinetics. Insufficient heating or time can lead to incomplete conversion.Ensure your reaction is truly at reflux. Monitor the reaction progress using TLC. If starting materials are still present after 30 minutes, consider extending the reflux time to 1-2 hours.
Incorrect Stoichiometry The protocol calls for a slight excess of cyanoacetic acid and DIC relative to the aniline (e.g., 26.8 mmol vs 26.0 mmol).[3] An error in weighing, especially making the aniline the excess reagent, will naturally lead to unreacted aniline and lower yield based on the limiting reagent.Carefully re-weigh your reagents. Ensure your balance is properly calibrated. Always calculate the molar equivalents to confirm the limiting reagent before starting.
Premature Precipitation If the reaction mixture is too concentrated, the product or activated intermediate may precipitate out of solution before the reaction is complete, effectively stopping the process.Ensure the starting materials are fully dissolved in the specified volume of THF before initiating the reaction by heating.[3] If solubility is an issue, a slightly larger volume of anhydrous THF may be required.

Troubleshooting Flowchart: Low Yield

Troubleshooting_Low_Yield Start Low Product Yield Observed TLC Run TLC of Crude Reaction Mixture Start->TLC CheckSM Are Starting Materials (SMs) Present? TLC->CheckSM Aniline Mainly Unreacted Aniline? CheckSM->Aniline Yes Acid Mainly Unreacted Acid? CheckSM->Acid No, mainly acid Both Both SMs Present? CheckSM->Both Yes, both CheckDIC Cause: Inactive DIC or Insufficient Reaction Time. Solution: Use fresh DIC, run under N2, extend reflux time. Aniline->CheckDIC CheckAmine Cause: Impure/Degraded Aniline. Solution: Check purity of aniline (NMR/mp). Purify if needed. Acid->CheckAmine CheckConditions Cause: Sub-optimal Conditions. Solution: Verify temperature, reflux, stoichiometry, and solvent dryness. Both->CheckConditions

Caption: Decision tree for diagnosing the cause of low product yield.

Problem 2: Impure Product

Symptom: The final product's melting point is broad or lower than the reported 180-181 °C.[3][6] ¹H NMR analysis shows extra peaks not corresponding to the product or solvent.

Root Cause Analysis & Solutions:

Potential Cause Scientific Explanation Recommended Action
Urea Byproduct Contamination The 1,3-diisopropylurea byproduct, while mostly removed in the first filtration, can have some solubility and may co-precipitate with the product during the water work-up.Primary Solution: Be meticulous with the first filtration. Ensure the reaction mixture is thoroughly cooled (~15 °C) to maximize urea precipitation.[3] Wash the collected urea solid with a small amount of cold, fresh THF to recover any trapped product. Secondary Solution: If contamination persists, the final product can often be purified by recrystallization from a suitable solvent like ethyl acetate or ethanol.
Unreacted Starting Materials If the reaction did not go to completion, unreacted cyanoacetic acid or 2,4-dichloro-5-methoxyaniline can contaminate the final product.The work-up is designed to remove most of this. Cyanoacetic acid is water-soluble, and the aniline has some solubility in the aqueous THF mixture. A thorough wash of the filtered product with water is essential. If aniline persists, a wash with dilute HCl (e.g., 1M) can protonate and solubilize it, but be cautious as this may potentially hydrolyze the product amide bond under harsh conditions.
Side Reactions Cyanoacetic acid is an active methylene compound and can participate in side reactions like self-condensation under certain conditions.[7] While unlikely under these specific coupling conditions, unexpected impurities can sometimes form.Characterize the impurity using techniques like LC-MS to identify its structure. This will provide clues to the side reaction pathway. Adjusting reaction conditions, such as lowering the temperature or changing the coupling agent, may be necessary to suppress it.

Section 4: Protocols & Methodologies

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[3][6]

Reagents & Materials:

ReagentMolar Mass ( g/mol )Amount (g)Amount (mmol)Molar Eq.
2,4-dichloro-5-methoxyaniline192.045.0026.01.00
Cyanoacetic acid85.062.2826.8~1.03
1,3-diisopropylcarbodiimide (DIC)126.203.38 (4.2 mL)26.8~1.03
Tetrahydrofuran (THF), anhydrous-~50 mL--
Ethyl Acetate-~500 mL--
Water (deionized)-As needed--
Sodium Sulfate (anhydrous)-As needed--

Procedure:

  • Reactant Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2,4-dichloro-5-methoxyaniline (5.00 g, 26.0 mmol) and cyanoacetic acid (2.28 g, 26.8 mmol).

  • Dissolution: Add approximately 50 mL of anhydrous tetrahydrofuran (THF) and stir. Gently warm the mixture if necessary to achieve complete dissolution.

  • Reaction Initiation: Heat the solution to reflux. Once refluxing, add 1,3-diisopropylcarbodiimide (DIC) (4.2 mL, 26.8 mmol) slowly and dropwise over 5-10 minutes.

  • Reaction: Maintain the reaction at reflux for 30 minutes. Monitor by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) to confirm consumption of the starting aniline.

  • Byproduct Removal: After 30 minutes, remove the heating mantle and cool the reaction mixture to approximately 15 °C in an ice-water bath. A white solid (1,3-diisopropylurea) should precipitate.

  • Filtration 1: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold THF. Retain the filtrate.

  • Product Precipitation: Slowly pour the filtrate into a beaker containing a large volume of stirred water (e.g., 500 mL). A white solid product should precipitate immediately.

  • Isolation: Continue stirring for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of water to remove any water-soluble impurities.

  • Purification: Dissolve the crude solid in ethyl acetate (~500 mL). Dry the solution over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the final product.

  • Characterization: Dry the white solid under vacuum. The expected yield is approximately 5.9 g (88%). Characterize by obtaining the melting point (180-181 °C) and ¹H NMR spectrum.[3]

References

dealing with impurities in 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS 846023-24-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and quality control of this critical pharmaceutical intermediate. As a key building block in the synthesis of active pharmaceutical ingredients (APIs) such as Bosutinib, ensuring its purity is paramount.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you manage and control impurities effectively.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the handling and synthesis of this compound.

Q1: What are the most probable impurities I might encounter in my sample of this compound?

A1: Impurities can generally be categorized into three main groups:

  • Process-Related Impurities: These arise from the synthetic route itself. Common examples include:

    • Unreacted Starting Materials: Residual 2,4-dichloro-5-methoxyaniline and cyanoacetic acid.[3]

    • Reagent-Related Byproducts: Byproducts from the coupling agent, such as 1,3-diisopropylurea if 1,3-diisopropylcarbodiimide (DIC) is used.[3]

    • Side-Reaction Products: Isomeric impurities, such as 2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide, can form if the starting aniline contains regioisomers.[4]

  • Degradation Products: Although generally stable, the compound can degrade under harsh pH or high-temperature conditions, potentially through hydrolysis of the cyano or amide groups.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., tetrahydrofuran, ethyl acetate) may be present in the final product.[3]

Q2: My final product has a persistent off-white or yellowish color. What is the likely cause?

A2: A pure sample of this compound should be a white solid.[2][3] A persistent color often indicates the presence of trace-level impurities. These could be highly conjugated byproducts from side reactions or residual starting materials that are colored. It is also possible that trace metals from reactors or reagents are present. An initial analysis by HPLC with a UV-Vis detector can help identify any unexpected peaks that might correspond to these chromophoric impurities.

Q3: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A3: A multi-pronged approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying organic impurities. A reverse-phase method with a C18 column is typically a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for the structural elucidation of unknown impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the main compound and can also be used to identify and quantify significant impurities if their signals do not overlap with the main component.[3][6]

Troubleshooting Guides

This section provides structured guidance for resolving specific issues that may arise during your work with this compound.

Issue 1: Low Purity Detected by HPLC After Initial Synthesis

If your initial HPLC analysis shows a purity of less than 98%, with multiple impurity peaks, follow this troubleshooting workflow.

Caption: Troubleshooting workflow for low purity.

Causality and Actionable Advice:

  • Identify Impurity Peaks: Compare the retention times of your impurity peaks with those of your starting materials (2,4-dichloro-5-methoxyaniline and cyanoacetic acid).

  • Presence of Starting Materials: If starting materials are detected, it suggests an incomplete reaction.

    • Expertise & Experience: The coupling reaction between the aniline and cyanoacetic acid can be sluggish. Ensure the coupling agent (e.g., DIC) is fresh and added portion-wise to maintain the reaction rate. Consider extending the reaction time or slightly increasing the temperature, monitoring by TLC or HPLC to avoid degradation.

  • Presence of Unknown Peaks: If you observe significant peaks that are not starting materials, these are likely byproducts.

    • Trustworthiness: Use LC-MS to obtain the mass of these unknown impurities. This data is critical for proposing potential structures. For instance, an isomer will have the same mass as your product.

    • Authoritative Grounding: Side reactions can be minimized by controlling the reaction temperature. Overheating can lead to the formation of undesired products. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.

Issue 2: Poor Yield After Purification

If you experience a significant loss of material during recrystallization or chromatography, consider the following.

Quantitative Data Summary for Solvent Selection in Recrystallization

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)Typical RecoveryObservations
Isopropanol~1.5~25>85%Good for high purity material.
Ethyl Acetate~12~150~70-80%High solubility may lead to lower recovery if not cooled sufficiently.
Acetonitrile~5~80>80%Can be effective, but ensure complete removal due to toxicity.
Toluene<1~15>90%Excellent for recovery, but may not remove all polar impurities.

Troubleshooting Steps:

  • Recrystallization Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. The table above provides a starting point for solvent screening.

    • Expertise & Experience: If your compound is "oiling out" instead of crystallizing, it means the solution is supersaturated at a temperature above the compound's melting point in that solvent. To remedy this, use a larger volume of solvent or switch to a solvent with lower solvating power.

  • Chromatography Adsorbent and Eluent: For column chromatography, silica gel is a standard choice.

    • Trustworthiness: A common issue is the irreversible adsorption of the product onto the silica. This can be mitigated by deactivating the silica gel with a small amount of a polar solvent like triethylamine mixed into your eluent system (e.g., 0.1%). This is particularly useful for compounds with basic nitrogen atoms.

    • Authoritative Grounding: The choice of eluent is critical. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will provide the best separation of your product from both less polar and more polar impurities.

Experimental Protocols

These protocols are provided as a baseline and may require optimization based on your specific laboratory conditions and purity requirements.

Protocol 1: HPLC Method for Impurity Profiling

This protocol outlines a general method for the analysis of this compound.

  • Instrumentation: HPLC with UV Detector

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Protocol 2: Recrystallization for Purification

This protocol provides a step-by-step guide for purifying the compound.

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., isopropanol).

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product should crystallize. For maximum recovery, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Caption: Recrystallization workflow.

References

Technical Support Center: Synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. This molecule is a key intermediate in the synthesis of Bosutinib, a targeted therapy drug.[1][2] Achieving a high-yield, high-purity synthesis is therefore critical. This guide provides an in-depth analysis of the common synthetic routes, focusing on the selection and role of catalysts and coupling agents. It is designed for chemistry professionals and researchers to navigate experimental challenges through detailed troubleshooting guides and frequently asked questions.

Section 1: The Core Synthesis Pathway and the Role of the Coupling Agent

The most direct and widely cited method for preparing this compound is the direct amide coupling between 2,4-dichloro-5-methoxyaniline and cyanoacetic acid. This reaction requires the activation of the carboxylic acid group of cyanoacetic acid to facilitate the nucleophilic attack by the aniline. This is where the "catalyst"—more accurately described as a coupling or dehydrating agent—is essential.

1,3-Diisopropylcarbodiimide (DIC) is a common and effective choice for this transformation.[3][4] It functions by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine, forming the desired amide bond and releasing 1,3-diisopropylurea as a byproduct.

Reaction Mechanism Overview

The mechanism involves two primary steps:

  • Activation: The cyanoacetic acid adds to one of the C=N double bonds of DIC, forming the O-acylisourea intermediate. This is the rate-limiting step and transforms the poor hydroxyl leaving group of the acid into a good leaving group.

  • Nucleophilic Acyl Substitution: The 2,4-dichloro-5-methoxyaniline attacks the carbonyl carbon of the activated intermediate. The subsequent collapse of the tetrahedral intermediate yields the target amide and the urea byproduct.

reaction_mechanism Aniline 2,4-dichloro- 5-methoxyaniline CAA Cyanoacetic Acid Intermediate O-acylisourea (Highly Reactive) CAA->Intermediate + DIC DIC DIC (Coupling Agent) Product Target Amide Intermediate->Product + Aniline Byproduct 1,3-Diisopropylurea Intermediate->Byproduct

Caption: Mechanism of DIC-mediated amide coupling.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting materials. What went wrong?

Low conversion is a frequent issue that can typically be traced back to reagent quality or reaction conditions.

  • Possible Cause 1: Inactive Coupling Agent.

    • Explanation: Carbodiimides like DIC are highly sensitive to moisture. Water will hydrolyze DIC, rendering it inactive for the acid activation step.

    • Solution: Always use DIC from a freshly opened bottle or a properly stored (desiccated, inert atmosphere) stock. If in doubt, use a fresh bottle.

  • Possible Cause 2: Poor Quality Starting Materials.

    • Explanation: The purity of 2,4-dichloro-5-methoxyaniline and cyanoacetic acid is paramount. Contaminants can interfere with the reaction. Cyanoacetic acid is also hygroscopic and can introduce water.

    • Solution: Ensure starting materials meet the required purity specifications using techniques like NMR or melting point analysis. Dry cyanoacetic acid under vacuum before use if necessary.

  • Possible Cause 3: Incorrect Reaction Temperature.

    • Explanation: The reaction is typically initiated by mixing the aniline and acid, followed by heating to reflux before the dropwise addition of DIC.[3][4] Adding DIC at too low a temperature can lead to a sluggish reaction, while improper heating during reflux can result in incomplete conversion.

    • Solution: Ensure the mixture is brought to a steady reflux in the chosen solvent (e.g., THF) before commencing the slow, dropwise addition of the DIC solution. Maintain reflux for the recommended duration (e.g., 30 minutes) after the addition is complete.[4]

Troubleshooting Workflow: Low Product Yield

troubleshooting_yield Start Problem: Low or No Yield CheckDIC Is the DIC fresh and stored properly? Start->CheckDIC CheckSM Are starting materials pure and dry? CheckDIC->CheckSM Yes Sol_DIC Solution: Use fresh, anhydrous DIC. CheckDIC->Sol_DIC No CheckTemp Was the reaction run at reflux? CheckSM->CheckTemp Yes Sol_SM Solution: Verify purity (NMR, mp). Dry reagents if needed. CheckSM->Sol_SM No Sol_Temp Solution: Ensure steady reflux before and during addition. CheckTemp->Sol_Temp No Success Yield Improved CheckTemp->Success Yes Sol_DIC->Success Sol_SM->Success Sol_Temp->Success

Caption: Decision tree for troubleshooting low reaction yield.

Q2: I've isolated my product, but it's contaminated with a significant amount of an insoluble white solid. What is it and how do I prevent it?

This is a classic issue in carbodiimide chemistry. The contaminant is likely a byproduct of the coupling agent.

  • Primary Cause: 1,3-Diisopropylurea Byproduct.

    • Explanation: This urea is the spent form of DIC after it has facilitated the dehydration and is an inherent part of the reaction. However, its removal can be problematic if it co-precipitates with the product. The provided protocols are designed to manage this.[3][4]

    • Solution: The established protocol involves cooling the reaction mixture significantly (to ~15°C) after the reaction is complete.[4] This step is crucial. While the product may precipitate, the diisopropylurea tends to have higher solubility in cold THF than the product, allowing for its removal during filtration and washing of the collected solid.

  • Secondary Cause: N-Acylurea Formation.

    • Explanation: The reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which cannot react further to form the desired amide. This side reaction is promoted by high concentrations of the activated intermediate.

    • Solution: The key is to keep the instantaneous concentration of the O-acylisourea intermediate low. This is achieved by the slow, dropwise addition of DIC to the heated reaction mixture, as specified in the literature protocols.[3][4] This ensures the intermediate is consumed by the aniline as soon as it is formed.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Why is DIC often preferred over Dicyclohexylcarbodiimide (DCC)?

    • The primary reason lies in the solubility of the urea byproduct. The byproduct of DCC, dicyclohexylurea (DCU), is notoriously insoluble in most common organic solvents and can be very difficult to remove from the desired product. In contrast, 1,3-diisopropylurea has significantly better solubility, making the purification process much more straightforward, often requiring only filtration and washing.

  • Q2: What is the optimal solvent for this reaction?

    • Tetrahydrofuran (THF) is the solvent cited in successful, high-yield preparations.[3][4] Its effectiveness stems from its ability to fully dissolve both 2,4-dichloro-5-methoxyaniline and cyanoacetic acid at elevated temperatures, creating a homogeneous reaction environment. It also has an appropriate boiling point (66°C) for running the reaction under reflux.

  • Q3: Are there alternative synthetic routes that do not use a coupling agent?

    • Yes, alternative methods exist for forming N-aryl cyanoacetamides, though they may involve harsher conditions. One patented method involves the direct acylation of an aniline (m-methoxyaniline) with an ester (ethyl cyanoacetate) at very high temperatures (120-200°C), followed by a separate chlorination step to install the chloro groups.[5] This route avoids coupling agents but requires more steps and significantly higher energy input.

  • Q4: How can I monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is an excellent technique for monitoring this reaction. Spot the reaction mixture against standards of the two starting materials. The disappearance of the limiting reagent (typically the aniline) and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

Section 4: Protocol and Data Summary

Optimized Experimental Protocol

The following protocol is synthesized from published, high-yield examples.[3][4]

  • Preparation: To a reaction vessel, add 2,4-dichloro-5-methoxyaniline (1.0 eq) and cyanoacetic acid (~1.03 eq).

  • Dissolution: Add a sufficient volume of tetrahydrofuran (THF) to fully dissolve the solids upon warming.

  • Heating: Heat the solution to a steady reflux.

  • Addition: Slowly add 1,3-diisopropylcarbodiimide (DIC) (~1.03 eq) dropwise to the refluxing solution over a period of 15-20 minutes.

  • Reaction: Maintain the mixture at reflux for 30 minutes after the addition is complete.

  • Isolation: Cool the reaction mixture in an ice bath to approximately 15°C.

  • Filtration: Collect the precipitated solid product by filtration and wash it thoroughly with cold THF.

  • Workup: The filtrate can be poured into water to precipitate any remaining product, which is then collected, washed with water, and can be further purified if necessary (e.g., by dissolving in ethyl acetate, drying, and concentrating).[4]

Summary of Key Reaction Parameters
ParameterRecommended Value/ConditionRationale
Aniline:Acid:DIC Ratio 1 : ~1.03 : ~1.03A slight excess of the acid and coupling agent ensures full conversion of the valuable aniline.
Solvent Tetrahydrofuran (THF)Excellent solubility for reactants; appropriate boiling point for reflux.[3][4]
Temperature Reflux (~66°C in THF)Provides sufficient energy to overcome the activation barrier for amide formation.[3][4]
DIC Addition Slow, dropwiseMinimizes the formation of the N-acylurea byproduct by keeping intermediate concentration low.[3][4]
Reaction Time 30 minutes post-additionSufficient time for the reaction to reach completion under reflux conditions.[4]
Isolation Temperature ~15°COptimizes product precipitation while keeping the diisopropylurea byproduct in solution.[4]

References

Technical Support Center: Synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, with a core focus on the critical role of solvents in achieving a successful synthesis.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols to resolve common issues.

Q1: My reaction yield is consistently low. What are the likely solvent-related causes and how can I improve it?

A1: Low yield is a frequent issue that can often be traced back to suboptimal solvent conditions affecting reactant solubility and reaction kinetics. The documented synthesis of this compound involves the coupling of 2,4-dichloro-5-methoxyaniline and cyanoacetic acid.[1][2] The success of this step is highly dependent on the solvent's ability to dissolve both of these starting materials.

Causality and Resolution:

  • Poor Solubility: If either the aniline or the cyanoacetic acid does not fully dissolve, the reaction becomes a heterogeneous mixture, drastically slowing the reaction rate. The standard protocol calls for Tetrahydrofuran (THF), a moderately polar aprotic solvent, which is effective at dissolving the reactants.[1][2][3] If you observe suspended solids after adding the solvent, you may need to increase the solvent volume or ensure your starting materials are of high purity. In some acylation reactions, "poor" solvents where reactants have low solubility, such as toluene or diethyl ether, have been shown to prevent the reaction from proceeding effectively.[4]

  • Incorrect Solvent Polarity: The polarity of the solvent is critical. While highly polar solvents like DMSO or DMF might seem attractive for enhancing solubility, they can sometimes lead to lower selectivity and undesirable side reactions in acylations.[4] The yield is not always directly proportional to polarity.[5] THF provides a balanced environment that facilitates the reaction without promoting side-product formation.

  • Suboptimal Reaction Temperature: The protocol specifies heating the solution to reflux.[1][2] The boiling point of the solvent dictates the maximum reaction temperature under these conditions. If an alternative solvent with a lower boiling point is used, the reaction may not receive sufficient thermal energy to proceed at an optimal rate. Conversely, a much higher boiling point could risk decomposition of reactants or products.

Troubleshooting Protocol: Solvent Screening for Yield Optimization

If solubility or reaction rate in THF is a persistent issue, a systematic solvent screening can identify a more suitable medium.

  • Setup: In parallel reaction vials, place equal, small-scale amounts of 2,4-dichloro-5-methoxyaniline and cyanoacetic acid.

  • Solvent Addition: To each vial, add a different candidate solvent from the table below, ensuring the concentration is consistent across all tests. Stir at room temperature and visually assess solubility.

  • Reaction Initiation: Heat the vials that showed good solubility to a consistent temperature (e.g., 65 °C) and add the coupling agent (1,3-diisopropylcarbodiimide).

  • Monitoring: Monitor the reaction progress via TLC or LC-MS at set time intervals (e.g., 15 min, 30 min, 60 min).

  • Analysis: Compare the rate of product formation and the final conversion to identify the optimal solvent for your specific conditions.

Table 1: Candidate Solvents for Synthesis Optimization
SolventPolarity IndexBoiling Point (°C)ClassRationale & Potential Issues
Tetrahydrofuran (THF) 4.066Aprotic PolarStandard. Good balance of solubility and reactivity.[1][2] Can form peroxides.
Acetonitrile 5.882Aprotic PolarHigher boiling point may increase reaction rate. Good dissolving power.
Ethyl Acetate 4.477Aprotic PolarA potential "greener" alternative; also used in workup.[1][3] May have different solubility profile.
Dichloromethane (DCM) 3.140Aprotic PolarGood solvent for many organics, but low boiling point may require longer reaction times.
1,4-Dioxane 4.8101Aprotic PolarHigher boiling point, similar properties to THF.
Dimethylformamide (DMF) 6.4153Aprotic PolarUse with caution. High polarity may improve solubility but can promote side reactions.[4] Difficult to remove.
Q2: My final product is contaminated with a white, insoluble precipitate. What is it and how do I remove it?

A2: This is a classic issue in carbodiimide-mediated coupling reactions. The white, insoluble precipitate is almost certainly N,N'-diisopropylurea, the byproduct of the 1,3-diisopropylcarbodiimide (DIC) coupling agent.

Causality and Resolution:

The reaction mechanism involves the activation of cyanoacetic acid by DIC, which in turn is converted into the urea byproduct. This urea is poorly soluble in many organic solvents, including THF, especially at cooler temperatures. The standard protocol cleverly uses this property to facilitate its removal.[1][2]

  • The Critical Filtration Step: The procedure calls for cooling the reaction mixture to ~15°C in an ice bath after the reaction is complete.[1][2] This step is designed specifically to maximize the precipitation of the N,N'-diisopropylurea. The subsequent filtration collects this solid, separating it from the soluble desired product which remains in the THF filtrate. If you skip or rush this cooling and filtration step, the urea will carry over and contaminate your final product.

Workflow: Effective Removal of DIC Byproduct

A Reaction Completion in THF B Cool Mixture to ~15°C (Ice Bath) A->B 30 min reaction C Precipitated Urea Forms (White Solid) B->C Urea solubility decreases D Filter the Mixture C->D E Solid on Filter: N,N'-Diisopropylurea (Discard) D->E F Liquid Filtrate: Contains Desired Product and Soluble Reagents D->F G Proceed with Workup (Precipitation in Water) F->G Isolate final product

Caption: Workflow for byproduct removal.

Q3: The reaction stalls, and I observe a significant amount of unreacted 2,4-dichloro-5-methoxyaniline. What could be the problem?

A3: Observing unreacted starting aniline points to an issue with the acylation step itself. Assuming the stoichiometry is correct, the problem lies with the activation of the cyanoacetic acid or the subsequent nucleophilic attack.

Causality and Resolution:

  • Inactive Coupling Agent: 1,3-diisopropylcarbodiimide (DIC) is sensitive to moisture. If old or improperly stored DIC is used, it may be partially hydrolyzed and inactive, leading to incomplete activation of the cyanoacetic acid. Always use a fresh bottle or a properly stored aliquot.

  • Order of Addition: The documented procedure involves mixing the aniline and cyanoacetic acid in THF first, heating to reflux, and then adding the DIC dropwise.[1][2] This sequence ensures that the nucleophile (aniline) is present and ready to react with the highly reactive O-acylisourea intermediate as soon as it is formed. Premixing DIC and cyanoacetic acid for extended periods before adding the aniline can lead to side reactions of the activated intermediate.

  • Solvent-Mediated Proton Transfer: The reaction involves proton transfers. While THF is aprotic, trace amounts of water can interfere with the process. Using anhydrous THF is recommended to ensure the coupling agent is not consumed by reacting with water. Furthermore, the solvent helps to mediate the proton environment around the reactants, and its ability to solvate the charged intermediates is crucial for stabilizing the transition state of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this synthesis, and how does the solvent play a role?

A1: The synthesis is an amide bond formation facilitated by a carbodiimide coupling agent (DIC). The solvent, typically THF, is not just a medium but an active participant in enabling the reaction.

Mechanism:

  • Activation: The cyanoacetic acid attacks the DIC, forming a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of 2,4-dichloro-5-methoxyaniline attacks the carbonyl carbon of the activated intermediate.

  • Tetrahedral Intermediate: A charged, tetrahedral intermediate is formed.

  • Collapse and Product Formation: This intermediate collapses, forming the desired amide bond and releasing N,N'-diisopropylurea as a byproduct.

Role of the Solvent (THF):

  • Solvation: As a moderately polar, aprotic solvent, THF effectively solvates the reactants and the charged intermediates, stabilizing them and lowering the activation energy of the reaction.

  • Non-Interference: Being aprotic, THF does not have acidic protons that could interfere with the reaction by protonating the aniline nucleophile (reducing its nucleophilicity) or reacting with the DIC.

  • Temperature Control: Its boiling point of 66°C allows the reaction to be conducted at a sustained, moderate reflux temperature, providing sufficient energy for the reaction to proceed efficiently without causing degradation.[1]

cluster_0 Activation Step cluster_1 Coupling Step Cyanoacetic Acid Cyanoacetic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate Cyanoacetic Acid->O-Acylisourea Intermediate + DIC Tetrahedral Intermediate Tetrahedral Intermediate O-Acylisourea Intermediate->Tetrahedral Intermediate + Aniline Product + Urea Product + Urea Tetrahedral Intermediate->Product + Urea Collapse Solvent (THF) Solvent (THF) Solvent (THF)->O-Acylisourea Intermediate Stabilizes Solvent (THF)->Tetrahedral Intermediate Stabilizes

Caption: The role of the solvent in the coupling mechanism.

Q2: An alternative synthesis route involves chlorinating N-(5-methoxy-phenyl)-cyanoacetamide. What are the solvent considerations for that route?

A2: A known alternative route involves first synthesizing the non-chlorinated acetamide and then performing a dichlorination.[6] This changes the solvent requirements significantly.

  • Acylation Step: The initial acylation of m-methoxyaniline with ethyl cyanoacetate is often performed at high temperatures (120-200 °C), sometimes without a solvent or in a high-boiling solvent.[6]

  • Chlorination Step: The subsequent chlorination is the critical step for solvent choice. This reaction typically uses a source of chlorine (e.g., chlorine gas) and requires an inert solvent that is stable to the harsh, oxidative conditions.

    • Common Solvents: Patents describe the use of chlorinated solvents like chloroform or 1,2-dichloroethane .[6] These are chosen because they are inert to the chlorinating agent and are good at dissolving the substrate.

    • Temperature Control: These reactions are often run at low temperatures (-20 °C to 20 °C) to control the exothermic reaction and improve the selectivity of the chlorination, preventing over-chlorination or other side reactions.[6]

The choice of solvent is therefore dictated by the specific reagents and conditions of the reaction step, highlighting the need to tailor the solvent to the chemistry being performed.

Q3: Are there "greener" or more cost-effective solvents I can use instead of THF?

A3: Yes, exploring alternative solvents is a valid objective, especially for process scale-up, as THF is relatively expensive and has safety concerns regarding peroxide formation.

  • 2-Methyl-THF (2-MeTHF): This is a common, bio-derived alternative to THF. It has similar solvent properties but a higher boiling point (80 °C), which could be beneficial. It is also less prone to peroxide formation and has better phase separation from water during workup.

  • Cyclopentyl Methyl Ether (CPME): Another greener solvent with a higher boiling point (106 °C) and good stability.

  • Ethyl Acetate: As mentioned in the optimization table, ethyl acetate is a cheaper, less hazardous solvent.[1][3] Its suitability would depend entirely on its ability to dissolve the starting materials sufficiently at its reflux temperature (77 °C).

Validation is Essential: Any substitution of the primary reaction solvent requires re-validation. A small-scale solvent screening experiment, as described in the troubleshooting section, is the mandatory first step to ensure the reaction proceeds with comparable or improved yield and purity before committing to a larger scale.

References

Technical Support Center: Scale-Up of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. This molecule is a critical intermediate in the synthesis of several pharmaceuticals, most notably the tyrosine kinase inhibitor Bosutinib.[1][2][3] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot and production scales.

Our approach is grounded in fundamental chemical principles and field-proven insights to help you troubleshoot issues, optimize your process, and ensure a robust and scalable manufacturing route.

Overview of Synthetic Strategies

Two primary synthetic routes are commonly employed for the production of this compound. The selection of a specific route often depends on factors such as raw material cost, equipment availability, safety infrastructure, and desired purity profile.

Route 1: Two-Step Acylation and Chlorination

This classical approach involves the initial acylation of a simpler aniline, followed by a regioselective chlorination to install the dichloro- substitution pattern.

cluster_0 Step 1: Acylation cluster_1 Step 2: Chlorination MAniline m-Methoxyaniline Intermediate N-(3-methoxyphenyl)-2-cyanoacetamide MAniline->Intermediate 120-200°C ECyano Ethyl Cyanoacetate ECyano->Intermediate FinalProduct 2-Cyano-N-(2,4-dichloro- 5-methoxyphenyl)acetamide Intermediate->FinalProduct -20 to 20°C Chlorine Cl₂ Gas Chlorine->FinalProduct Solvent e.g., Dichloroethane Solvent->FinalProduct

Caption: Synthetic pathway for Route 1.

Route 2: Direct Amide Coupling

This route utilizes a more convergent approach, directly coupling the final substituted aniline with a cyanoacetic acid derivative.

cluster_0 Step 1: Amide Coupling DCMAniline 2,4-Dichloro-5-methoxyaniline FinalProduct 2-Cyano-N-(2,4-dichloro- 5-methoxyphenyl)acetamide DCMAniline->FinalProduct Cyanoacetic Cyanoacetic Acid Cyanoacetic->FinalProduct Coupling Coupling Agent (e.g., DIC) Coupling->FinalProduct Forms Urea Byproduct Solvent Solvent (e.g., THF) Solvent->FinalProduct

Caption: Synthetic pathway for Route 2.

Troubleshooting Guide & FAQs

This section addresses specific, practical issues that may arise during process development and scale-up.

Low Yield and Reaction Stalls

Q1: My direct amide coupling reaction (Route 2) using DIC stalls at ~70% conversion, even with extended reaction times. What are the likely causes?

A1: This is a common issue when scaling up carbodiimide-mediated couplings. The root cause is often multifaceted:

  • Deactivation of the Coupling Agent: 1,3-Diisopropylcarbodiimide (DIC) can be hydrolyzed by trace amounts of water in your reagents or solvent (e.g., THF). On a larger scale, the impact of water is magnified. Ensure you are using anhydrous solvents and that your starting materials, particularly cyanoacetic acid which can be hygroscopic, are thoroughly dried.

  • Formation of N-acylurea: The activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, especially if the nucleophile (2,4-dichloro-5-methoxyaniline) is not sufficiently reactive or present. This is a known side reaction in carbodiimide couplings.

  • Poor Solubility: As the product forms, it may begin to crystallize out of the solution, especially if the reaction concentration is high. This can trap starting materials and prevent the reaction from going to completion. The provided protocol mentions cooling the mixture after 30 minutes, which suggests rapid product formation and potential precipitation.[4][5]

Troubleshooting Protocol:

  • Reagent Quality Check: Titrate the water content of your 2,4-dichloro-5-methoxyaniline and THF using Karl Fischer titration. The water content should ideally be below 0.05%.

  • Order of Addition: Instead of mixing all components at once, try adding a solution of DIC dropwise to a refluxing solution of the aniline and cyanoacetic acid in THF.[4][5] This maintains a low instantaneous concentration of DIC, minimizing side reactions.

  • Temperature & Concentration Adjustment: If solubility is an issue, consider a higher-boiling anhydrous solvent like 2-MeTHF or cyclopentyl methyl ether (CPME) to run the reaction at a higher temperature, which can improve both reaction rate and solubility. Alternatively, decrease the initial concentration.

  • Activation Additives: The use of an additive like 1-Hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is common in peptide chemistry to suppress N-acylurea formation and increase reaction rates. A small-scale trial with 0.1 equivalents of HOBt could be diagnostic.

Impurity Profile and Purification

Q2: In Route 1, the chlorination step is generating multiple over-chlorinated impurities. How can I improve the regioselectivity?

A2: Controlling the chlorination of an activated aromatic ring like N-(3-methoxyphenyl)-2-cyanoacetamide is a significant scale-up challenge. The methoxy and acetamido groups are both ortho-, para-directing, leading to a complex product mixture if conditions are not tightly controlled.

  • Causality - Reaction Conditions: The patent CN102952037A specifies a broad temperature range of -20 to 20°C and a molar ratio of chlorine to substrate of 2-6 equivalents.[6] This suggests that the reaction is highly sensitive to these parameters.

    • Temperature: Higher temperatures increase reaction rates but decrease selectivity, favoring over-chlorination.

    • Chlorine Stoichiometry: Excess chlorine is the most direct cause of over-chlorination. The delivery of chlorine gas on a large scale must be precisely controlled.

Optimization Workflow:

Start High Level of Over-Chlorinated Impurities CheckTemp Is Temperature Control Precise? (e.g., < ±2°C) Start->CheckTemp CheckCl2 Is Chlorine Addition Controlled? (Mass Flow Controller) CheckTemp->CheckCl2 Yes FixTemp Implement Jacketed Reactor with Cryo-Control. Target < 0°C. CheckTemp->FixTemp No CheckSolvent Is Solvent Dry and Degassed? CheckCl2->CheckSolvent Yes FixCl2 Use Mass Flow Controller. Add Cl₂ Sub-Surface. Target 2.1-2.5 eq. CheckCl2->FixCl2 No FixSolvent Use Anhydrous Solvent. Purge with N₂. CheckSolvent->FixSolvent No Success Impurity Profile Acceptable CheckSolvent->Success Yes FixTemp->CheckCl2 FixCl2->CheckSolvent FixSolvent->Success

Caption: Troubleshooting workflow for chlorination selectivity.

Key Recommendations:

  • Temperature Control: Maintain the reaction temperature strictly between -5 and 0°C.[6] The exotherm must be managed with an efficient reactor cooling system.

  • Chlorine Delivery: Use a mass flow controller for precise dosing of chlorine gas. Adding the gas below the surface of the reaction mixture ensures rapid dissolution and reaction, preventing pockets of high concentration.

  • In-Process Control (IPC): Implement frequent IPC sampling (e.g., every 0.25 equivalents of Cl₂ added) analyzed by HPLC to monitor the consumption of starting material and the formation of the desired product versus impurities. Stop the addition as soon as the starting material is consumed to an acceptable level (e.g., <1%).

Q3: I am struggling to remove the diisopropylurea (DIU) byproduct from my Route 2 synthesis. It co-crystallizes with my product.

A3: DIU removal is the classic challenge of DIC couplings. DIU has moderate solubility in many organic solvents, making simple filtration or crystallization difficult.

Scale-Up Purification Strategies:

  • Aqueous Wash: DIU is sparingly soluble in water, but it is more soluble in acidic water. After the reaction, quench with water and then add 1M HCl. The DIU will remain in the organic layer, but this can help remove any unreacted DIC. The product is generally stable to mild acid.

  • Solvent Selection for Crystallization: The key is to find a solvent system where the product has low solubility (especially when cold) and DIU has high solubility.

    • The patent protocol uses a filtration step followed by precipitation from water.[4][5] The initial filtration likely removes some DIU that crashes out of the cold THF. The subsequent precipitation from an ethyl acetate/water mixture is the main purification.

    • Recommended Solvents: Consider a crystallization from a non-polar/polar mixture. For example, slurry the crude solid in a minimal amount of cold ethyl acetate (to dissolve DIU) and then add an anti-solvent like heptane to precipitate the purer product. Isopropyl acetate is another good choice.

  • Filtration through Silica Gel: For high-value material or if crystallization fails, a plug filtration through a short column of silica gel can be effective. DIU is more polar than the product and will be retained more strongly. Elute with a solvent system like dichloromethane/ethyl acetate. This is less ideal for manufacturing but effective at the pilot scale.

Safety and Handling

Q4: What are the critical safety considerations when scaling up the chlorination step in Route 1?

A4: Working with chlorine gas is highly hazardous and requires stringent engineering and administrative controls.

  • Containment: The reaction must be conducted in a well-ventilated area, preferably within a fume hood or a contained reactor system.[7]

  • Monitoring: A chlorine gas detector with an audible alarm must be installed in the work area.

  • Scrubber System: The reactor off-gas must be directed to a caustic scrubber (e.g., containing sodium hydroxide solution) to neutralize any unreacted chlorine and the HCl byproduct generated.

  • Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves, flame-retardant lab coats, and chemical splash goggles.[8] A properly fitted respirator with cartridges rated for chlorine/acid gas or a self-contained breathing apparatus (SCBA) must be immediately available for emergency response.[7]

  • Emergency Preparedness: All personnel must be trained on the hazards of chlorine and the emergency procedures. An emergency shower and eyewash station must be in close proximity.

Q5: Are there specific handling precautions for cyanoacetic acid?

A5: Yes. Cyanoacetic acid is a toxic and corrosive solid.[9]

  • Toxicity: It is harmful if swallowed, and contact with acids can liberate toxic gas.[7] It causes severe skin burns and eye damage.[7][9]

  • Handling: Always handle in a well-ventilated area, wearing appropriate PPE including gloves, eye protection, and a lab coat.[9] Avoid creating dust. In case of contact, immediately flush the affected area with copious amounts of water.[9]

Process Optimization & Data

Comparison of Synthetic Routes
ParameterRoute 1: Acylation/ChlorinationRoute 2: Direct Coupling
Number of Steps 21
Key Hazard Use of toxic chlorine gasUse of carbodiimide coupling agent
Key Byproduct HCl, over-chlorinated speciesDiisopropylurea (DIU)
Primary Challenge Controlling regioselectivityByproduct removal
Raw Materials m-Methoxyaniline, Ethyl Cyanoacetate2,4-Dichloro-5-methoxyaniline, Cyanoacetic Acid
Suitability Potentially cheaper raw materials but requires specialized handling for chlorination.More convergent, avoids gaseous reagents, but requires efficient purification to remove urea byproduct.
Recommended Analytical In-Process Controls (IPCs)
StageMethodParameter to MonitorAcceptance Criteria
Amide Coupling (R2) HPLC% Area of 2,4-Dichloro-5-methoxyaniline< 2.0%
Chlorination (R1) HPLC% Area of N-(3-methoxyphenyl)-2-cyanoacetamide< 1.0%
Chlorination (R1) HPLC% Area of Product vs. Over-chlorinated speciesRatio > 98:2
Final Product HPLCPurity> 99.0%
Final Product Karl FischerWater Content< 0.1%
Final Product GC HeadspaceResidual SolventsPer ICH Q3C Limits

Experimental Protocols

Protocol: Route 2 - Direct Amide Coupling[5][6]

This protocol is adapted from literature procedures for lab-scale synthesis and should be optimized for scale-up.

  • Reagent Preparation: To a dry, inerted jacketed reactor, charge 2,4-dichloro-5-methoxyaniline (1.0 eq), cyanoacetic acid (1.05 eq), and anhydrous tetrahydrofuran (THF, ~10 mL per gram of aniline).

  • Reaction Initiation: Begin agitation and heat the mixture to reflux (~66°C).

  • DIC Addition: Slowly add 1,3-diisopropylcarbodiimide (DIC, 1.05 eq) dropwise over 30-60 minutes, maintaining a gentle reflux. Monitor the internal temperature to control the exotherm.

  • Reaction Monitoring: Hold the reaction at reflux for 1-2 hours after the DIC addition is complete. Monitor the reaction progress by HPLC until the starting aniline is <2.0%.

  • Initial Workup: Cool the reaction mixture to 0-5°C and hold for 1 hour. A significant portion of the DIU byproduct and some product may precipitate. Filter the solids and wash the cake with a small amount of cold THF.

  • Aqueous Precipitation: Transfer the filtrate to a separate vessel. Slowly add the THF solution to a vigorously stirred volume of purified water (5-10x the volume of THF).

  • Isolation: The product will precipitate as a white solid. Stir the slurry for 1 hour at room temperature.

  • Purification: Collect the solid by filtration. Wash the cake thoroughly with purified water, then with a cold non-polar solvent like heptane to aid in drying.

  • Drying: Dry the solid under vacuum at 50-60°C until the water content is <0.1%.

References

Validation & Comparative

A Comparative Guide to Bosutinib Intermediates: 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Bosutinib, a potent dual Src/Abl tyrosine kinase inhibitor, relies on the efficient and scalable production of its key intermediates. The selection of a specific synthetic route, and consequently its central intermediates, profoundly impacts the overall yield, purity, cost-effectiveness, and industrial viability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide with other critical intermediates employed in various synthetic strategies for Bosutinib. We will delve into the synthetic pathways, supported by experimental data, to offer a comprehensive analysis for researchers and professionals in drug development.

The Central Role of Intermediates in Bosutinib Synthesis

Bosutinib's complex molecular architecture necessitates multi-step synthetic routes. The efficiency of each step, particularly the formation of key intermediates, is paramount. An ideal intermediate should not only be producible in high yield and purity but also exhibit stability and facilitate subsequent transformations with minimal side-product formation. This guide will focus on a comparative analysis of intermediates arising from distinct, notable synthetic approaches to Bosutinib.

In Focus: this compound

This compound serves as a crucial building block in a convergent synthesis strategy for Bosutinib. Its synthesis and subsequent utilization are well-documented, offering a reliable pathway to the final API.

Synthesis and Performance of this compound

The synthesis of this intermediate typically involves the acylation of 2,4-dichloro-5-methoxyaniline with cyanoacetic acid. A common procedure utilizes a coupling agent, such as 1,3-diisopropylcarbodiimide (DIC), in a suitable solvent like tetrahydrofuran (THF).

Experimental Protocol: Synthesis of this compound

  • Combine 2,4-dichloro-5-methoxyaniline (1.0 eq) and cyanoacetic acid (1.03 eq) in a reaction vessel.

  • Add tetrahydrofuran (THF) until complete dissolution.

  • Heat the solution to reflux.

  • Slowly add 1,3-diisopropylcarbodiimide (1.03 eq) dropwise.

  • Maintain the reaction at reflux for 30 minutes.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration and wash with cold THF.

  • The filtrate can be concentrated and purified to yield additional product.

ParameterExperimental Data
Yield 88%
Purity High, obtained as a white solid
Melting Point 180-181 °C
Analytical Data ¹H NMR (400 MHz, DMSO-d₆) δ 3.84 (s, 3H), 4.02 (s, 2H) 7.58 (s, 1H), 7.66 (s, 1H), 10.00 (s, 1H); MS (ESI) m/z 257.0, 259.0 ([M-H]⁻)

Alternative Intermediate 1: 7-(3-chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

An alternative synthetic route to Bosutinib utilizes 7-(3-chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile as a key intermediate. This pathway involves the construction of the quinoline core prior to the introduction of the substituted aniline moiety.

Synthesis and Performance

This intermediate is synthesized via a multi-step sequence, often starting from more readily available precursors like acetovanillone. A key step in this route is the intramolecular cyclization to form the 3-cyano-4-hydroxyquinoline ring system.

Synthetic Pathway Overview:

G Acetovanillone Acetovanillone MultiStep1 Multi-step synthesis (8 steps) Acetovanillone->MultiStep1 Intermediate1 7-(3-chloropropoxy)-6-methoxy-4-oxo- 1,4-dihydroquinoline-3-carbonitrile MultiStep1->Intermediate1 Chlorination Chlorination (e.g., POCl₃) Intermediate1->Chlorination Intermediate2 4-chloro-7-(3-chloropropoxy)-6- methoxyquinoline-3-carbonitrile Chlorination->Intermediate2 Coupling Coupling with 2,4-dichloro-5-methoxyaniline Intermediate2->Coupling Bosutinib Bosutinib Coupling->Bosutinib

Synthetic pathway for Bosutinib via a key quinoline intermediate.

ParameterExperimental Data
Overall Yield 29.8% (over 8 steps from acetovanillone)
Purity 98.6% (by HPLC)

Alternative Intermediate 2: 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile

A notably efficient and practical route to Bosutinib involves the synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile. This approach is highlighted for its economic advantages and scalability.[1]

Synthesis and Performance

This intermediate is formed through the N-alkylation of 2,4-dichloro-5-methoxyaniline with 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. The subsequent alkylation of the hydroxyl group leads to Bosutinib.

Synthetic Workflow:

G Aniline 2,4-dichloro-5-methoxyaniline N_Alkylation N-Alkylation Aniline->N_Alkylation Quinoline 4-chloro-7-hydroxy-6- methoxyquinoline-3-carbonitrile Quinoline->N_Alkylation Intermediate 4-((2,4-dichloro-5-methoxyphenyl)amino)- 7-hydroxy-6-methoxyquinoline-3-carbonitrile N_Alkylation->Intermediate O_Alkylation O-Alkylation with 1-(3-chloropropyl)-4-methylpiperazine Intermediate->O_Alkylation Bosutinib Bosutinib O_Alkylation->Bosutinib

Convergent synthesis of Bosutinib via a hydroxyquinoline intermediate.

This route is considered advantageous as it avoids some of the harsher reagents and complex steps seen in other methods.

Head-to-Head Comparison

FeatureThis compound Route7-(3-chloropropoxy)-...-carbonitrile Route4-((...)-amino)-7-hydroxy-...-carbonitrile Route
Synthetic Strategy ConvergentLinear/ConvergentConvergent
Key Intermediate Yield 88% (single step)29.8% (over 8 steps)High (implied, but specific yield not stated in the source)
Overall Process Fewer steps to the key intermediateLonger sequence to the key intermediatePresented as a more direct and efficient overall process[1]
Scalability GoodPotentially challenging due to the number of stepsReported to be economically and practically viable for scale-up[1]
Starting Materials 2,4-dichloro-5-methoxyaniline, cyanoacetic acidAcetovanillone2,4-dichloro-5-methoxyaniline, 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

Discussion and Conclusion

The choice of synthetic route and the corresponding key intermediate for Bosutinib production is a critical decision in drug development and manufacturing.

  • The This compound route offers a high-yield, single-step synthesis for a key fragment of the final molecule. This makes it an attractive option for a convergent approach where two complex fragments are synthesized separately and then combined.

  • The route via 7-(3-chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile provides an alternative where the core quinoline structure is built up over several steps. While the overall yield to this intermediate is lower due to the number of transformations, this linear approach may offer advantages in controlling the introduction of specific functionalities.

  • The synthesis utilizing 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile is presented as an improved and more practical method.[1] This route appears to streamline the final steps of the synthesis and may offer significant cost and efficiency benefits on an industrial scale.

Ultimately, the optimal choice of intermediate and synthetic pathway will depend on a variety of factors including the availability and cost of starting materials, the robustness and scalability of each reaction step, and the ease of purification of the intermediates and the final API. This guide provides a foundational comparison to aid researchers and drug development professionals in making informed decisions for the efficient synthesis of Bosutinib.

References

A Comparative Guide to the Synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No: 846023-24-3) is a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Bosutinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2] The efficiency, scalability, and cost-effectiveness of its synthesis are critical factors for drug development and manufacturing. This guide provides an in-depth comparison of three distinct synthetic routes to this key intermediate, offering field-proven insights and experimental data to aid researchers in selecting the most suitable method for their specific laboratory or industrial needs.

Route 1: Activated Acyl Chloride Method via Oxalyl Chloride

This approach is a robust and high-yielding method that relies on the in-situ generation of a highly reactive acyl chloride from cyanoacetic acid. It is particularly well-suited for large-scale production where efficiency and reaction time are paramount.

Causality and Mechanistic Insight: The core principle of this route is the activation of the carboxylic acid group of cyanoacetic acid. Oxalyl chloride is a powerful activating agent that reacts with cyanoacetic acid to form cyanoacetyl chloride. This intermediate is a potent electrophile that readily undergoes nucleophilic acyl substitution with the amino group of 2,4-dichloro-5-methoxyaniline. A catalytic amount of dimethylformamide (DMF) is often used to facilitate the formation of the Vilsmeier reagent, which is the active catalytic species. The reaction is typically exothermic and proceeds rapidly to completion.[3]

Experimental Protocol: Activated Acyl Chloride Method[3]
  • To a stirred solution of cyanoacetic acid (50 g) in ethyl acetate (400 mL), add dimethylformamide (2 mL) at 25°C.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add oxalyl chloride (82.6 g) over approximately 60 minutes, maintaining the temperature between 0°C and 5°C.

  • After the addition is complete, allow the reaction mixture to warm to 25-28°C and stir for 2 hours.

  • Add 2,4-dichloro-5-methoxyaniline (100 g) to the reaction mixture.

  • Heat the mixture to 55-60°C and stir for approximately 2 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the mixture and proceed with aqueous work-up and crystallization to isolate the final product.

Logical Workflow: Route 1

Route1 CAA Cyanoacetic Acid CAC Cyanoacetyl Chloride (In-situ) CAA->CAC Activation (0-5 °C) OC Oxalyl Chloride (DMF catalyst) OC->CAC Product 2-Cyano-N-(2,4-dichloro- 5-methoxyphenyl)acetamide CAC->Product Acylation (55-60 °C) Aniline 2,4-Dichloro- 5-methoxyaniline Aniline->Product

Caption: In-situ generation of cyanoacetyl chloride for subsequent acylation.

Route 2: Carbodiimide-Mediated Direct Coupling

This method represents a milder alternative to the acyl chloride route, utilizing a coupling agent to directly form the amide bond from the carboxylic acid and the aniline. It is a common strategy in laboratory-scale synthesis and peptide chemistry, prized for its operational simplicity and avoidance of highly corrosive reagents.

Causality and Mechanistic Insight: Carbodiimides, such as 1,3-diisopropylcarbodiimide (DIC), are powerful dehydrating agents.[] They activate the carboxyl group of cyanoacetic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine of 2,4-dichloro-5-methoxyaniline. The reaction drives the formation of the amide bond and produces a urea byproduct (1,3-diisopropylurea), which is often insoluble in the reaction solvent and can be removed by filtration.[5]

Experimental Protocol: Carbodiimide Coupling[5][6]
  • Combine 2,4-dichloro-5-methoxyaniline (5.00 g, 26 mmol) and cyanoacetic acid (2.28 g, 26.8 mmol) in a reaction vessel.

  • Add tetrahydrofuran (THF, 50 mL) and stir until a clear solution is formed.

  • Heat the solution to reflux.

  • Add 1,3-diisopropylcarbodiimide (DIC) (4.2 mL, 26.8 mmol) dropwise to the refluxing solution.

  • Maintain reflux for 30 minutes. A solid byproduct (diisopropylurea) will precipitate.

  • Cool the reaction mixture to approximately 15°C in an ice bath.

  • Collect the solid by filtration and wash with fresh THF.

  • The filtrate, containing the product, is concentrated and purified, typically by precipitation or crystallization, to yield the final product. The provided reference reports a yield of 88%.[5]

Logical Workflow: Route 2

Route2 CAA Cyanoacetic Acid Intermediate O-Acylisourea Intermediate CAA->Intermediate Activation DIC 1,3-Diisopropyl- carbodiimide (DIC) DIC->Intermediate Product Target Amide Intermediate->Product Nucleophilic Attack Byproduct Diisopropylurea (Precipitate) Intermediate->Byproduct Aniline 2,4-Dichloro- 5-methoxyaniline Aniline->Product

Caption: Direct amide coupling using a carbodiimide activating agent.

Route 3: Acylation Followed by Directed Chlorination

This synthetic strategy alters the order of operations by first constructing the amide backbone from a simpler, non-chlorinated aniline and then introducing the chlorine atoms in a subsequent, directed chlorination step. This can be advantageous if the chlorinated starting materials are expensive or difficult to procure.

Causality and Mechanistic Insight: The synthesis begins with the acylation of m-methoxyaniline using ethyl cyanoacetate at high temperatures, forming N-(3-methoxyphenyl)-2-cyanoacetamide.[6] The subsequent step is an electrophilic aromatic substitution. The acetamide and methoxy groups are ortho-, para-directing activators. Passing chlorine gas through the solution at low temperatures leads to the selective dichlorination at the positions ortho and para to the activating methoxy group, yielding the final product.[6]

Experimental Protocol: Acylation-Chlorination[7]

Step 1: Acylation

  • In a four-neck flask, add m-methoxyaniline and ethyl cyanoacetate.

  • Heat the mixture with stirring to 120-200°C for 2-8 hours.

  • Cool the reaction liquid to room temperature, allowing the intermediate product, N-(3-methoxyphenyl)-2-cyanoacetamide, to precipitate.

  • Filter and wash the crude product with a suitable solvent.

Step 2: Chlorination

  • In a jacketed kettle, dissolve the intermediate from Step 1 (190.2 g) in a solvent like chloroform (1250 mL).

  • Cool the solution to between -10°C and -5°C.

  • Bubble chlorine gas (approx. 255.6 g) through the solution over ~4 hours, maintaining the low temperature.

  • After the reaction is complete, purge the system with nitrogen gas.

  • Filter the reaction mixture and wash the filter cake with water to obtain the crude product.

  • Recrystallization from a suitable solvent yields the pure target product (reported yield 89%).[6]

Logical Workflow: Route 3

Route3 Aniline_simple m-Methoxyaniline Intermediate N-(3-methoxyphenyl)- 2-cyanoacetamide Aniline_simple->Intermediate Acylation (120-200 °C) ECA Ethyl Cyanoacetate ECA->Intermediate Product Final Dichloro Product Intermediate->Product Electrophilic Chlorination (-10 to -5 °C) Cl2 Chlorine Gas (Cl₂) Cl2->Product

Caption: A two-step pathway involving acylation then directed chlorination.

Comparative Analysis and Data Summary

The choice of synthetic route depends heavily on the scale of the synthesis, available equipment, safety protocols, and economic considerations. The table below summarizes the key performance indicators for each method based on available data.

ParameterRoute 1: Activated Acyl ChlorideRoute 2: Carbodiimide CouplingRoute 3: Acylation-Chlorination
Starting Aniline 2,4-Dichloro-5-methoxyaniline2,4-Dichloro-5-methoxyanilinem-Methoxyaniline
Key Reagents Oxalyl Chloride, DMF1,3-Diisopropylcarbodiimide (DIC)Ethyl Cyanoacetate, Chlorine Gas
Reaction Temp. 0°C to 60°CReflux (~66°C in THF)120-200°C, then -10°C
Reported Yield High (e.g., 97 g from 100 g aniline)[3]88%[5]89% (chlorination step)[6]
Reported Purity 99.67%[3]High (recrystallized solid)99% (recrystallized solid)[6]
Advantages - Very high yield and purity- Fast reaction times- Suitable for large scale- Milder conditions- Avoids corrosive acyl halides- Simple work-up (byproduct filtration)- Starts from cheaper, non-chlorinated aniline- High-yielding steps
Disadvantages - Uses toxic/corrosive oxalyl chloride- Generates HCl gas byproduct- Exothermic reaction requires careful control- DIC is expensive- Generates stoichiometric urea waste- Lower atom economy- Two distinct reaction steps- Uses highly toxic chlorine gas- High-temperature initial step

Discussion:

  • For Industrial Scale-Up (Route 1): The activated acyl chloride method is arguably the most industrially viable.[3] Despite the hazards associated with oxalyl chloride, its high efficiency, rapid conversion, and excellent yield/purity profile are significant economic drivers. Industrial settings are better equipped to handle the necessary safety and engineering controls for such reagents.

  • For Laboratory & Research Scale (Route 2): The carbodiimide coupling method offers convenience and safety for smaller-scale synthesis.[5][7] The avoidance of highly corrosive reagents and the simplicity of the procedure make it an attractive option for medicinal chemists and academic researchers. However, the cost of the coupling agent and the generation of urea waste make it less economical for large quantities.

  • Alternative Feedstock Strategy (Route 3): The acylation-chlorination sequence presents a clever alternative if the cost or availability of 2,4-dichloro-5-methoxyaniline is a limiting factor.[6] By starting with the more common m-methoxyaniline, it shifts the complexity from sourcing starting materials to handling a hazardous gas. This route is only practical in facilities specifically designed for chlorination reactions.

Conclusion

There is no single "best" method for the synthesis of this compound; the optimal choice is context-dependent.

  • Route 1 is the preferred method for large-scale, cost-driven manufacturing, provided the necessary safety infrastructure is in place.

  • Route 2 is ideal for rapid, convenient, lab-scale synthesis where operational simplicity is valued over reagent cost.

  • Route 3 offers a strategic alternative when starting material logistics are a primary concern, but it introduces the significant challenge of handling chlorine gas.

Researchers and development professionals should carefully weigh these factors—scale, safety, cost, and equipment availability—to select the synthetic route that best aligns with their objectives.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For active pharmaceutical ingredients (APIs) and their intermediates, robust analytical methods are the bedrock of quality control, ensuring safety, efficacy, and consistency. This guide focuses on 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS 846023-24-3), a key intermediate in the synthesis of Bosutinib, a targeted therapy for chronic myelogenous leukemia.[1] The stringent quality requirements for such critical intermediates necessitate analytical methods that are not just developed, but rigorously validated to be fit for their intended purpose.

This document provides a comprehensive comparison of potential analytical methodologies for the quantification and purity assessment of this compound. Moving beyond a simple recitation of protocols, we delve into the scientific rationale behind methodological choices, grounding our discussion in the globally harmonized standards set by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures.[2][3] Our objective is to equip researchers, analysts, and drug development professionals with the expertise to select, develop, and validate reliable analytical methods for this and structurally similar compounds.

The Regulatory Framework: A Foundation of Trust

Any discussion of method validation must begin with the regulatory context. The ICH guidelines provide a harmonized framework for ensuring that analytical procedures are suitable for their intended use.[4] The objective of validation is to provide documented evidence that the method consistently produces a result that meets pre-determined specifications and quality attributes.[5][6] The recently updated ICH Q2(R2) and its companion guideline, ICH Q14 (Analytical Procedure Development), emphasize a lifecycle approach, where the method is understood and refined from development through its entire operational life.[4][7]

The core validation characteristics, which we will explore in detail, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Methodology Showdown: HPLC-UV vs. GC-MS

The selection of an analytical technique is the first critical decision. Based on the structure of this compound—possessing a UV-active dichlorinated aromatic ring, a polar amide group, and a cyano moiety—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) stands out as the primary candidate for assay and impurity determination. Gas Chromatography-Mass Spectrometry (GC-MS) presents an alternative, particularly for identifying and quantifying volatile or semi-volatile impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation of volatile compounds in a gaseous mobile phase, with detection by mass-to-charge ratio.
Applicability to Analyte Excellent. The analyte is non-volatile and possesses a strong UV chromophore, making it ideal for HPLC-UV analysis.Moderate. The analyte has a relatively high molecular weight and polarity, which may require derivatization to improve volatility and thermal stability for GC analysis.[9]
Typical Use Case Assay (quantification of the main compound), determination of non-volatile impurities, and stability studies.Identification and quantification of potential genotoxic or volatile impurities, such as residual solvents or starting materials.[10][11]
Sensitivity Good to excellent, typically in the low µg/mL to ng/mL range.Excellent, often reaching picogram (pg) levels, especially with selective ion monitoring (SIM).
Specificity Good. Specificity is demonstrated through peak purity analysis and stress testing. Co-elution can be a challenge.Excellent. Mass spectral data provides a high degree of certainty in peak identification.
Sample Preparation Simple dissolution in a suitable solvent (e.g., acetonitrile, methanol).Can be more complex, potentially requiring derivatization to increase volatility, followed by extraction.[9]
Cost & Complexity Lower initial cost and operational complexity compared to GC-MS. Widely available in QC labs.Higher instrument cost and requires more specialized operator training.

Expert Recommendation: For routine quality control, including assay and purity testing of this compound, a validated HPLC-UV method is the most practical and efficient choice . A GC-MS method should be developed as an orthogonal technique, reserved for specific challenges like identifying unknown volatile impurities or quantifying potential genotoxic contaminants that may not be amenable to HPLC analysis.[10]

Visualizing the Validation and Analytical Workflow

To ensure clarity and a systematic approach, the overall validation process and the specific experimental workflow for an HPLC analysis are outlined below.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Protocol Draft Validation Protocol MethodDev->Protocol Specificity Specificity & Stress Testing Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Determination Robustness Robustness Specificity->Linearity Analysis Data Analysis & Evaluation Linearity->Accuracy Accuracy->Precision Precision->LOD_LOQ LOD_LOQ->Robustness Report Compile Validation Report Analysis->Report Lifecycle Continuous Monitoring & Revalidation Report->Lifecycle

Caption: A generalized workflow for analytical method validation, from planning to lifecycle management.

HPLC_Workflow Prep 1. Preparation - Mobile Phase - Standard Solutions - Sample Solutions SystemSetup 2. System Setup - Install Column - Set Flow Rate & Temperature - Equilibrate System Prep->SystemSetup SST 3. System Suitability Test (SST) - Inject Reference Standard (n=5) - Verify %RSD, Tailing Factor, Plates SystemSetup->SST Analysis 4. Sequence Analysis - Inject Blank, Standards, Samples SST->Analysis Processing 5. Data Processing & Reporting - Integrate Peaks - Calculate Results - Generate Report Analysis->Processing

Caption: Step-by-step experimental workflow for a typical HPLC analysis.

Detailed Experimental Protocols for HPLC-UV Method Validation

The following protocols are presented as a self-validating system, grounded in the principles of ICH Q2(R2).[12] They represent a robust starting point for the validation of an analytical method for this compound.

Chromatographic Conditions (Proposed)
ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides good retention for moderately polar compounds like the analyte.
Mobile Phase Acetonitrile : Water (50:50 v/v)This isocratic mixture offers a balance of elution strength and compatibility, likely providing good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation within a reasonable runtime.
Detection UV at 258 nmWavelength selected based on the UV absorbance maxima of the dichlorinated aromatic system, providing high sensitivity.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Mobile PhaseUsing the mobile phase as the diluent minimizes peak distortion.
Validation Parameter: Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradation products.

Protocol:

  • Forced Degradation: Subject the analyte solution (e.g., 100 µg/mL) to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 4 hours.

    • Basic: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid drug substance at 105°C for 48 hours.

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the unstressed sample, a blank (diluent), and each stressed sample using the proposed HPLC method.

  • Peak Purity: Use a photodiode array (PDA) detector to perform peak purity analysis on the analyte peak in both stressed and unstressed samples.

Acceptance Criteria:

  • The method must demonstrate resolution (>2.0) between the main analyte peak and any degradation product peaks.

  • The peak purity index for the analyte in all samples must be greater than 0.999, indicating no co-eluting impurities.

Validation Parameters: Linearity, Range, Accuracy, and Precision

These parameters are often evaluated concurrently to provide a comprehensive picture of the method's quantitative performance.

Protocol:

  • Stock Solution: Prepare a stock solution of the reference standard at 1000 µg/mL.

  • Calibration Standards (Linearity & Range): From the stock solution, prepare at least five calibration standards covering the expected working range (e.g., 80% to 120% of the nominal test concentration). A common range for an assay method would be 80, 90, 100, 110, and 120 µg/mL.

  • Accuracy & Precision Solutions: Independently prepare quality control (QC) samples at three concentrations (e.g., Low: 80 µg/mL, Mid: 100 µg/mL, High: 120 µg/mL).

  • Analysis (Precision):

    • Repeatability (Intra-day): Analyze six replicate preparations of the 100% concentration (100 µg/mL) on the same day, by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Analysis (Accuracy): Analyze the three levels of QC samples in triplicate.

Acceptance Criteria & Data Summary:

ParameterAcceptance CriteriaExample Data
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9995
Range 80 - 120 µg/mL (for assay)Method is linear, accurate, and precise over this range.
Accuracy Mean Recovery: 98.0% - 102.0%Low QC: 99.5%, Mid QC: 100.2%, High QC: 99.8%
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.8%
Precision (Intermediate) RSD ≤ 2.0%RSD = 1.2%
Validation Parameters: LOD & LOQ

Objective: To determine the lowest concentration at which the analyte can be reliably detected and quantified.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Prepare a series of dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the response (from blank injections or the y-intercept of the regression line) and S = the slope of the calibration curve.

Acceptance Criteria & Data Summary:

ParameterAcceptance CriteriaExample Data
LOD S/N Ratio ≈ 30.05 µg/mL
LOQ S/N Ratio ≈ 10; Precision (RSD) ≤ 10% at this concentration.0.15 µg/mL

Conclusion

The validation of an analytical method for a critical pharmaceutical intermediate like this compound is a meticulous, multi-faceted process that underpins product quality and regulatory compliance. This guide establishes that a well-validated HPLC-UV method serves as the most robust and practical approach for routine quality control, offering a favorable balance of specificity, sensitivity, and accessibility.

By adhering to the principles outlined in ICH guidelines, researchers can develop a method that is not only scientifically sound but also defensible from a regulatory standpoint. The provided protocols and acceptance criteria offer a clear roadmap for execution, while the comparative analysis and workflow visualizations aim to instill a deeper understanding of the causality behind these critical experimental choices. Ultimately, a thoroughly validated analytical method is not merely a procedural requirement; it is a fundamental component of ensuring the safety and efficacy of the final pharmaceutical product.

References

A Comparative Guide to the Spectroscopic Analysis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical agents, including its role as a known impurity of the tyrosine kinase inhibitor Bosutinib, demands rigorous purity assessment.[1][2][3] The presence of even trace impurities, such as unreacted starting materials or synthetic by-products, can significantly impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of four principal spectroscopic techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy. It excels at separating the main compound from non-volatile and thermally unstable impurities.

Causality of Method Selection

For a compound like this compound (MW: 259.09 g/mol [1][4]), a reverse-phase HPLC (RP-HPLC) method is the logical choice. The molecule possesses moderate polarity, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. A UV detector is ideal due to the presence of a chromophoric aromatic ring, allowing for sensitive detection.

Experimental Protocol: RP-HPLC with UV Detection
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as needed for analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) set at 254 nm.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent (ACN/Water) s1->s2 s3 Vortex & Sonicate s2->s3 a1 Inject Sample into HPLC System s3->a1 Transfer to vial a2 Gradient Elution on C18 Column a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Integrate Peaks in Chromatogram a3->d1 Generate Chromatogram d2 Calculate Area % d1->d2 d3 Report Purity d2->d3

Caption: Workflow for HPLC Purity Determination.

Hypothetical Data & Interpretation
Peak No.Retention Time (min)Peak AreaArea %Identification
13.215,2000.25Cyanoacetic Acid (Impurity)
25.821,1500.352,4-dichloro-5-methoxyaniline (Impurity)
39.5 6,000,500 99.20 This compound
411.212,1000.20Unknown Impurity

Interpretation: The data indicates a purity of 99.20%. The early-eluting peaks likely correspond to more polar starting materials, as expected in RP-HPLC. The high resolution allows for the separation and quantification of these closely related species.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful hybrid technique that separates volatile and thermally stable compounds via GC and then identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns using MS. It is particularly effective for detecting residual solvents and volatile synthetic by-products.

Causality of Method Selection

While the target compound itself may have limited volatility, GC-MS is the definitive method for identifying and quantifying residual solvents (e.g., tetrahydrofuran, ethyl acetate) used during the synthesis and purification process.[5][6] It can also detect volatile, low-molecular-weight impurities that might be missed by HPLC.

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) that does not interfere with the analytes of interest. Seal the vial tightly.

  • GC-MS Conditions:

    • Headspace Autosampler: Incubate vial at 80 °C for 15 minutes.

    • GC Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 40 °C (hold for 5 min), ramp at 10 °C/min to 240 °C (hold for 5 min).

    • Injector: Split mode (10:1), 250 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra against a spectral library (e.g., NIST).

Workflow for GC-MS Impurity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample into Headspace Vial s2 Add Solvent (DMSO) s1->s2 s3 Seal Vial s2->s3 a1 Incubate & Inject Headspace Vapor s3->a1 Place in Autosampler a2 Separation in GC Column a1->a2 a3 Ionization (EI) & Mass Analysis (MS) a2->a3 d1 Extract Ion Chromatograms a3->d1 Generate Data d2 Compare Spectra to NIST Library d1->d2 d3 Identify Impurities d2->d3

Caption: Workflow for GC-MS Residual Solvent Analysis.

Hypothetical Data & Interpretation

| Retention Time (min) | Identified Compound | Key m/z Fragments | Status | | :--- | :--- | :--- | :--- | :--- | | 3.9 | Tetrahydrofuran (THF) | 72, 42 | Residual Solvent | | 4.5 | Ethyl Acetate | 88, 43, 45 | Residual Solvent |

Interpretation: The mass spectra of peaks at 3.9 and 4.5 minutes would be matched against a library to confirm the identity of residual solvents from the synthesis.[5] This provides complementary information to HPLC, focusing on a different class of potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter

NMR, particularly ¹H NMR, is unparalleled for structural elucidation and can serve as a powerful tool for purity assessment. It provides a holistic "fingerprint" of the molecule, and the integration of signals can be used for quantitative analysis (qNMR) against a certified internal standard.

Causality of Method Selection

NMR is exceptionally useful for identifying impurities that are structurally similar to the main compound, which may co-elute in chromatography. Since every proton (in ¹H NMR) contributes a signal proportional to its molar concentration, NMR can detect and help identify unexpected impurities without needing a reference standard for each one. The known ¹H NMR spectrum for this compound provides a solid reference for comparison.[5][6][7]

Experimental Protocol: ¹H NMR Purity Assessment
  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a known amount of a certified internal standard (e.g., maleic acid) if performing quantitative NMR (qNMR).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard ¹H pulse program.

    • Parameters: Sufficient number of scans for good signal-to-noise (e.g., 16 scans), relaxation delay (D1) of at least 5 times the longest T₁ for quantitative accuracy (e.g., 30s).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Integrate all signals. The purity is determined by comparing the integral of the main compound's signals to those of the impurities.

    • Compare chemical shifts and coupling patterns to the reference spectrum to confirm identity.

Reference ¹H NMR Data Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.00singlet1H-NH -CO-
7.66singlet1HAr-H
7.58singlet1HAr-H
4.02singlet2H-CO-CH₂ -CN
3.84singlet3H-OCH₃

Data sourced from ChemicalBook.[5][6][7]

Interpretation: A pure sample should exhibit only these signals with the correct integration ratios. Any additional peaks would indicate the presence of impurities. For instance, a small peak around δ 2.50 ppm in DMSO-d₆ could indicate residual acetone, while peaks corresponding to the starting materials would also be readily identifiable.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Screen

FT-IR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. While not inherently quantitative, it serves as an excellent first-pass screening tool for identity confirmation and detecting gross impurities that possess different functional groups than the target compound.

Causality of Method Selection

FT-IR is valuable for quick identity verification in a quality control setting. The spectrum of this compound should show characteristic absorption bands for its key functional groups. A comparison of a sample's spectrum against that of a known pure reference standard can quickly reveal discrepancies. For example, the absence of a nitrile (C≡N) stretch or the presence of a broad -OH stretch (from cyanoacetic acid starting material) would immediately indicate a problem.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • FT-IR Acquisition:

    • Technique: ATR.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 16 scans.

  • Data Analysis: Identify the characteristic peaks and compare the entire spectral fingerprint to a reference standard.

Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300N-H (Amide)Stretch
~2250C≡N (Nitrile)Stretch
~1680C=O (Amide I)Stretch
~1580C=C (Aromatic)Stretch
~1250C-O (Aryl Ether)Stretch
~800-600C-ClStretch

Interpretation: This expected pattern provides a unique fingerprint. A batch of the compound is considered to have passed this identity check if its FT-IR spectrum matches that of the reference standard in both peak position and relative intensity.

Comparative Summary of Techniques

FeatureHPLCGC-MS¹H NMRFT-IR
Primary Use Quantitative PurityVolatile Impurity IDStructural Confirmation, PurityIdentity Confirmation
Quantitative? Yes (High Precision)Yes (with standards)Yes (qNMR)No (Qualitative)
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)Low (major components)
Destructive? YesYesNoNo
Impurity ID By Retention Time (requires std.)Yes (Mass Spectrum)Yes (Structure)No (Functional Group)
Best For Non-volatile impurities, % PurityResidual solventsStructural isomers, UnknownsQuick identity check

Conclusion and Strategic Recommendations

No single technique provides a complete picture of a compound's purity. A robust and self-validating analytical strategy for this compound involves the intelligent integration of these spectroscopic methods.

  • For Routine Quality Control: A validated HPLC method should be the primary tool for determining the purity percentage and quantifying known impurities. This should be supplemented with a rapid FT-IR scan to confirm the material's identity against a reference standard.

  • For Batch Release & Stability Testing: In addition to HPLC and FT-IR, a GC-MS analysis is essential to ensure residual solvents are below acceptable limits defined by regulatory bodies like the ICH.

  • For Impurity Profiling & Troubleshooting: When unknown impurities are detected by HPLC, NMR spectroscopy and High-Resolution Mass Spectrometry (often coupled with HPLC, i.e., LC-MS) are indispensable for structural elucidation. ¹H NMR is particularly powerful for identifying and quantifying impurities without the need for isolating each one.

By leveraging the strengths of each of these spectroscopic techniques, researchers and drug development professionals can build a comprehensive and authoritative profile of this compound, ensuring the quality and integrity required for its intended application.

References

A Comparative Guide to the Biological Activity of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Synthetic Intermediate

The compound 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide is primarily recognized in the pharmaceutical industry as a key intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2] However, the intrinsic biological potential of its core structure, the cyanoacetamide moiety, and its various analogs remains a fertile ground for discovery. Cyanoacetamide derivatives are a versatile class of compounds known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

This guide provides a comparative analysis of the biological activities of various analogs of this compound. By delving into the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with field-proven insights and a rational basis for the design of novel therapeutic agents. The narrative will move beyond a simple listing of data to explain the causality behind experimental choices and the mechanistic implications of structural modifications.

The Cyanoacetamide Scaffold: A Privileged Structure in Medicinal Chemistry

The cyanoacetamide group is a unique pharmacophore. It possesses two nucleophilic centers (at the C-2 and NH positions) and two electrophilic centers (at the C-1 and C-3 positions), making it a versatile building block for a diverse range of heterocyclic compounds.[6] The presence of electron-withdrawing cyano and amide groups acidifies the methylene protons, facilitating reactions like Knoevenagel condensation, which is a common strategy for synthesizing α,β-unsaturated 2-cyanoacetamide derivatives.[3] This reactivity is fundamental to creating the chemical diversity explored in this guide.

Comparative Analysis of Biological Activities

The modification of the parent structure, this compound, at various positions has yielded a plethora of analogs with distinct and often enhanced biological profiles. We will compare these activities across three major therapeutic areas: oncology, infectious diseases, and inflammation.

Anticancer Activity: A Multifaceted Approach

The quest for novel anticancer agents has driven much of the research into cyanoacetamide analogs. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis, cell cycle arrest, and anti-angiogenic effects.[7]

Structure-Activity Relationship Insights:

  • Substitution on the N-Aryl Ring: The nature and position of substituents on the N-phenylacetamide ring significantly impact cytotoxicity. Studies on related phenylacetamide derivatives have shown that compounds bearing electron-withdrawing groups, such as a nitro moiety, demonstrate higher cytotoxic effects against cancer cell lines like PC3 (prostate carcinoma) and MCF-7 (breast cancer) compared to those with electron-donating methoxy groups.[8][9] For instance, a derivative with a p-nitro substituent was found to be the most active in its series against the MCF-7 cell line.[8][9]

  • Incorporation of Heterocyclic Moieties: Fusing or linking the cyanoacetamide core to other heterocyclic systems is a common and effective strategy.

    • Thiazolidinones: A hit-compound, 2-cyano-2-[5-[(4-methoxyphenyl)methylene]-4-oxo-3-phenylthiazolidin-2-ylidene]-N-arylacetamide, was identified that selectively inhibited the growth of CNS, kidney, and breast cancer cell lines.[10] This highlights the favorable contribution of the substituted thiazolidinone ring.

    • Phenothiazines: Novel cyanoacetamide-phenothiazine hybrids have demonstrated significant in vitro anticancer activity against pancreatic tumor cells (AsPC1 and SW1990).[11][12] The analog with a hexyl group attached to the phenothiazine nitrogen showed the most potent activity.[12]

    • Sulfamethoxazole: Incorporating a sulfamethoxazole moiety has yielded potent anticancer candidates. One such compound, featuring a 4-(piperidin-1-yl)phenyl group, was more effective than the standard drug 5-fluorouracil against HCT116 (colon), MDA-MB-231 (breast), and A549 (lung) cancer cells.[13] Its mechanism involves inducing apoptosis, S-phase cell cycle arrest, and mild DNA intercalation.[13]

Comparative Cytotoxicity Data:

Analog Class Structural Modification Cell Line Activity (IC50) Reference
Phenylacetamidesp-nitro substituent on N-phenyl ringPC380 µM[8]
Phenylacetamidesp-nitro substituent on N-phenyl ringMCF-7100 µM[8][9]
Phenylacetamidesm-nitro substituent on N-phenyl ringPC352 µM[8]
Phenothiazine HybridsHexyl group on phenothiazine nitrogenAsPC1"Highest activity"[11][12]
Sulfamethoxazole Hybrids4-(piperidin-1-yl)phenyl moietyHCT116, MDA-MB-231, A549More potent than 5-FU[13]
Thiazolidinone Hybrids(4-methoxyphenyl)methylene at C5CNS, Kidney, Breast CancerSelective Inhibition[10]

Note: "Highest activity" and "Selective Inhibition" are qualitative descriptions from the source literature where specific IC50 values were not presented in the abstract.

Mechanistic Pathways:

Many potent analogs induce apoptosis. This is often confirmed by observing the upregulation of pro-apoptotic proteins like Bax and caspases-3/9, and the downregulation of anti-apoptotic proteins like Bcl-2.[7][13] The ability of some compounds to arrest the cell cycle at a specific phase, such as the S-phase, further contributes to their antiproliferative effects.[13]

Antimicrobial Activity

The versatility of the cyanoacetamide scaffold extends to antimicrobial applications. Various derivatives have shown promise against both Gram-positive and Gram-negative bacteria.[3]

Structure-Activity Relationship Insights:

The antibacterial efficacy is often linked to the specific aldehyde used in the Knoevenagel condensation to form α,β-unsaturated derivatives. In one study, five novel derivatives were synthesized and tested against six human pathogenic bacteria.[3] One derivative, compound 5 , consistently demonstrated superior antibacterial activity against B. cereus, B. megaterium, S. aureus, and S. typhi compared to the other analogs in the series.[3] Its activity against S. aureus (inhibition zone of 19.8 ± 0.83 mm) was comparable to the standard antibiotic ampicillin (21.0 ± 0.45 mm).[3]

Comparative Antibacterial Data (Disk Diffusion, 200 µg/mL):

Bacterial Strain Compound 5 (Zone of Inhibition) Ampicillin (Zone of Inhibition) Reference
S. aureus19.8 ± 0.83 mm21.0 ± 0.45 mm[3]
B. cereus18.5 ± 0.61 mm19.5 ± 0.52 mm[3]
B. megaterium17.3 ± 0.54 mm18.6 ± 0.67 mm[3]
S. typhi16.9 ± 0.77 mm17.8 ± 0.49 mm[3]

In silico molecular docking studies suggested that the superior activity of compound 5 was related to its strong binding affinity (-7.7 kcal/mol) with a target protein in Staphylococcus aureus (PDB: 5MM8).[3]

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a hallmark of many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most prescribed medications worldwide.[5] Research into acetamide derivatives has revealed their potential as anti-inflammatory and analgesic agents.[4]

A study on a related thioamide derivative, thiocyanoacetamide (Thm), evaluated its anti-nociceptive effects in a formalin-induced inflammatory pain model in rats.[14] The results showed that Thm significantly modulated pain at a dose of 10 mg/kg, an effect comparable to dexamethasone (10 mg/kg) and paracetamol (400 mg/kg).[14] Mechanistically, Thm was found to decrease plasma levels of pro-inflammatory cytokines IL-1β and TNF-α, demonstrating its ability to modulate key inflammatory mediators.[14]

Another series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives was evaluated, revealing that compounds with halogen substitutions on the aromatic ring favored both anticancer and anti-inflammatory activity.[4] The compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide emerged as a promising lead with combined anticancer, anti-inflammatory, and analgesic properties.[4]

Visualizing Structure-Activity Relationships

The following diagram illustrates the core 2-cyano-N-phenylacetamide scaffold and highlights key positions where structural modifications have been shown to influence biological activity.

Caption: Key modification sites on the cyanoacetamide scaffold.

Note: The DOT script above is conceptual. A placeholder is used for the chemical structure image. To render a real structure, one would typically use a tool to convert a chemical drawing into an image or SVG and embed it.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. Below are detailed methodologies for key assays discussed in this guide.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality: The principle relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antibacterial Susceptibility (Disk Diffusion Assay)

This method assesses the extent to which a bacterium is affected by a chemical compound.

Causality: The test compound diffuses from a paper disk into an agar medium that has been uniformly inoculated with a test bacterium. If the compound is effective, it will inhibit bacterial growth, resulting in a clear circular area—the zone of inhibition—around the disk. The diameter of this zone is proportional to the compound's antibacterial potency.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow a pure culture of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Agar Plate: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Apply Disks: Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound (e.g., 200 µ g/disk ). Aseptically place the disks onto the surface of the inoculated agar plate. Also, place a positive control disk (e.g., ampicillin) and a negative control disk (vehicle solvent).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measure Inhibition Zones: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each disk.

Workflow for Analog Screening and Evaluation

The following diagram outlines a logical workflow for the discovery and initial evaluation of novel cyanoacetamide analogs.

Workflow synthesis Synthesis of Analogs (e.g., Knoevenagel Condensation) purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification primary_screen Primary Biological Screening (e.g., Anticancer MTT @ 1 conc.) purification->primary_screen hit_id Hit Identification (Activity > Threshold) primary_screen->hit_id hit_id->synthesis Inactive (Redesign) dose_response Dose-Response & IC50/MIC Determination hit_id->dose_response Active secondary_screen Secondary / Mechanistic Assays (Apoptosis, Cell Cycle, Docking) dose_response->secondary_screen lead_select Lead Candidate Selection secondary_screen->lead_select lead_select->synthesis Requires Optimization in_vivo In Vivo / Preclinical Studies lead_select->in_vivo Promising

Caption: A typical workflow for drug discovery with new analogs.

Conclusion and Future Perspectives

The analogs of this compound represent a promising and versatile class of bioactive molecules. The core cyanoacetamide scaffold, when appropriately functionalized, yields compounds with significant anticancer, antimicrobial, and anti-inflammatory potential.

Key Takeaways:

  • Anticancer Potency: The incorporation of heterocyclic moieties like thiazolidinones and phenothiazines, as well as strategic substitution on the N-aryl ring with electron-withdrawing groups, are effective strategies for enhancing cytotoxicity.

  • Antimicrobial Efficacy: α,β-unsaturated derivatives show considerable promise, with activity profiles that can be tuned based on the choice of aldehyde precursor.

  • SAR is Crucial: A clear structure-activity relationship exists, where specific functional groups and structural motifs dictate the type and potency of the biological response.

Future research should focus on optimizing the most potent hits identified to date. This includes synthesizing second-generation analogs to improve solubility and pharmacokinetic properties, conducting in-depth mechanistic studies to fully elucidate their modes of action, and advancing the most promising lead candidates into in vivo animal models to validate their therapeutic potential. The continued exploration of this chemical space is highly likely to yield novel candidates for drug development pipelines.

References

A Comparative Guide to the Synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is a critical aspect of the pipeline. 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide is a vital building block, notably in the synthesis of the tyrosine kinase inhibitor, Bosutinib.[1][2] This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering a detailed cost-benefit analysis to inform your selection of the most suitable method for your research or production needs. We will delve into the experimental protocols, analyze the underlying chemical principles, and present a clear comparison of their respective yields, purities, and operational costs.

Introduction to this compound

This compound, with the molecular formula C₁₀H₈Cl₂N₂O₂, is a white solid with a melting point of 180-181 °C.[3][4] Its significance lies in its role as a key intermediate in the manufacturing of Bosutinib, a drug used to treat certain types of leukemia.[1][2] The purity and efficient production of this intermediate are therefore of paramount importance. This guide will explore two distinct synthetic strategies: a direct coupling method and a two-step acylation-chlorination approach.

Method 1: Direct Amide Coupling via Carbodiimide Activation

This method involves the direct condensation of 2,4-dichloro-5-methoxyaniline with cyanoacetic acid, facilitated by a coupling agent, 1,3-diisopropylcarbodiimide (DIC).

Experimental Protocol
  • Combine 2,4-dichloro-5-methoxyaniline (5.00 g, 26 mmol) and cyanoacetic acid (2.28 g, 26.8 mmol) at 50 °C.[3][4]

  • Add tetrahydrofuran (THF) until complete dissolution of the reactants.[3][4]

  • Heat the solution to reflux.[3][4]

  • Slowly add 1,3-diisopropylcarbodiimide (4.2 mL, 26.8 mmol) dropwise to the refluxing mixture.[3][4]

  • After 30 minutes, cool the reaction mixture to approximately 15 °C in an ice bath.[3][4]

  • Collect the precipitated solid by filtration and wash with THF.[3][4]

  • Pour the filtrate slowly into water and stir for 30 minutes.[3][4]

  • Collect the resulting white solid by filtration, wash with water, and dissolve in 500 mL of ethyl acetate.[4]

  • Dry the ethyl acetate solution over anhydrous sodium sulfate and concentrate under vacuum to yield the final product.[3][4]

Causality and Experimental Choices

The use of 1,3-diisopropylcarbodiimide (DIC) is a cornerstone of this method. DIC is a widely used coupling agent in amide bond formation. It activates the carboxylic acid group of cyanoacetic acid, making it more susceptible to nucleophilic attack by the amino group of 2,4-dichloro-5-methoxyaniline. The byproduct of this reaction, 1,3-diisopropylurea, is often insoluble in the reaction solvent, facilitating its removal by filtration. The choice of THF as a solvent is due to its ability to dissolve the reactants and its relatively low boiling point, which allows for easy removal after the reaction.

Data Summary
ParameterValue
Yield 88%[3][4]
Purity High (based on melting point and analytical data)[3][4]
Reaction Time ~1-2 hours
Reaction Temperature Reflux in THF (~66 °C)

Workflow Diagram

Method1_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent 2,4-dichloro-5-methoxyaniline 2,4-dichloro-5-methoxyaniline Reaction_Vessel Reaction Mixture (Reflux, 30 min) 2,4-dichloro-5-methoxyaniline->Reaction_Vessel Add Cyanoacetic acid Cyanoacetic acid Cyanoacetic acid->Reaction_Vessel Add DIC DIC DIC->Reaction_Vessel Add dropwise at reflux THF THF THF->Reaction_Vessel Dissolve Cooling Cooling & Precipitation Reaction_Vessel->Cooling Cool to 15°C Filtration1 Filtration 1 (Remove byproduct) Cooling->Filtration1 Filter Precipitation Precipitation in Water Filtration1->Precipitation Filtrate Filtration2 Filtration 2 (Collect product) Precipitation->Filtration2 Filter Purification Drying & Concentration Filtration2->Purification Dissolve in EtOAc Final_Product 2-Cyano-N-(2,4-dichloro- 5-methoxyphenyl)acetamide Purification->Final_Product Yield: 88%

Caption: Workflow for the Direct Amide Coupling Method.

Method 2: Two-Step Acylation and Chlorination

This alternative route begins with more readily available starting materials, m-methoxyaniline and ethyl cyanoacetate, and proceeds through an acylation intermediate followed by chlorination.

Experimental Protocol

Step 1: Acylation

  • In a four-neck flask equipped with a mechanical stirrer, thermometer, and condenser, add m-methoxyaniline and ethyl cyanoacetate.[5]

  • Heat the mixture to 120-200 °C for 2-8 hours. The molar ratio of m-methoxyaniline to ethyl cyanoacetate can range from 1:1 to 1:5.[5]

  • Cool the reaction mixture to room temperature, allowing a solid to precipitate.[5]

  • Filter the solid and wash with a solvent to obtain the crude intermediate (II).[5]

Step 2: Chlorination

  • In a jacketed kettle with a mechanical stirrer, thermometer, and gas inlet, add the intermediate (II) and a solvent (e.g., ethyl acetate or 1,2-dichloroethane).[5]

  • Cool the mixture to -20 to 20 °C.[5]

  • Introduce chlorine gas into the mixture over 2-6 hours.[5]

  • After the reaction is complete, purge the system with nitrogen.[5]

  • Filter the reaction mixture and wash the filter cake with water to obtain the crude final product (III).[5]

  • Recrystallize the crude product from a suitable solvent to obtain the pure this compound.[5]

Causality and Experimental Choices

This method avoids the use of a coupling agent by first forming the amide bond between m-methoxyaniline and ethyl cyanoacetate at high temperatures. The subsequent chlorination step is a classic electrophilic aromatic substitution, where chlorine gas is the chlorinating agent. The reaction is typically carried out at low temperatures to control the exothermicity and selectivity of the chlorination. The choice of solvent is critical for both solubility and to manage the reaction temperature.

Data Summary
ParameterValue
Yield 85% (after recrystallization)[5]
Purity 99%[5]
Reaction Time 4-14 hours (total)
Reaction Temperature Step 1: 120-200 °C; Step 2: -20 to 20 °C

Workflow Diagram

Method2_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Chlorination m-methoxyaniline m-methoxyaniline Acylation_Reaction Reaction (120-200°C, 2-8h) m-methoxyaniline->Acylation_Reaction ethyl cyanoacetate ethyl cyanoacetate ethyl cyanoacetate->Acylation_Reaction Acylation_Purification Cooling, Filtration & Washing Acylation_Reaction->Acylation_Purification Intermediate_II Intermediate (II) Acylation_Purification->Intermediate_II Chlorination_Reaction Reaction (-20 to 20°C, 2-6h) Intermediate_II->Chlorination_Reaction Chlorine_Gas Chlorine Gas Chlorine_Gas->Chlorination_Reaction Solvent Solvent (e.g., 1,2-dichloroethane) Solvent->Chlorination_Reaction Chlorination_Purification N2 Purge, Filtration, Washing & Recrystallization Chlorination_Reaction->Chlorination_Purification Final_Product 2-Cyano-N-(2,4-dichloro- 5-methoxyphenyl)acetamide Chlorination_Purification->Final_Product Yield: 85%, Purity: 99%

Caption: Workflow for the Two-Step Acylation and Chlorination Method.

Cost-Benefit Analysis

FeatureMethod 1: Direct CouplingMethod 2: Acylation-ChlorinationAnalysis
Starting Materials 2,4-dichloro-5-methoxyaniline, cyanoacetic acidm-methoxyaniline, ethyl cyanoacetate, chlorine gasMethod 2 utilizes more basic and potentially cheaper starting materials. 2,4-dichloro-5-methoxyaniline is a more advanced intermediate.
Reagents 1,3-diisopropylcarbodiimide (DIC)Chlorine gasDIC is a relatively expensive coupling agent. Chlorine gas is a bulk chemical but requires specialized handling equipment.
Yield & Purity 88% yield, high purity[3][4]85% yield, 99% purity[5]Both methods provide high yields and purity. Method 2 explicitly states a higher purity after recrystallization.
Reaction Conditions Milder conditions (reflux in THF)More extreme conditions (high temperature acylation, low temperature chlorination)Method 1 is operationally simpler and requires less specialized equipment for temperature control.
Safety & Environmental DIC is a sensitizer. THF is a flammable solvent.Chlorine gas is highly toxic and corrosive, requiring stringent safety protocols. 1,2-dichloroethane is a suspected carcinogen.Method 1 is generally safer and more environmentally benign, although standard laboratory precautions are still necessary.
Scalability Scalable, but the cost of DIC might be a limiting factor for large-scale production.Potentially more cost-effective for large-scale industrial production due to cheaper raw materials, despite the need for specialized equipment for handling chlorine.The choice for scalability depends on a trade-off between reagent cost and capital investment in specialized equipment.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound with high yields.

  • Method 1 (Direct Coupling) is highly recommended for laboratory-scale synthesis and research purposes . Its operational simplicity, milder reaction conditions, and avoidance of highly toxic reagents make it a more practical and safer choice for smaller-scale preparations. The higher cost of the coupling agent is often justifiable for the convenience and safety it offers.

  • Method 2 (Acylation-Chlorination) is a strong candidate for large-scale industrial production . While it involves more extreme reaction conditions and the use of hazardous chlorine gas, the utilization of cheaper and more readily available starting materials can lead to significant cost savings at scale. The initial investment in specialized equipment for handling chlorine would be offset by the lower recurring costs of raw materials.

Ultimately, the choice between these two methods will depend on the specific needs of the researcher or organization, balancing factors such as scale, budget, available equipment, and safety considerations.

References

Assessing the Novelty of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and specificity is a perpetual endeavor. The acetamide scaffold has consistently proven to be a versatile backbone for the development of a wide range of biologically active molecules. This guide provides an in-depth technical assessment of the novelty of derivatives based on the 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide scaffold, a key intermediate in the synthesis of the approved tyrosine kinase inhibitor, Bosutinib. By examining the known biological activity of Bosutinib and the broader structure-activity relationships of related kinase inhibitors, we can strategically evaluate the potential for developing novel and patentable chemical entities.

The Parent Scaffold: A Gateway to Kinase Inhibition

The core structure, this compound, is a well-characterized chemical entity. Its primary significance in the pharmaceutical industry lies in its role as a crucial building block for Bosutinib, a potent dual inhibitor of Src and Abl kinases.[1][2] Bosutinib is approved for the treatment of chronic myeloid leukemia (CML), particularly in patients who have developed resistance or intolerance to prior therapies.[2][3] The mechanism of action of Bosutinib involves competitively binding to the ATP-binding site of these kinases, thereby inhibiting their downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1][3]

The novelty of any new derivative of this compound will be judged against the established profile of Bosutinib and other kinase inhibitors. Therefore, a thorough understanding of Bosutinib's kinase inhibition spectrum and its structure-activity relationship (SAR) is paramount for designing truly innovative analogues.

Comparative Analysis: Benchmarking Against Bosutinib

To establish a baseline for novelty, a direct comparison with Bosutinib is essential. The key differentiating factors for any new derivative will lie in its potency, selectivity, and pharmacokinetic profile.

Table 1: Comparative Profile of Bosutinib and Hypothetical Derivatives
FeatureBosutinib (Reference)Hypothetical Derivative A (Novelty Goal)Hypothetical Derivative B (Novelty Goal)
Primary Targets Src, Abl[1][3]Enhanced potency against Src/Abl or novel kinase targetsImproved selectivity for specific Src family members
IC50 (Abl) ~1 nM<1 nM5-10 nM (with improved selectivity)
IC50 (Src) ~1.2 nM[2]<1 nM<5 nM (with high selectivity)
Cellular Activity (e.g., K562 cells) Potent anti-proliferative effectsIncreased cytotoxicity or induction of apoptosisReduced off-target effects in non-cancerous cell lines
Known Liabilities Diarrhea, hepatotoxicity[3]Reduced gastrointestinal and liver toxicityImproved safety profile
Patentability EstablishedNovel chemical space, improved propertiesNovel substitution patterns, distinct biological profile

The novelty of new derivatives will hinge on achieving a superior profile in one or more of these areas. For instance, a derivative with a significantly improved safety profile, or one that demonstrates activity against a novel panel of kinases implicated in other diseases, would be considered highly innovative.

Designing for Novelty: Structure-Activity Relationship (SAR) Insights

The 4-anilino-quinoline and 4-anilino-quinazoline scaffolds, to which Bosutinib belongs, have been extensively studied, providing valuable insights for the design of novel inhibitors.[4][5][6] The core structure of this compound provides the anilino portion of these molecules. The novelty of its derivatives can be explored by modifying this anilino moiety or by its incorporation into different heterocyclic systems.

Key areas for modification to explore novelty include:

  • Substitution on the Dichloromethoxyphenyl Ring: Altering the position or nature of the chloro and methoxy substituents could modulate kinase binding affinity and selectivity.

  • Modification of the Cyanoacetamide Group: The cyano group is a key feature. Its replacement with other electron-withdrawing groups or its incorporation into a heterocyclic ring could lead to novel interactions within the kinase active site.

  • Exploration of Alternative Heterocyclic Scaffolds: While the parent compound is a precursor to a quinoline, coupling it with other heterocyclic systems could lead to inhibitors with entirely new kinase profiles.

Experimental Workflows for Assessing Novelty

The following section details the essential experimental protocols required to synthesize and evaluate the biological activity of novel this compound derivatives.

Synthesis of Novel Derivatives

A general synthetic route to novel derivatives would involve the acylation of a substituted aniline with a modified cyanoacetic acid derivative.

Experimental Protocol: Synthesis of a Hypothetical Derivative

  • Starting Material Synthesis: Synthesize the desired substituted 2,4-dichloro-5-methoxyaniline or a modified cyanoacetic acid.

  • Acylation Reaction: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in an appropriate solvent (e.g., THF). Add the modified cyanoacetic acid (1.1 eq) and a coupling agent (e.g., HATU, 1.2 eq) followed by a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cytotoxicity Assessment

The initial biological evaluation of novel compounds involves determining their cytotoxic effects on various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., K562 for CML, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Bosutinib) in cell culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Kinase Inhibition Assays

To determine the specific molecular targets of the novel derivatives, in vitro kinase inhibition assays are crucial. These can be performed using purified recombinant kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Assay Setup: In a 96-well plate, combine the purified kinase, a fluorescently labeled substrate peptide, and ATP.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for each compound against each kinase.

Visualizing the Path to Novelty

Diagrams can effectively illustrate the logical flow of discovery and the potential mechanisms of action.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Novelty Assessment A 2-Cyano-N-(2,4-dichloro- 5-methoxyphenyl)acetamide Scaffold C Design of Novel Derivatives A->C B SAR Analysis of Anilino-quinolines B->C D Chemical Synthesis & Purification C->D E Cytotoxicity Screening (e.g., MTT Assay) D->E F Determination of IC50 Values E->F G Kinase Inhibition Profiling F->G H Comparison with Bosutinib Profile G->H I Identification of Lead Compounds H->I J Patentability Analysis I->J

Caption: Workflow for the discovery and novelty assessment of new derivatives.

G Derivative Novel Acetamide Derivative Kinase Tyrosine Kinase (e.g., Src, Abl) Derivative->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling P_Substrate->Downstream Proliferation Cancer Cell Proliferation Downstream->Proliferation Activation Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: Potential mechanism of action for novel kinase-inhibiting derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While the parent molecule is a known intermediate for Bosutinib, the exploration of its derivatives remains a fertile ground for innovation. By leveraging established SAR principles and employing robust experimental workflows, researchers can design and identify new chemical entities with potentially improved potency, selectivity, and safety profiles. The novelty of these future derivatives will be defined by their ability to address the limitations of existing therapies and to expand the therapeutic potential of this chemical class into new areas of oncology and beyond.

References

A Comprehensive Guide to the Applications of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide in Pharmaceutical Synthesis and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that influences the efficiency, scalability, and success of a synthetic route. Among the myriad of chemical building blocks, 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide has emerged as a compound of significant interest, primarily for its integral role in the synthesis of a prominent anti-cancer therapeutic. This guide provides an in-depth analysis of its primary application, explores its potential in other domains based on the bioactivity of structurally related compounds, and offers a comparative perspective for researchers navigating the landscape of pharmaceutical intermediates.

Core Application: A Crucial Intermediate in the Synthesis of Bosutinib

The most significant and well-documented application of this compound is its function as a key intermediate in the industrial synthesis of Bosutinib.[1][2] Bosutinib is a potent, orally active dual inhibitor of Src and Abl tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML).[3] The precise molecular architecture of this compound makes it an ideal precursor for constructing the core quinoline structure of the final drug molecule.

The Synthetic Pathway to Bosutinib

The synthesis of Bosutinib from this compound is a multi-step process that highlights the compound's utility. While several synthetic routes to Bosutinib have been developed, a common pathway involves the reaction of this acetamide derivative.[3][4][5]

Experimental Protocol: A Representative Synthesis of this compound [6][7][8]

This protocol describes a common laboratory-scale synthesis of the title compound.

Materials:

  • 2,4-dichloro-5-methoxyaniline

  • Cyanoacetic acid

  • 1,3-diisopropylcarbodiimide (DIC)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, 2,4-dichloro-5-methoxyaniline (1 equivalent) is mixed with cyanoacetic acid (1.03 equivalents) at 50 °C.

  • Tetrahydrofuran is added until the solids are completely dissolved.

  • The solution is heated to reflux, and 1,3-diisopropylcarbodiimide (1.03 equivalents) is added dropwise.

  • The reaction is maintained at reflux for 30 minutes.

  • The mixture is then cooled in an ice bath to approximately 15 °C to precipitate the product.

  • The solid is collected by filtration and washed with cold tetrahydrofuran.

  • The filtrate is slowly poured into water and stirred for 30 minutes to precipitate any remaining product.

  • The resulting white solid is collected by filtration, washed with water, and then dissolved in ethyl acetate.

  • The organic solution is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a white solid.

Characterization Data:

  • Melting Point: 180-181 °C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.00 (s, 1H), 7.66 (s, 1H), 7.58 (s, 1H), 4.02 (s, 2H), 3.84 (s, 3H)

  • Mass Spectra (ESI): m/z 257.0, 259.0 ([M-H]⁻)

Comparative Analysis of Intermediates in Bosutinib Synthesis

While this compound is a key intermediate, alternative synthetic strategies for Bosutinib exist, which may utilize different building blocks. The choice of synthetic route often depends on factors such as cost, availability of starting materials, overall yield, and purity of the final product.

IntermediateRole in SynthesisAdvantagesDisadvantages
This compound Precursor to the quinoline coreHigh yield in its formation, well-established route.[6][7]Requires multiple subsequent steps to form the final drug.
4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile Alternative precursor for the quinoline coreCan be synthesized from different starting materials.[4]The overall yield of Bosutinib may vary depending on the subsequent coupling reaction.
3-methoxy-4-hydroxybenzoic acid An earlier-stage starting materialReadily available and cost-effective.[3]Requires a longer synthetic sequence to reach the final product.

The use of this compound offers a convergent approach to the synthesis of Bosutinib, allowing for the preparation of a key fragment that is later coupled to form the final active pharmaceutical ingredient.

Bosutinib_Synthesis_Intermediate cluster_starting_materials Starting Materials 2_4_dichloro_5_methoxyaniline 2,4-dichloro-5- methoxyaniline target_compound 2-Cyano-N-(2,4-dichloro- 5-methoxyphenyl)acetamide 2_4_dichloro_5_methoxyaniline->target_compound Amide Coupling cyanoacetic_acid Cyanoacetic Acid cyanoacetic_acid->target_compound bosutinib_core Quinoline Core Formation target_compound->bosutinib_core Cyclization & Further Reactions bosutinib Bosutinib bosutinib_core->bosutinib

Caption: Role of the target compound in Bosutinib synthesis.

Exploring Potential Applications: A Horizon of Possibilities

While its role in Bosutinib synthesis is its most prominent application, the chemical structure of this compound, specifically the N-aryl-2-cyanoacetamide moiety, suggests potential for other biological activities. This section explores these possibilities by drawing comparisons with structurally related compounds that have demonstrated bioactivity.

Potential as an Insecticidal or Herbicidal Agent

There are some claims that N-(2,4-dichloro-5-methoxyphenyl)-2-cyanoacetamide can be used as a pesticide and herbicide.[9] Although specific experimental data for the title compound is lacking in the public domain, studies on other cyanoacetamide derivatives have shown promising results in these areas. For instance, certain synthetic cyanoacetamide derivatives have demonstrated high toxicity against agricultural pests like the cotton mealybug (Phenacoccus solenopsis) and the cotton leafworm (Spodoptera littoralis).[10]

The insecticidal and herbicidal activity of these compounds is often attributed to the disruption of essential biological processes in the target organisms. The cyanoacetamide functional group can act as a Michael acceptor or interact with key enzymes, leading to toxicity.

Potential Antimicrobial and Anticancer Activities

The broader class of N-aryl-2-cyanoacetamides and related structures has been investigated for a range of therapeutic applications.

  • Antimicrobial Activity: Novel heterocyclic amide derivatives containing a cyanoacetamide moiety have shown significant activity against various bacterial and yeast strains.[11]

  • Anticancer Activity: The 2-cyanoacrylamide moiety is present in some kinase inhibitors. For example, derivatives of 2-cyanoacrylamide have been synthesized as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), which plays a role in cell survival and inflammation.[12] This suggests that this compound itself could be a starting point for the discovery of new anticancer agents, beyond its role as a Bosutinib intermediate.

Potential_Applications target_compound 2-Cyano-N-(2,4-dichloro- 5-methoxyphenyl)acetamide bosutinib_synthesis Bosutinib Synthesis (Established) target_compound->bosutinib_synthesis potential_applications Potential Applications (Exploratory) target_compound->potential_applications insecticidal Insecticidal potential_applications->insecticidal herbicidal Herbicidal potential_applications->herbicidal antimicrobial Antimicrobial potential_applications->antimicrobial anticancer Anticancer potential_applications->anticancer

Caption: Established vs. potential applications of the compound.

Conclusion and Future Outlook

This compound is a valuable and well-established intermediate in the synthesis of the anticancer drug Bosutinib. Its synthesis is efficient, and its role in forming the core of the final drug is critical. While this remains its primary application, the inherent chemical functionalities of the molecule suggest a broader potential for biological activity.

Future research into the direct biological effects of this compound and its derivatives could unveil novel applications in agrochemicals and medicine. For researchers in drug discovery, this compound not only serves as a reliable building block for known therapeutics but also as a potential scaffold for the development of new bioactive molecules. The exploration of its latent bioactivities could lead to the development of novel insecticides, herbicides, or even new classes of therapeutic agents.

References

A Comparative Guide to Catalysts in the Synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide is a crucial intermediate in the synthesis of several pharmacologically active molecules, most notably as a key precursor for the API Bosutinib.[1][2] The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in drug development and medicinal chemistry. The core of this synthesis lies in the formation of an amide bond between 2,4-dichloro-5-methoxyaniline and a cyanoacetyl moiety. This guide provides an in-depth comparative analysis of the various catalytic and stoichiometric methodologies employed for this synthesis, offering experimental insights and data to inform procedural choices in a research and development setting.

Comparative Analysis of Synthetic Methodologies

The formation of the amide bond in this compound can be achieved through several routes. The choice of method often depends on factors such as desired yield, purity, scalability, and green chemistry considerations. We will compare the prevalent stoichiometric coupling method with potential catalytic approaches.

Stoichiometric Coupling using Carbodiimides

The most well-documented method for the synthesis of this compound involves the use of a carbodiimide, such as 1,3-diisopropylcarbodiimide (DIC), as a coupling agent.[3][4] This approach, while not strictly catalytic, serves as a high-yield benchmark for comparison.

Mechanism of Action: Carbodiimides activate the carboxylic acid (cyanoacetic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (2,4-dichloro-5-methoxyaniline) to form the desired amide, releasing a urea byproduct.

cluster_activation Activation Step cluster_coupling Coupling Step Cyanoacetic_Acid Cyanoacetic Acid O_Acylisourea O-Acylisourea Intermediate Cyanoacetic_Acid->O_Acylisourea + DIC DIC DIC Product Target Amide O_Acylisourea->Product + Aniline Aniline 2,4-dichloro- 5-methoxyaniline Urea Diisopropylurea (Byproduct) cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Aniline and Cyanoacetic Acid B Dissolve in THF A->B C Heat to Reflux B->C D Add DIC (dropwise) C->D E Reflux for 30 min D->E F Cool to 15°C E->F G Filter Urea F->G H Precipitate in Water G->H I Filter Product H->I J Dry and Concentrate I->J

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No. 846023-24-3).[1][2][3][4] As a crucial intermediate in pharmaceutical research, particularly for compounds like Bosutinib, its safe handling is paramount.[3][5][6] This guide moves beyond a simple checklist, delving into the causality behind each recommendation to build a foundational understanding of safe laboratory practices.

Hazard Profile: The Rationale for Stringent Controls

Understanding the inherent risks of a compound is the first step in mitigating them. This compound is a white crystalline powder that presents several health hazards, necessitating the use of comprehensive personal protective equipment (PPE).[2][3][7]

The primary hazards, as defined by the Globally Harmonized System (GHS), are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[8]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[9]

  • Serious Eye Irritation (Category 2A): Causes significant and potentially damaging eye irritation.[9]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction after repeated exposure.[10]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled.[8][9]

The physical form of this compound as a fine powder is a critical consideration. This increases the risk of aerosolization, leading to inadvertent inhalation and contamination of surfaces. Furthermore, like many fine organic powders, it may form explosive mixtures with air if subjected to intense heat and significant dispersion.

Engineering Controls: Your Primary Defense

Personal protective equipment is the final barrier between you and a chemical hazard. Your first and most effective lines of defense are robust engineering controls designed to contain the material at the source.

  • Ventilation: All handling of this compound powder must be conducted within a certified chemical fume hood.[11] This is non-negotiable. The fume hood's constant airflow will capture and exhaust any dust generated during weighing or transfer, preventing it from entering the laboratory environment and your breathing zone.

  • Emergency Equipment: An eyewash station and a safety shower must be located in the immediate vicinity of the handling area.[8][11][12] All personnel must be trained on their location and proper operation before beginning any work.

Personal Protective Equipment (PPE): A Mandated Protocol

The selection of PPE is directly dictated by the hazard profile. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications & Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against airborne dust.[13] A full-face shield must be worn over the goggles during any procedure with a risk of splashing or significant dust generation (e.g., bulk transfers).[11] All eye and face protection should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[11]
Hands Nitrile GlovesDouble-gloving is recommended. Nitrile provides good resistance to a wide range of chemicals. Gloves must be inspected for tears or holes before each use.[11] Contaminated gloves must be removed and disposed of as hazardous waste immediately, followed by hand washing.
Body Laboratory Coat & Disposable GownA standard laboratory coat is mandatory.[11] For procedures involving larger quantities or a higher risk of dust generation, a disposable gown or coverall should be worn over the lab coat to prevent contamination of personal clothing.
Respiratory NIOSH-Approved RespiratorDue to its classification as a respiratory irritant and the risk of dust generation, respiratory protection is essential.[8][9] A NIOSH-approved air-purifying respirator with a P100 (or P2-type in the EU) particulate filter is required when handling the powder outside of a glovebox or similar isolated environment.[11]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, methodical workflow minimizes the risk of exposure and contamination.

Preparation Phase:

  • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Confirm the location of the nearest eyewash station and safety shower.[12]

  • Designate a specific area within the fume hood for handling the compound. Cover this surface with disposable, absorbent bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, containers) within the designated area.

  • Don all required PPE in the correct sequence as illustrated in the diagram below.

PPE_Donning_and_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat / Gown Don2 2. Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Double) Don3->Don4 Doff1 1. Gloves (Outer Pair) Doff2 2. Gown / Lab Coat Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Gloves (Inner Pair) Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Handling Phase:

  • Carefully open the container inside the fume hood.

  • Use a dedicated spatula to weigh or transfer the powder. Avoid any actions that could generate dust, such as dropping or rapid movements.

  • If any material is spilled, gently cover it with a damp paper towel to prevent aerosolization before cleaning.

  • Once the transfer is complete, securely close the primary container.

Cleanup Phase:

  • Wipe down the designated handling area, spatula, and any other equipment with a damp cloth or paper towel.

  • Place all disposable items (weigh boats, paper towels, contaminated gloves) into a dedicated, clearly labeled hazardous waste bag inside the fume hood.[11]

  • Doff PPE in the correct sequence as shown in the diagram above, ensuring not to touch your face or skin with contaminated gloves.

  • Wash hands and face thoroughly with soap and water after removing all PPE.

Emergency Response and Disposal Plan

Exposure Protocol: Immediate and correct action is critical in the event of an exposure.

Emergency_Response Exposure Exposure Occurs Skin Skin Contact 1. Immediately remove contaminated clothing. 2. Rinse skin with copious amounts of water for 15 minutes. 3. Seek medical attention if irritation occurs. Exposure->Skin Eyes Eye Contact 1. Immediately flush eyes with water for at least 15 minutes at an eyewash station, lifting eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. Exposure->Eyes Inhalation Inhalation 1. Move person to fresh air immediately. 2. Call a POISON CENTER or doctor if feeling unwell. Exposure->Inhalation Ingestion Ingestion 1. Rinse mouth with water. Do NOT induce vomiting. 2. Call a POISON CENTER or doctor for advice. Exposure->Ingestion

Caption: Immediate First Aid for Exposure Incidents.

Disposal Plan: Proper disposal is a legal and ethical responsibility to protect both people and the environment.

  • Waste Segregation: All materials contaminated with this compound, including disposable PPE, weighing paper, and cleaning materials, must be collected in a dedicated hazardous waste container.[11]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal Method: The sealed container must be disposed of through your institution's licensed hazardous waste disposal program.[9][11] Under no circumstances should this material or its contaminated waste be disposed of in regular trash or down the drain.[11]

By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe environment for discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.